Isobavachin
Description
This compound has been reported in Glycyrrhiza pallidiflora, Glycyrrhiza uralensis, and other organisms with data available.
RN given for (S)-isomer; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-7-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-12(2)3-8-15-17(22)10-9-16-18(23)11-19(24-20(15)16)13-4-6-14(21)7-5-13/h3-7,9-10,19,21-22H,8,11H2,1-2H3/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFBXCHUXFKMGQ-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC(CC2=O)C3=CC=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC2=C1O[C@@H](CC2=O)C3=CC=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20953509 | |
| Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20953509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31524-62-6 | |
| Record name | Isobavachin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31524-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobavachin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031524626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20953509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Isobavachalcone: A Technical Guide to its Structure, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobavachalcone, a prenylated chalcone primarily isolated from Psoralea corylifolia, has emerged as a promising natural compound with a diverse range of biological activities. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and multifaceted pharmacological effects. The document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed data, experimental methodologies, and visual representations of its mechanisms of action.
Chemical Structure and Properties
Isobavachalcone, with the IUPAC name (E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one, is a member of the chalcone family, which are precursors to flavonoids.[1] Its chemical structure is characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, with specific hydroxyl and prenyl group substitutions that are crucial for its biological activity.
Table 1: Chemical and Physical Properties of Isobavachalcone
| Property | Value | References |
| Molecular Formula | C₂₀H₂₀O₄ | [1] |
| Molecular Weight | 324.37 g/mol | [1] |
| CAS Number | 20784-50-3 | [1] |
| Appearance | Yellow to light brown powder/Yellow crystalline powder | [2] |
| Melting Point | 156.8-157.8 °C | [1] |
| Solubility | Soluble in DMSO, ethanol, methanol, chloroform, acetone. Sparingly soluble in water. | [2][3] |
| Storage Stability | Stable for at least two years when stored at -20°C. | [4] |
Biological and Pharmacological Activities
Isobavachalcone exhibits a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. These activities are attributed to its ability to modulate various cellular signaling pathways.
Anticancer Activity
Isobavachalcone has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its primary mechanism of action involves the induction of apoptosis through the mitochondrial pathway and the inhibition of key cell survival signaling pathways, most notably the PI3K/Akt pathway.[4][5]
Table 2: In Vitro Anticancer Activity of Isobavachalcone (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| OVCAR-8 | Ovarian Cancer | 7.92 | [2] |
| PC3 | Prostate Cancer | 15.06 | [2] |
| A549 | Lung Cancer | 32.2 | [2] |
| MCF-7 | Breast Cancer | 28.29 (72h), 31.31 (48h), 38.46 (24h) | [2][6] |
| HCT116 | Colorectal Cancer | 75.48 (24h) | [5] |
| SW480 | Colorectal Cancer | 44.07 (24h) | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 21.45 (24h), 15.15 (48h), 8.53 (72h) | [7] |
| MDCK | Madin-Darby Canine Kidney | 26.6 | [1] |
Anti-inflammatory Activity
Isobavachalcone exerts its anti-inflammatory effects by modulating signaling pathways associated with inflammation, such as the Toll-like receptor (TLR) and NF-κB pathways. It has been shown to inhibit the production of pro-inflammatory mediators.[4][8] Specifically, it can modulate both MyD88-dependent and TRIF-dependent signaling of TLR4.[8]
Antimicrobial Activity
Isobavachalcone displays broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism of action is often associated with the disruption of microbial membranes.[9]
Table 3: Antimicrobial Activity of Isobavachalcone (MIC Values)
| Microorganism | Type | MIC (µg/mL) | MIC (µM) | Reference |
| Staphylococcus aureus (MSSA) | Gram-positive bacteria | 1.56 | 5.0 | [3][9] |
| Staphylococcus aureus (MRSA) | Gram-positive bacteria | 3.12 | - | [9] |
| Mycobacterium tuberculosis | Mycobacteria | 64 | - | [9] |
| Mycobacterium avium | Mycobacteria | 64 | - | [9] |
| Mycobacterium kansasii | Mycobacteria | 64 | - | [9] |
| Escherichia coli | Gram-negative bacteria | >100 | - | [3] |
| Pseudomonas aeruginosa | Gram-negative bacteria | - | 24.0 | [3] |
Pharmacokinetics and Toxicity
Pharmacokinetic studies have indicated that isobavachalcone has low oral bioavailability.[4] However, it can penetrate the blood-brain barrier, suggesting its potential for treating neurological disorders.[4] A notable concern is its potential for hepatotoxicity, which requires further investigation for clinical applications.[4]
Key Signaling Pathways Modulated by Isobavachalcone
The biological activities of isobavachalcone are underpinned by its interaction with several key cellular signaling pathways.
Caption: Key signaling pathways modulated by Isobavachalcone.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of isobavachalcone on cancer cell lines.
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Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Treat the cells with various concentrations of isobavachalcone (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This method is employed to quantify the induction of apoptosis by isobavachalcone.
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Cell Treatment: Treat cells with different concentrations of isobavachalcone for a specified time.
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Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
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Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
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Flow Cytometry: Analyze the stained cells using a flow cytometer.
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Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on the fluorescence signals.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of isobavachalcone that inhibits the visible growth of a microorganism.
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Preparation: Prepare a serial dilution of isobavachalcone in a suitable broth medium in a 96-well plate.
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Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
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Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
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Observation: Determine the MIC as the lowest concentration of isobavachalcone at which no visible growth of the microorganism is observed.
Conclusion
Isobavachalcone is a natural product with significant therapeutic potential, demonstrated by its potent anticancer, anti-inflammatory, and antimicrobial activities. Its ability to modulate multiple critical signaling pathways, such as the Akt and NF-κB pathways, makes it an attractive candidate for further drug development. Future research should focus on optimizing its pharmacokinetic properties, evaluating its in vivo efficacy in various disease models, and thoroughly assessing its safety profile to pave the way for its potential clinical application.
References
- 1. Isobavachalcone as an Active Membrane Perturbing Agent and Inhibitor of ABCB1 Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antibacterial activity of structurally diverse natural prenylated isobavachalcone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05370B [pubs.rsc.org]
- 4. Isobavachalcone: A comprehensive review of its plant sources, pharmacokinetics, toxicity, pharmacological activities and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isobavachalcone isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Isobavachalcone induces cell death through multiple pathways in human breast cancer MCF-7 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Isobavachalcone suppresses the TRIF-dependent signaling pathway of Toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial Activity of Isobavachalcone (IBC) Is Associated with Membrane Disruption - PMC [pmc.ncbi.nlm.nih.gov]
Isobavachalcone: A Technical Guide to its Natural Sources and Isolation from Psoralea corylifolia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobavachalcone is a prenylated chalcone, a type of flavonoid, that has garnered significant attention within the scientific community for its diverse pharmacological activities.[1] This compound, originally isolated from the traditional medicinal plant Psoralea corylifolia, exhibits a range of biological effects, including anticancer, anti-inflammatory, antibacterial, and neuroprotective properties.[1][2][3] Its therapeutic potential has made it a subject of intensive research for new drug development. This guide provides an in-depth overview of the natural sources of isobavachalcone and detailed methodologies for its isolation from Psoralea corylifolia.
Natural Sources of Isobavachalcone
Isobavachalcone is a naturally occurring flavonoid found in a variety of medicinal plants.[2] The primary and most well-documented source of this compound is the seeds of Psoralea corylifolia L., a plant extensively used in traditional Chinese and Indian medicine.[1][4][5] In addition to Psoralea corylifolia, isobavachalcone has been identified in other plant families, including:
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Fabaceae (Legume Family): This family, which includes Psoralea corylifolia, is a significant source of isobavachalcone.[2][4][6]
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Moraceae (Mulberry Family): Certain species within this family have also been found to contain isobavachalcone.[2][4][6]
While other plants such as tomatoes, apples, and licorice are sources of chalcones in general, Psoralea corylifolia remains the most prominent source for isobavachalcone specifically.[7]
Isolation of Isobavachalcone from Psoralea corylifolia
The isolation of isobavachalcone from the seeds of Psoralea corylifolia is a critical step for its study and potential therapeutic application. Various methods have been developed for its extraction and purification, each with its own set of parameters and resulting yields.
Summary of Extraction and Purification Data
The following table summarizes quantitative data from different methodologies for the isolation of isobavachalcone and related compounds from Psoralea corylifolia.
| Parameter | Method 1: Alkaline Extraction & Acid Precipitation[8] | Method 2: Solvent Extraction & Chromatography[9][10] | Method 3: Ethanol Reflux Extraction[9] |
| Starting Material | Powdered seeds of Psoralea corylifolia | Oven-dried (60°C) powdered seeds of Psoralea corylifolia | Dried seeds of Psoralea corylifolia |
| Extraction Solvent | 4% Alkali Solution | Petroleum ether (defatting), then Methanol | 70% Ethanol |
| Solid-to-Liquid Ratio | 1:10 | Not specified | 1:6 (g/mL) |
| Extraction Time | 2 hours (alkali extraction) | Not specified | 2 hours (reflux, repeated twice) |
| Precipitation pH | 6 | Not applicable | Not applicable |
| Purification Method | Acid Precipitation | Silica Gel Column Chromatography | High-Performance Liquid Chromatography (HPLC) |
| Yield/Content | Improved extraction rate (specific yield not provided) | Psoralen yield of 0.147% (m/m) from seeds (related compound) | Isobavachalcone content: 0.74 to 11.71 mg/g of extract |
Experimental Protocols
Below are detailed experimental protocols derived from published literature for the isolation of isobavachalcone from Psoralea corylifolia.
Protocol 1: Alkaline Extraction and Acid Precipitation [8]
This method utilizes the acidic nature of phenolic compounds like isobavachalcone for selective extraction and precipitation.
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Preparation of Plant Material: Grind dried seeds of Psoralea corylifolia into a fine powder.
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Alkaline Extraction:
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Mix the powdered seeds with a 4% alkali solution at a solid-to-liquid ratio of 1:10.
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Stir the mixture for 2 hours to facilitate the extraction of isobavachalcone into the alkaline solution.
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Separate the solid plant material from the liquid extract by filtration.
-
-
Acid Precipitation:
-
Adjust the pH of the liquid extract to 6 using a suitable acid. This will cause the isobavachalcone to precipitate out of the solution.
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Allow the precipitation to occur over 30 minutes.
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Incorporate a 20-minute ultrasound treatment to enhance the precipitation process.
-
-
Isolation and Purification:
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with distilled water to remove any remaining salts.
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Further purification can be achieved by recrystallization from a suitable solvent (e.g., methanol) to obtain pure isobavachalcone.
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Protocol 2: Solvent Extraction Followed by Column Chromatography [9][10][11]
This is a classic method for the isolation of natural products.
-
Defatting:
-
Extract the oven-dried (60°C) powdered seeds of Psoralea corylifolia with petroleum ether at room temperature to remove lipids and other nonpolar compounds. Discard the petroleum ether extract.
-
-
Methanol Extraction:
-
Dry the defatted plant material.
-
Extract the dried powder with methanol using a Soxhlet apparatus.
-
Concentrate the methanol extract under reduced pressure to obtain a crude extract.
-
-
Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude methanol extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of solvents, such as benzene and chloroform mixtures.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing isobavachalcone.
-
Combine the pure fractions and evaporate the solvent to yield isolated isobavachalcone.
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Protocol 3: 70% Ethanol Reflux Extraction and HPLC Analysis [9]
This method is suitable for both extraction and quantification of isobavachalcone.
-
Extraction:
-
Reflux 50 g of dried Psoralea corylifolia seeds with 300 mL of 70% ethanol for 2 hours.
-
Filter the extract and repeat the extraction process on the plant residue.
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Combine the filtrates and evaporate to dryness under vacuum to obtain the crude extract.
-
-
Quantitative Analysis by HPLC:
-
Prepare standard solutions of isobavachalcone at known concentrations.
-
Dissolve the crude extract in a suitable solvent for HPLC analysis.
-
Use a C18 analytical column with a gradient of acetonitrile and water as the mobile phase.
-
Monitor the elution at a specific UV wavelength (e.g., 215, 225, or 275 nm).
-
The retention time for isobavachalcone under these conditions is approximately 32.21 minutes.
-
Quantify the amount of isobavachalcone in the extract by comparing the peak area to a calibration curve generated from the standard solutions.
-
Signaling Pathways and Experimental Workflows
The biological activity of isobavachalcone is attributed to its interaction with various cellular signaling pathways. One of the well-studied mechanisms is its inhibitory effect on the AKT/GSK-3β/β-catenin pathway, which is often dysregulated in cancer.[12][13][14]
Caption: Workflow for the isolation of isobavachalcone from Psoralea corylifolia.
Caption: Isobavachalcone's inhibitory effect on the AKT/GSK-3β/β-catenin signaling pathway.
Conclusion
Isobavachalcone stands out as a promising natural compound with significant therapeutic potential. Its primary source, Psoralea corylifolia, provides a rich reservoir for its isolation. The methodologies outlined in this guide offer robust and reproducible approaches for obtaining pure isobavachalcone for further research and development. A thorough understanding of its natural origins, isolation techniques, and mechanisms of action is paramount for harnessing its full potential in the development of novel therapeutics.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Isobavachalcone: A comprehensive review of its plant sources, pharmacokinetics, toxicity, pharmacological activities and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological review of isobavachalcone, a naturally occurring chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Heterologous biosynthesis of isobavachalcone in tobacco based on in planta screening of prenyltransferases [frontiersin.org]
- 7. Exploring natural chalcones: innovative extraction techniques, bioactivities, and health potential - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00126E [pubs.rsc.org]
- 8. Study on the extraction process of isobavachalcone from <i>Psoraleae corylifolia</i> using alkaline extraction and acid precipitation [xuebao.bbmu.edu.cn]
- 9. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phcog.com [phcog.com]
- 11. [Extraction and purification of psoralen from Psoralea corylifolia L] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isobavachalcone isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
The Biosynthesis of Isobavachalcone in Plants: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the biosynthetic pathway of isobavachalcone, a promising prenylated chalcone with a wide array of pharmacological activities. This guide provides a comprehensive overview of the enzymatic steps, quantitative data, detailed experimental protocols, and the regulatory networks governing its production in plants.
Isobavachalcone, a specialized metabolite found predominantly in the seeds of plants like Psoralea corylifolia, has garnered significant interest for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-microbial properties. Understanding its biosynthesis is pivotal for metabolic engineering strategies aimed at enhancing its production for pharmaceutical use. This technical guide synthesizes the current knowledge on the isobavachalcone biosynthetic pathway, offering valuable insights for researchers, scientists, and professionals in drug development.
The Isobavachalcone Biosynthetic Pathway: From Phenylalanine to a Prenylated Chalcone
The biosynthesis of isobavachalcone originates from the general phenylpropanoid pathway, a central route for the production of a vast array of plant secondary metabolites. The pathway can be broadly divided into two main stages: the formation of the chalcone backbone and the subsequent prenylation.
Stage 1: Assembly of the Isoliquiritigenin Backbone
The initial steps of the pathway lead to the synthesis of isoliquiritigenin, the direct precursor of isobavachalcone. This process involves a series of well-characterized enzymatic reactions:
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Phenylalanine Ammonia-Lyase (PAL): The pathway begins with the deamination of the amino acid L-phenylalanine to form cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated to produce 4-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): This enzyme activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.
-
Chalcone Synthase (CHS) and Chalcone Reductase (CHR): In a key condensation reaction, CHS utilizes one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form a tetraketide intermediate. In leguminous plants, CHS often acts in concert with CHR, which reduces the intermediate to form isoliquiritigenin (2',4,4'-trihydroxychalcone).
Stage 2: The Crucial Prenylation Step
The final and defining step in isobavachalcone biosynthesis is the attachment of a prenyl group (a five-carbon isoprenoid unit) to the isoliquiritigenin backbone. This reaction is catalyzed by a specific type of enzyme known as a prenyltransferase (PT) .
-
Prenyltransferase (PT): This enzyme transfers a dimethylallyl pyrophosphate (DMAPP) group to the 3'-position of the A-ring of isoliquiritigenin, yielding isobavachalcone. Several prenyltransferases from different plant species have been shown to catalyze this reaction, with varying efficiencies.
dot
Quantitative Data on Isobavachalcone Biosynthesis
Quantitative understanding of the isobavachalcone pathway is essential for optimizing its production. The following tables summarize key quantitative data from the literature.
| Plant Source | Compound | Concentration | Reference |
| Psoralea corylifolia seeds | Isobavachalcone | 0.736 ± 0.006 mg/g dry weight |
| Heterologous Host | Precursor/Product | Yield | Genetic Cassette | Reference |
| Nicotiana tabacum | Isoliquiritigenin | 21.0 µg/g dry weight | GmCHS8, GmCHR5 | |
| Nicotiana tabacum | Isobavachalcone | 0.56 µg/g dry weight | GmCHS8, GmCHR5, SfFPT |
Note: GmCHS8 and GmCHR5 are from Glycine max (soybean); SfFPT is a prenyltransferase from Sophora flavescens.
At present, detailed kinetic parameters for the key prenyltransferases involved in isobavachalcone biosynthesis are not extensively reported in the literature. However, studies on related prenyltransferases provide some insights. For instance, HlPT-1 from Humulus lupulus, which can synthesize isobavachalcone, exhibits a narrow optimal pH around 7.0 and requires Mg2+ for its activity. Further enzymatic characterization of isobavachalcone-specific prenyltransferases is a critical area for future research.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the isobavachalcone biosynthetic pathway.
Heterologous Expression and in planta Screening of Prenyltransferases
A transient expression system in Nicotiana benthamiana is a rapid method to screen candidate prenyltransferase genes for their ability to synthesize isobavachalcone.
dot
Detailed Steps:
-
Vector Construction: Candidate prenyltransferase genes are cloned into a plant expression vector, typically under the control of a strong constitutive promoter like the CaMV 35S promoter.
-
Agrobacterium Transformation: The expression vector is introduced into Agrobacterium tumefaciens (e.g., strain GV3101) by electroporation or heat shock.
-
Agroinfiltration: A suspension of the transformed Agrobacterium is infiltrated into the leaves of 4-6 week old N. benthamiana plants using a needleless syringe.
-
Incubation: The infiltrated plants are incubated under controlled conditions (e.g., 16h light/8h dark photoperiod at 25°C) for 3-5 days to allow for transient gene expression.
-
Substrate Feeding: A solution of the precursor, isoliquiritigenin (e.g., 1 mM in a buffer), is infiltrated into the same leaf area.
-
Metabolite Extraction: After a further incubation period (e.g., 24-48 hours), the infiltrated leaf discs are harvested, frozen in liquid nitrogen, and ground to a fine powder. Metabolites are then extracted using a solvent such as methanol.
-
UPLC-QTOF-MS Analysis: The extracts are analyzed by Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry to detect and quantify the production of isobavachalcone.
In Vitro Enzyme Assay for Isobavachalcone Synthase Activity
In vitro assays are crucial for determining the kinetic properties of the prenyltransferase. This requires the production of the recombinant enzyme.
dot
Detailed Steps:
-
Recombinant Protein Expression and Purification: The prenyltransferase gene is cloned into an E. coli expression vector, and the protein is expressed and purified using standard molecular biology techniques.
-
Reaction Mixture: A typical reaction mixture (e.g., 100 µL) contains the purified enzyme, isoliquiritigenin, DMAPP, a buffer (e.g., 50 mM Tris-HCl, pH 7.0), and MgCl₂.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific time.
-
Reaction Termination and Product Extraction: The reaction is stopped, and the product is extracted with an organic solvent like ethyl acetate.
-
Analysis: The extracted product is analyzed by HPLC or UPLC-MS to quantify the amount of isobavachalcone produced. Kinetic parameters (Km and kcat) can be determined by varying the substrate concentrations.
UPLC-QTOF-MS Method for Isobavachalcone Quantification
Accurate quantification of isobavachalcone is critical. The following provides a general framework for a UPLC-QTOF-MS method.
| Parameter | Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |
| Gradient | A suitable gradient from high aqueous to high organic phase |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40°C |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| MS Analysis | Full scan mode for identification and MS/MS for fragmentation and confirmation |
| Quantification | Based on a standard curve of a pure isobavachalcone standard |
Regulation of Isobavachalcone Biosynthesis
The production of isobavachalcone, like other flavonoids, is tightly regulated at the transcriptional level in response to developmental cues and environmental stresses.
Transcriptional Regulation:
The expression of flavonoid biosynthetic genes is largely controlled by a complex of transcription factors, primarily from the MYB , bHLH , and WD40-repeat (WDR) protein families. These proteins form a regulatory complex (MBW complex) that binds to the promoter regions of the target biosynthetic genes, thereby activating their transcription. While the specific transcription factors controlling isobavachalcone biosynthesis in Psoralea corylifolia have yet to be fully elucidated, it is highly probable that a similar regulatory mechanism is in place. Identifying these specific regulators is a key step towards targeted metabolic engineering.
dot
Elicitation:
The production of secondary metabolites, including isobavachalcone, can often be enhanced by the application of elicitors, which are molecules that trigger defense responses in plants. Studies on Psoralea corylifolia cell cultures have shown that biotic elicitors, such as fungal extracts and chitosan, can significantly increase the production of psoralen, another furanocoumarin. It is plausible that isobavachalcone biosynthesis is similarly inducible, and investigating the effects of various elicitors could be a promising strategy to boost its yield.
Future Perspectives and Conclusion
The biosynthesis of isobavachalcone presents a fascinating area of study with significant potential for biotechnological applications. While the core pathway has been elucidated, several key areas require further investigation to enable efficient metabolic engineering. Future research should focus on:
-
Identification and characterization of specific prenyltransferases from high-yielding isobavachalcone-producing plants.
-
Determination of the kinetic parameters of these enzymes to identify rate-limiting steps.
-
Elucidation of the specific transcription factors and signaling pathways that regulate isobavachalcone biosynthesis in its native producers.
-
Exploration of elicitation strategies to enhance isobavachalcone production in plant cell cultures or whole plants.
By addressing these knowledge gaps, it will be possible to develop robust and scalable platforms for the sustainable production of isobavachalcone, paving the way for its development as a valuable pharmaceutical agent. This technical guide provides a solid foundation for researchers and drug development professionals to embark on or advance their work in this exciting field.
An In-depth Technical Guide to the Cellular Mechanism of Action of Isobavachalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobavachalcone (IBC) is a prenylated chalcone, a class of flavonoids, predominantly isolated from the medicinal plant Psoralea corylifolia (Fabaceae family), which has a long history of use in traditional Chinese and Ayurvedic medicine.[1][2][3][4][5] Emerging research has highlighted its diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][3][6] This technical guide provides a comprehensive overview of the molecular mechanisms underlying isobavachalcone's effects in various cellular models, with a focus on its potential as a therapeutic agent. We will delve into its impact on key signaling pathways, present quantitative data from cellular assays, and provide detailed experimental protocols for key methodologies.
Core Mechanisms of Action in Cellular Models
Isobavachalcone exerts its biological effects through a multi-targeted approach, influencing several critical cellular processes, including apoptosis, cell cycle progression, and inflammatory and antioxidant responses.
Induction of Apoptosis
A primary mechanism of IBC's anticancer activity is the induction of programmed cell death, or apoptosis. This process is initiated through multiple interconnected pathways.
-
Mitochondrial (Intrinsic) Pathway: IBC triggers the intrinsic apoptosis pathway by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[7][8] This shift in the Bax/Bcl-2 ratio leads to the translocation of Bax from the cytosol to the mitochondria, compromising mitochondrial membrane potential.[7] The subsequent release of cytochrome c from the mitochondria into the cytoplasm activates the caspase cascade, beginning with the cleavage and activation of pro-caspase-9, which in turn activates the executioner caspase, caspase-3.[9][10] Activated caspase-3 then cleaves critical cellular substrates, such as PARP (Poly (ADP-ribose) polymerase), leading to the characteristic morphological changes of apoptosis.[7][11]
-
Inhibition of Survival Signals: IBC has been shown to suppress key survival signaling pathways, most notably the PI3K/Akt pathway. By inhibiting the phosphorylation and activation of Akt, IBC prevents the downstream signaling that promotes cell survival and inhibits apoptosis.[8][12][13]
-
Reactive Oxygen Species (ROS) Generation: In some cancer cell lines, such as prostate and breast cancer, IBC induces the accumulation of reactive oxygen species (ROS).[6][8][11] This oxidative stress can lead to lethal endoplasmic reticulum (ER) stress and damage to mitochondria, further pushing the cell towards apoptosis.[11] Specifically, IBC has been found to target and inhibit the antioxidant enzyme thioredoxin reductase 1 (TrxR1), contributing to increased ROS levels.[11]
-
Induction of Necroptosis: In addition to apoptosis, IBC and its derivatives can induce necroptosis, a form of programmed necrosis, in certain cancer cells like non-small cell lung cancer. This is evidenced by the upregulation of key necroptosis mediators such as RIP3 and MLKL.[10]
Modulation of Cell Proliferation and Cell Cycle
Isobavachalcone effectively inhibits the proliferation of various cancer cell lines in a dose- and time-dependent manner.[7][8] This anti-proliferative effect is often linked to its ability to induce cell cycle arrest.
-
G0/G1 Phase Arrest: In adipocytes, IBC has been shown to inhibit mitotic clonal expansion by inducing cell cycle arrest at the G0/G1 phase. It achieves this by downregulating the expression of key cell cycle proteins, including cyclin D1, cdk-4, and cdk-6.[14]
-
G2/M Phase Arrest: In other models, such as colorectal cancer cells, chalcone derivatives have been observed to cause an accumulation of cells in the G2/M phase of the cell cycle, preventing them from entering mitosis and leading to cell death.[15]
Inhibition of Pro-Survival and Pro-Inflammatory Signaling Pathways
IBC's mechanism of action involves the targeted inhibition of several key signaling cascades that are often dysregulated in cancer and inflammatory diseases.
-
PI3K/Akt/β-catenin Pathway: The PI3K/Akt pathway is a central regulator of cell growth, survival, and proliferation. IBC is a potent inhibitor of this pathway.[12][13][16] It downregulates the phosphorylation of Akt at Ser-473, thereby inactivating it.[8][12][13] In colorectal cancer cells, this inhibition of Akt leads to the downstream inactivation of glycogen synthase kinase 3β (GSK-3β), which in turn prevents the degradation of β-catenin, ultimately suppressing the Wnt/β-catenin signaling pathway.[4][7][17][18]
-
MAPK/Erk Pathway: The MAPK/Erk pathway is another critical signaling route for cell proliferation and survival. IBC has been shown to inhibit the phosphorylation and activation of Erk, contributing to its anti-proliferative and pro-apoptotic effects in gastric and other cancer cells.[2][6][19][20][21]
-
NF-κB Signaling Pathway: In the context of inflammation, IBC demonstrates potent inhibitory effects on the NF-κB pathway. In human umbilical vein endothelial cells (HUVECs), IBC suppresses the TNF-α-induced phosphorylation of the NF-κB p65 subunit and the degradation of its inhibitor, IκB-α.[22] This prevents the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes, such as the adhesion molecules ICAM-1 and VCAM-1.[22][23]
-
Toll-Like Receptor (TLR) Signaling: IBC can regulate both MyD88- and TRIF-dependent signaling pathways of Toll-like receptors (TLRs).[24] It inhibits the activation of NF-κB and IRF3, which are key transcription factors downstream of TLR activation, thereby reducing the production of inflammatory cytokines.[24]
-
STAT3 Signaling: Chalcones, including IBC, can abrogate the activation of STAT3, a transcription factor involved in cell proliferation and survival.[25] This inhibition is often achieved by preventing the phosphorylation of STAT3, which is necessary for its activation.[26]
Activation of the Nrf2 Antioxidant Pathway
Paradoxically, while inducing ROS in cancer cells, IBC also activates the cell's own antioxidant defense system, which may contribute to its cytoprotective effects in normal tissues and its anti-inflammatory properties.
-
Keap1-Nrf2 System: Isobavachalcone is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][27][28][29][30] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive by binding to Keap1. IBC, as an electrophile, can interact with Keap1, leading to the dissociation and nuclear translocation of Nrf2.[28] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, upregulating the expression of proteins like heme oxygenase-1 (HO-1).[6][27] This Nrf2/HO-1 axis is crucial for mitigating oxidative stress and inflammation.[6][27]
Quantitative Data Summary
The following tables summarize the reported quantitative data for isobavachalcone's activity in various cellular models.
Table 1: IC50 Values of Isobavachalcone in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| OVCAR-8 | Ovarian Cancer | 7.92 | 72 | [12] |
| PC-3 | Prostate Cancer | 15.06 | 72 | [12] |
| A549 | Lung Cancer | 32.2 | 72 | [12] |
| MCF-7 | Breast Cancer | 38.46 | 24 | [8] |
| MCF-7 | Breast Cancer | 31.31 | 48 | [8] |
| MCF-7 | Breast Cancer | 28.29 / 28.26 | 72 | [8][12] |
| HCT116 | Colorectal Cancer | >75 | N/A | [2] |
| SW480 | Colorectal Cancer | ~50 | N/A | [2] |
Table 2: Antibacterial and Anti-biofilm Activity of Isobavachalcone
| Bacterial Strain | Activity | Concentration (µg/mL) | Reference |
| MSSA | Minimum Inhibitory Concentration (MIC) | 1.56 | [31] |
| MRSA | Minimum Inhibitory Concentration (MIC) | 3.12 | [31] |
| Gram-negative species | Minimum Inhibitory Concentration (MIC) | >400 | [31] |
| Mycobacterium species | Minimum Inhibitory Concentration (MIC) | 64 | [31] |
| MSSA & MRSA | >50% Biofilm Inhibition | 0.78 | [31] |
Visualizations of Key Pathways and Workflows
Signaling Pathway Diagrams
References
- 1. Pharmacological review of isobavachalcone, a naturally occurring chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Isobavachalcone: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isobavachalcone: A comprehensive review of its plant sources, pharmacokinetics, toxicity, pharmacological activities and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isobavachalcone isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Isobavachalcone induces cell death through multiple pathways in human breast cancer MCF-7 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Novel isobavachalcone derivatives induce apoptosis and necroptosis in human non-small cell lung cancer H1975 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isobavachalcone Induces ROS-Mediated Apoptosis via Targeting Thioredoxin Reductase 1 in Human Prostate Cancer PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Abrogation of Akt signaling by Isobavachalcone contributes to its anti-proliferative effects towards human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isobavachalcone from Angelica keiskei Inhibits Adipogenesis and Prevents Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Synthetic Sulfonamide Chalcone Induced Cell Cycle Arrest and Cell Death in Colorectal Adenocarcinoma Metastatic Cells (SW-620) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Isobavachalcone isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isobavachalcone as an Active Membrane Perturbing Agent and Inhibitor of ABCB1 Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. d-nb.info [d-nb.info]
- 23. researchgate.net [researchgate.net]
- 24. Isobavachalcone suppresses the TRIF-dependent signaling pathway of Toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Chalcone inhibits the activation of NF-kappaB and STAT3 in endothelial cells via endogenous electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. 2024.sci-hub.se [2024.sci-hub.se]
- 29. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Antibacterial Activity of Isobavachalcone (IBC) Is Associated with Membrane Disruption [mdpi.com]
The In Vitro Biological Profile of Isobavachalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobavachalcone, a prenylated chalcone isolated primarily from Psoralea corylifolia, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the in vitro biological effects of isobavachalcone, with a focus on its anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Anticancer Activity
Isobavachalcone has demonstrated potent cytotoxic and pro-apoptotic effects across a wide range of human cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis and inhibition of key cell survival signaling pathways.
Quantitative Anticancer Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of isobavachalcone against various cancer cell lines, providing a comparative view of its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| HCT116 | Colorectal Cancer | 75.48 (24h) | [1] |
| SW480 | Colorectal Cancer | 44.07 (24h) | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 21.45 (24h), 15.15 (48h), 8.53 (72h) | [2] |
| MDCK | Madin-Darby Canine Kidney | 26.6 | [3] |
Experimental Protocols
This protocol outlines the steps for determining the cytotoxic effects of isobavachalcone on cancer cells using the Cell Counting Kit-8 (CCK-8).[4][5][6]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of isobavachalcone in dimethyl sulfoxide (DMSO) and dilute it with culture medium to achieve the desired final concentrations. Replace the medium in each well with 100 µL of the medium containing different concentrations of isobavachalcone. Include a vehicle control (DMSO-treated) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
This protocol describes the detection and quantification of apoptosis in cancer cells treated with isobavachalcone using flow cytometry.[7][8][9][10][11]
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of isobavachalcone for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
Signaling Pathways in Anticancer Activity
Isobavachalcone exerts its anticancer effects by modulating several critical signaling pathways.
In colorectal cancer cells, isobavachalcone has been shown to inhibit the AKT/GSK-3β/β-catenin signaling pathway, a key regulator of cell proliferation and survival.[1]
Caption: Isobavachalcone inhibits the AKT/GSK-3β/β-catenin pathway.
The induction of apoptosis is a primary mechanism of isobavachalcone's anticancer activity. The general workflow for assessing apoptosis is depicted below.
Caption: Experimental workflow for apoptosis analysis.
Antimicrobial Activity
Isobavachalcone exhibits significant activity against a range of pathogenic microorganisms, including bacteria and fungi. Its primary mode of antibacterial action involves the disruption of the cell membrane.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of isobavachalcone against various microbial strains.
| Microorganism | Strain | MIC (µg/mL) | Citation(s) |
| Staphylococcus aureus (MSSA) | ATCC 29213 | 1.56 | [12] |
| Staphylococcus aureus (MRSA) | USA300 | 3.12 | [12] |
| Streptococcus pneumoniae | - | 1.56 - 50.0 | [12] |
| Streptococcus mutans | - | 1.56 - 50.0 | [12] |
| Mycobacterium tuberculosis | - | 62.5 | [12][13] |
| Mycobacterium avium | - | 62.5 | [12][13] |
| Mycobacterium kansasii | - | 62.5 | [12][13] |
| Enterococcus faecalis | Clinical Isolates | 6.25 - 12.5 µM | [14] |
| Pseudomonas aeruginosa | ATCC 27853 | >400 | [12] |
| Klebsiella pneumoniae | - | >400 | [12] |
Experimental Protocols
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of isobavachalcone against bacterial strains.[15][16][17][18][19]
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of isobavachalcone in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of isobavachalcone that completely inhibits visible bacterial growth.
This assay investigates the effect of isobavachalcone on bacterial membrane integrity using fluorescent dyes like Propidium Iodide (PI) and SYTO 9.[12][20][21]
-
Bacterial Culture: Grow bacteria to the mid-logarithmic phase.
-
Treatment: Treat the bacterial suspension with isobavachalcone at its MIC or multiples of the MIC.
-
Staining: Add a mixture of SYTO 9 and PI to the treated and control bacterial suspensions.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Microscopy: Visualize the stained bacteria using a fluorescence microscope. SYTO 9 stains all bacteria (live and dead) with green fluorescence, while PI only penetrates and stains bacteria with damaged membranes with red fluorescence.
-
Analysis: An increase in red fluorescence in the treated sample compared to the control indicates membrane disruption.
Mechanism of Antibacterial Action
The primary mechanism of isobavachalcone's antibacterial activity is the disruption of the bacterial cell membrane.
Caption: Workflow for assessing bacterial membrane disruption.
Anti-inflammatory Activity
Isobavachalcone has demonstrated significant anti-inflammatory properties by inhibiting key inflammatory pathways.
Experimental Protocol
This protocol is for analyzing the effect of isobavachalcone on the expression of proteins in the NF-κB signaling pathway in response to an inflammatory stimulus.[22][23][24][25]
-
Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages, endothelial cells) and pre-treat with isobavachalcone for a specified time before stimulating with an inflammatory agent (e.g., LPS, TNF-α).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Signaling Pathways in Anti-inflammatory Activity
Isobavachalcone has been shown to suppress the activation of the NF-κB pathway, a central mediator of inflammation.
Caption: Isobavachalcone inhibits the NF-κB signaling pathway.
Isobavachalcone has also been found to suppress the TRIF-dependent signaling pathway of Toll-like receptors (TLRs), which is involved in the innate immune response.[26][27][28][29]
Caption: Isobavachalcone suppresses the TRIF-dependent signaling pathway.
Conclusion
The in vitro evidence strongly supports the potential of isobavachalcone as a promising lead compound for the development of novel therapeutics. Its multifaceted biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, are well-documented. The detailed methodologies and mechanistic insights provided in this guide offer a solid foundation for further research and development of isobavachalcone and its derivatives. Future studies should focus on its in vivo efficacy, safety profile, and pharmacokinetic properties to translate these promising in vitro findings into clinical applications.
References
- 1. Isobavachalcone isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isobavachalcone as an Active Membrane Perturbing Agent and Inhibitor of ABCB1 Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. apexbt.com [apexbt.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. kumc.edu [kumc.edu]
- 12. Antibacterial Activity of Isobavachalcone (IBC) Is Associated with Membrane Disruption [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. In vitro antibacterial and antibiofilm activities of isobavachalcone against Enterococcus faecalis clinical isolates from China - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. Broth microdilution susceptibility testing. [bio-protocol.org]
- 19. protocols.io [protocols.io]
- 20. Antibacterial Activity of Isobavachalcone (IBC) Is Associated with Membrane Disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [PDF] Antibacterial Activity of Isobavachalcone (IBC) Is Associated with Membrane Disruption | Semantic Scholar [semanticscholar.org]
- 22. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 23. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 26. Isobavachalcone suppresses the TRIF-dependent signaling pathway of Toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Selective TRIF-dependent signaling by a synthetic toll-like receptor 4 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Suppression of the TRIF-dependent signaling pathway of Toll-like receptors by luteolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Liposomal lipopolysaccharide initiates TRIF-dependent signaling pathway independent of CD14 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Antioxidant and Free Radical Scavenging Properties of Isobavachin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobavachin, a prenylated flavonoid isolated from Psoralea corylifolia, has garnered significant interest for its diverse pharmacological activities. While extensively studied for its anti-inflammatory, anti-cancer, and neuroprotective effects, its role as an antioxidant is complex and multifaceted. This technical guide provides a comprehensive overview of the antioxidant and free radical scavenging properties of this compound. It delves into the available quantitative data from various antioxidant assays, details the experimental protocols for these assays, and elucidates the underlying molecular mechanisms, with a particular focus on the Keap1-Nrf2 signaling pathway. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering a consolidated repository of current knowledge on the antioxidant potential of this compound.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the body's ability to counteract their harmful effects through antioxidants leads to oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous chronic and degenerative diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Flavonoids, a class of polyphenolic compounds found in plants, are renowned for their antioxidant properties. This compound, a prenylated flavonoid, is a prominent bioactive constituent of Psoralea corylifolia, a plant with a long history of use in traditional medicine. While this compound's biological activities are numerous, its direct free radical scavenging capacity appears to be limited. Instead, emerging evidence suggests that its primary antioxidant effects are mediated through the upregulation of endogenous antioxidant defense systems. This guide will explore both the direct and indirect antioxidant properties of this compound, providing a detailed analysis of its mechanism of action.
Data Presentation: Quantitative Antioxidant and Free Radical Scavenging Data
The direct free radical scavenging activity of this compound has been investigated using various in vitro assays. The available data, summarized below, suggests that this compound is not a potent direct scavenger of free radicals.
| Assay | Compound | IC50 Value / Activity | Reference |
| DPPH Radical Scavenging | This compound | No activity reported | [1] |
| Nitric Oxide (NO) Scavenging | This compound | Dose-dependent reduction in NO levels (3.75-30 μM) | [2] |
Note: IC50 is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. The lack of reported IC50 values for this compound in several standard assays is a significant finding, pointing towards an indirect mechanism of antioxidant action.
Mechanism of Action: The Keap1-Nrf2 Signaling Pathway
The primary mechanism underlying the antioxidant effects of this compound and its structural analog, isobavachalcone, appears to be the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] This pathway is a critical regulator of cellular resistance to oxidative stress.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers, such as certain phytochemicals, Keap1 undergoes a conformational change, leading to the release of Nrf2. Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.
Isobavachalcone has been shown to activate the Nrf2/HO-1 pathway, leading to the nuclear translocation of Nrf2.[3] This, in turn, increases the expression of downstream antioxidant enzymes, including:
-
Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.
-
Glutathione (GSH): A major cellular antioxidant that directly quenches free radicals and is a cofactor for several antioxidant enzymes.[3]
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme to produce biliverdin, which is subsequently converted to the potent antioxidant bilirubin.[3]
The activation of this pathway by isobavachalcone also leads to a decrease in the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and overall reactive oxygen species (ROS).[3] While direct evidence for this compound is still emerging, its structural similarity to isobavachalcone strongly suggests a similar mechanism of action.
Signaling Pathway Diagram
Caption: The Keap1-Nrf2 signaling pathway activated by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of the antioxidant properties of this compound and related compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
This compound (test compound)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.
-
Prepare a series of dilutions of this compound and the positive control in methanol.
-
In a 96-well microplate, add a specific volume of the test compound or control solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.
-
A blank containing only methanol and the DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
-
Reagents and Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
This compound (test compound)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at a specific wavelength (typically 734 nm).
-
Prepare a series of dilutions of this compound and the positive control.
-
In a 96-well microplate, add a small volume of the test compound or control solution to each well.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of radical scavenging activity is calculated using a similar formula as in the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
Superoxide Radical Scavenging Assay
This assay measures the ability of a compound to scavenge superoxide radicals (O2•−), which are generated in vitro by a non-enzymatic system such as the phenazine methosulfate-NADH (PMS-NADH) system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan, and the scavenging activity is measured by the decrease in formazan formation.
-
Reagents and Materials:
-
Nitroblue tetrazolium (NBT)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Phenazine methosulfate (PMS)
-
Tris-HCl buffer
-
This compound (test compound)
-
Quercetin or Gallic acid (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare solutions of NBT, NADH, and the test compound in Tris-HCl buffer.
-
In a 96-well microplate, add the NBT solution, NADH solution, and the test compound or control solution to each well.
-
Initiate the reaction by adding PMS solution to the mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 5 minutes).
-
Measure the absorbance at a specific wavelength (typically 560 nm).
-
The percentage of superoxide radical scavenging is calculated.
-
The IC50 value is determined from the dose-response curve.
-
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro antioxidant assays.
Conclusion
The antioxidant properties of this compound are characterized by a nuanced mechanism that extends beyond direct free radical scavenging. The available evidence suggests that this compound's primary contribution to cellular antioxidant defense is through the activation of the Keap1-Nrf2 signaling pathway, leading to the upregulation of a suite of protective enzymes. This indirect antioxidant activity may be more biologically relevant than direct scavenging, as it enhances the cell's intrinsic ability to combat oxidative stress.
For drug development professionals, this compound presents an interesting lead compound. Its ability to modulate a key endogenous antioxidant pathway suggests its potential in the prevention and treatment of diseases associated with oxidative stress. However, further research is imperative to fully elucidate its mechanism of action and to establish a clear dose-response relationship for its antioxidant effects in vivo. Future studies should focus on quantifying the induction of Nrf2-dependent genes and proteins by this compound and evaluating its efficacy in preclinical models of oxidative stress-related diseases. The lack of potent direct scavenging activity, coupled with its ability to activate cellular defense mechanisms, positions this compound as a promising cytoprotective agent rather than a classical antioxidant.
References
- 1. Isobavachalcone: A comprehensive review of its plant sources, pharmacokinetics, toxicity, pharmacological activities and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological review of isobavachalcone, a naturally occurring chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isobavachalcone as an Active Membrane Perturbing Agent and Inhibitor of ABCB1 Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Isobavachalcone: A Technical Guide to its Anti-inflammatory Mechanisms and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobavachalcone (IBC), a prenylated chalcone found in plants such as Psoralea corylifolia, has garnered significant scientific interest for its potent anti-inflammatory properties.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underlying isobavachalcone's anti-inflammatory effects, with a focus on its modulation of key signaling pathways. This document summarizes quantitative data from various studies, details common experimental protocols for investigating its activity, and provides visual representations of the signaling cascades it influences. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Core Anti-inflammatory Mechanisms of Isobavachalcone
Isobavachalcone exerts its anti-inflammatory effects by targeting multiple key signaling pathways involved in the inflammatory response. The primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the suppression of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[2][3]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression.[4] Isobavachalcone has been shown to significantly inhibit this pathway.[2][5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][6]
Isobavachalcone interferes with this cascade by inhibiting the degradation of IκBα and preventing the nuclear translocation of the p65 subunit of NF-κB.[6][7] This blockade of NF-κB activation leads to a downstream reduction in the expression of numerous inflammatory mediators.[6]
Figure 1: Isobavachalcone's inhibition of the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation. It comprises a cascade of protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, that are activated by various extracellular stimuli.[3] Phosphorylation of these MAPKs leads to the activation of transcription factors such as AP-1, which in turn promotes the expression of inflammatory genes.
Isobavachalcone has been demonstrated to suppress the phosphorylation of ERK, a key component of the MAPK pathway.[3][7] By inhibiting the activation of this kinase, isobavachalcone can curtail the downstream inflammatory response.
Figure 2: Isobavachalcone's modulation of the MAPK/ERK signaling pathway.
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating caspase-1 and processing the pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[8] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[8]
Isobavachalcone has been shown to be a potent inhibitor of the NLRP3 inflammasome.[8] It can suppress the activation of the NLRP3 inflammasome, thereby reducing the cleavage and secretion of IL-1β and IL-18.[8] The mechanism of inhibition may involve the activation of AMPK-dependent autophagy, which helps clear damaged mitochondria that can act as activators of the NLRP3 inflammasome.[8]
Figure 3: Isobavachalcone's suppression of the NLRP3 inflammasome.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of isobavachalcone has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by Isobavachalcone
| Cell Line | Stimulant | Isobavachalcone Concentration | Measured Mediator | % Inhibition / IC50 | Reference |
| RAW264.7 macrophages | LPS | 10 µM | TNF-α | Significant reduction | [6][9] |
| RAW264.7 macrophages | LPS | 10 µM | IL-6 | Significant reduction | [6][9] |
| RAW264.7 macrophages | LPS | 10 µM | Nitrite (NO) | Significant reduction | [6][9] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | 1-10 µM | ICAM-1 expression | Concentration-dependent decrease | [7] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | 1-10 µM | VCAM-1 expression | Concentration-dependent decrease | [7] |
| Brain endothelial cells | LPS | Not specified | ICAM-1 expression | Significant downregulation | [10] |
Table 2: In Vivo Anti-inflammatory Effects of Isobavachalcone
| Animal Model | Disease Induction | Isobavachalcone Dosage | Key Findings | % Reduction/Improvement | Reference |
| Mice | Dextran sulfate sodium (DSS)-induced colitis | Not specified | Improved clinical symptoms (DAI scores), reduced histological changes | Significant improvement | [6] |
| Mice | Dextran sulfate sodium (DSS)-induced colitis | Not specified | Suppressed colonic MPO, TNF-α, IL-6, IL-1β, PGE2 | Significant suppression | [6] |
| Rats | Streptozotocin (STZ)-induced diabetic nephropathy | Orally administered | Ameliorated renal damage (reduced BUN, Scr, 24h urinary protein) | Effective amelioration | [5] |
| Zebrafish | Lipopolysaccharide (LPS)-induced inflammation | Not specified | Suppressed excessive NO, ROS, and neutrophil levels | Significant suppression | [3] |
Experimental Protocols
This section outlines common methodologies used to investigate the anti-inflammatory effects of isobavachalcone.
Cell Culture and Treatment
-
Cell Lines: RAW264.7 murine macrophages are frequently used to model the innate immune response.[6][9] Human umbilical vein endothelial cells (HUVECs) are a common model for studying vascular inflammation.[7]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.[11]
-
Treatment: Cells are pre-treated with various concentrations of isobavachalcone (typically ranging from 1 to 50 µM) for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent such as LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) for a defined duration (e.g., 6-24 hours).[6][9]
Measurement of Pro-inflammatory Mediators
-
ELISA (Enzyme-Linked Immunosorbent Assay): Supernatants from cell cultures are collected to quantify the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.[9]
-
Griess Assay: The production of nitric oxide (NO) is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[9]
Western Blot Analysis
-
Purpose: To determine the expression and phosphorylation status of key proteins in signaling pathways (e.g., p65, IκBα, ERK, p-ERK).[3][7]
-
Protocol:
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Figure 4: General workflow for Western blot analysis.
In Vivo Models of Inflammation
-
Dextran Sulfate Sodium (DSS)-Induced Colitis: This is a widely used model for inflammatory bowel disease. Mice are administered DSS in their drinking water for a set period to induce colitis.[6][12] Isobavachalcone is typically administered orally. Disease activity is monitored by measuring body weight, stool consistency, and rectal bleeding. At the end of the study, colons are collected for histological analysis and measurement of inflammatory markers.[6]
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation: Animals are injected with LPS to induce a systemic inflammatory response. Isobavachalcone can be administered prior to or following the LPS challenge. Inflammatory markers in the serum and tissues are then assessed.[3]
Conclusion and Future Directions
Isobavachalcone is a promising natural compound with well-documented anti-inflammatory properties. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome, underscores its potential as a therapeutic agent for a range of inflammatory diseases. The data and protocols summarized in this guide provide a solid foundation for further research and development.
Future studies should focus on elucidating the precise molecular targets of isobavachalcone within these pathways, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy and safety in more complex preclinical models of chronic inflammatory diseases. Such efforts will be crucial in translating the therapeutic potential of isobavachalcone into clinical applications.
References
- 1. Pharmacological review of isobavachalcone, a naturally occurring chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isobavachalcone: A comprehensive review of its plant sources, pharmacokinetics, toxicity, pharmacological activities and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isobavachin, a main bioavailable compound in Psoralea corylifolia, alleviates lipopolysaccharide-induced inflammatory responses in macrophages and zebrafish by suppressing the MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Isobavachalcone ameliorates diabetic nephropathy in rats by inhibiting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of isobavachalcone, a natural flavonoid, in murine experimental colitis by inhibiting NF-κB p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Isobavachalcone ameliorates Alzheimer disease pathology by autophagy-mediated clearance of amyloid beta and inhibition of NLRP3 inflammasome in primary astrocytes and 5x-FAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isobavachalcone attenuates lipopolysaccharide-induced ICAM-1 expression in brain endothelial cells through blockade of toll-like receptor 4 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isobavachalcone Activates Antitumor Immunity on Orthotopic Pancreatic Cancer Model: A Screening and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dextran Sodium Sulfate (DSS) Induces Colitis in Mice by Forming Nano-Lipocomplexes with Medium-Chain-Length Fatty Acids in the Colon - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Neuroprotective Effects of Isobavachalcone in Neurodegenerative Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the neuroprotective properties of isobavachalcone (IBC), a prenylated chalcone isolated from Psoralea corylifolia. Isobavachalcone has garnered significant attention for its therapeutic potential in various neurodegenerative disorders due to its anti-inflammatory, antioxidant, and anti-apoptotic activities.[1][2] This document synthesizes key findings from preclinical studies, presenting quantitative data, detailed experimental protocols, and visualizations of the core molecular pathways involved in its neuroprotective action.
Neuroprotection in Alzheimer's Disease Models
Isobavachalcone has demonstrated significant efficacy in cellular and animal models of Alzheimer's Disease (AD), primarily by promoting the clearance of amyloid-beta (Aβ) and inhibiting neuroinflammation.[3][4][5] Studies in 5x-FAD transgenic mice, a well-established AD model, have shown that IBC treatment can improve cognitive function.[3][4][6]
| Model | Treatment | Parameter Measured | Observed Effect | Reference |
| Primary Mouse Astrocytes | 5 and 10 μM IBC | Aβ Clearance | Significant clearance of extracellular amyloid-beta.[3][4] | [3][4] |
| Primary Mouse Astrocytes | 5 and 10 μM IBC | NLRP3 Inflammasome Activity | Inhibition of the NLRP3 inflammasome.[3][4] | [3][4] |
| Primary Mouse Astrocytes | 5 and 10 μM IBC | AMPK Phosphorylation | Induction of AMPK phosphorylation through CAMKK2.[3][4] | [3][4] |
| 5x-FAD Mice | 25 and 50 mg/kg IBC (2 months) | Cognitive Function (Radial Arm Maze) | Significant improvement in memory.[3][4][6] | [3][4][6] |
| 5x-FAD Mice | 25 and 50 mg/kg IBC (2 months) | Motor Performance (Rotarod Test) | Enhanced motor performance.[3][4][6] | [3][4][6] |
| 5x-FAD Mice | 25 and 50 mg/kg IBC (2 months) | Brain Aβ Levels | Reduction in brain amyloid-beta levels.[3][4] | [3][4] |
| 3xTg-AD Mice | Not Specified | Cognitive Deficits | Significant improvement in anxiety, memory, and recognition.[7] | [7] |
| 3xTg-AD Mice | Not Specified | Aβ and Tau Pathology | Attenuation of Aβ oligomer accumulation and reduction of tau hyperphosphorylation.[7] | [7] |
-
Primary Astrocyte Culture: Primary astrocytes are isolated from 3-4 day old C57BL/6J mouse pups.[3][4] The cerebral cortices are dissected, minced, and digested with trypsin. The resulting cell suspension is plated and cultured. Astrocytes are purified by shaking to remove microglia and oligodendrocytes.[6]
-
Aβ Clearance Assay: Primary astrocytes are treated with fluorescently labeled Aβ oligomers in the presence or absence of IBC. The intracellular Aβ fluorescence is quantified using confocal microscopy to assess the clearance of extracellular amyloid-beta.[4]
-
NLRP3 Inflammasome Activation: Astrocytes are primed with lipopolysaccharide (LPS) (1 µg/ml) for 4 hours, followed by treatment with IBC for 1 hour. ATP (5 mM) is then added for 30 minutes to activate the NLRP3 inflammasome. The release of IL-1β and IL-18 into the supernatant is measured by ELISA.[4]
-
5x-FAD Mouse Model Treatment: 5x-FAD transgenic mice receive daily oral administration of IBC (25 or 50 mg/kg) for two months.[3][4]
-
Behavioral Analysis:
-
Radial Arm Maze: This test is used to assess spatial learning and memory. Mice are trained to find a food reward in the arms of the maze, and the number of errors (re-entering an already visited arm) is recorded.[3][4]
-
Open Field Test: This test evaluates locomotor activity and anxiety-like behavior by tracking the movement of mice in an open arena.[3][4]
-
Rotarod Test: This test measures motor coordination and balance by assessing the time a mouse can remain on a rotating rod.[3][4]
-
-
Immunohistochemistry: Brain sections from 5x-FAD mice are stained with antibodies against Aβ to visualize and quantify amyloid plaque deposition.[5]
The neuroprotective effects of isobavachalcone in Alzheimer's models are largely attributed to its ability to induce autophagy, which in turn enhances the clearance of Aβ and inhibits the NLRP3 inflammasome.[3][4][5] This process is initiated by the activation of AMPK.[4]
Caption: Isobavachalcone activates AMPK via CAMKK2, inducing autophagy, which promotes Aβ clearance and inhibits the NLRP3 inflammasome.
Neuroprotection in Parkinson's Disease Models
In preclinical models of Parkinson's Disease (PD), isobavachalcone has been shown to mitigate neuroinflammation and protect dopaminergic neurons from degeneration.[8][9] The primary mechanism involves the inhibition of microglial activation and the subsequent reduction in pro-inflammatory cytokine production.[8]
| Model | Treatment | Parameter Measured | Observed Effect | Reference |
| MPTP-induced PD Mice | 50 mg/kg IBC | Motor Function (Rota-rod) | Significantly prolonged residence time on the Rota-rod.[8][9][10][11] | [8][9][10][11] |
| MPTP-induced PD Mice | 50 mg/kg IBC | Neuronal Necrosis (TH+ cells in SNpc) | Alleviated neuronal necrosis.[8][10] | [8][10] |
| MPTP-induced PD Mice | 50 mg/kg IBC | Microglial Activation (Iba-1) | Inhibited the over-activation of microglia.[8][10] | [8][10] |
| MPTP-induced PD Mice | 50 mg/kg IBC | Pro-inflammatory Cytokines (IL-6, IL-1β) | Decreased the expression of IL-6 and IL-1β in the brain.[8][10] | [8][10] |
| LPS-stimulated BV-2 Microglia | Various concentrations | Inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Dose-dependent decrease in the expression of inflammatory cytokines.[10] | [10] |
| LPS-stimulated BV-2 Microglia | Not Specified | NF-κB Nuclear Translocation | Inhibited the transfer of the NF-κB p65 subunit from the cytoplasm to the nucleus.[8][10] | [8][10] |
-
MPTP-induced PD Mouse Model: Male C57BL/6 mice are administered 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce Parkinsonism.[8][11] Isobavachalcone (e.g., 50 mg/kg) is typically administered orally.[8][9][10]
-
Rota-rod Test: As described for the AD model, this test is used to assess motor coordination and balance in the MPTP-treated mice.[11]
-
Immunohistochemistry: Brain sections, particularly the substantia nigra pars compacta (SNpc), are stained for Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons.[10] Markers for microglial (Iba-1) and astrocyte (GFAP) activation are also used to assess neuroinflammation.[10]
-
BV-2 Microglial Cell Culture: The BV-2 mouse microglial cell line is used as an in vitro model for neuroinflammation.[11] Cells are stimulated with LPS to induce an inflammatory response, and the effects of isobavachalcone on this response are measured.[11]
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified in brain homogenates or cell culture supernatants using real-time PCR or ELISA.[10]
A key mechanism for the anti-inflammatory effects of isobavachalcone in PD models is the inhibition of the Nuclear Factor-kappaB (NF-κB) signaling pathway in microglia.[8] By preventing the nuclear translocation of the p65 subunit, IBC suppresses the transcription of genes encoding pro-inflammatory cytokines.[8][10]
Caption: Isobavachalcone inhibits the nuclear translocation of NF-κB p65 in microglia, thereby reducing the production of pro-inflammatory cytokines.
General Neuroprotective Mechanisms
Beyond specific disease models, isobavachalcone exerts broad neuroprotective effects through the modulation of fundamental cellular pathways related to oxidative stress and inflammation.
Isobavachalcone is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][12][13][14] Nrf2 is a master regulator of the antioxidant response.[14] Under conditions of oxidative stress, IBC promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and induce the expression of antioxidant enzymes, most notably Heme Oxygenase-1 (HO-1).[1][12] This enhances the cellular defense against reactive oxygen species (ROS), a common factor in neurodegeneration.[1]
Caption: Isobavachalcone promotes Nrf2 activation, leading to the expression of antioxidant enzymes like HO-1 and conferring neuroprotection.
In brain endothelial cells, isobavachalcone can attenuate inflammation by blocking Toll-like receptor 4 (TLR4) signaling pathways.[15] It down-regulates the LPS-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) and subsequent leukocyte-endothelial cell adhesion, processes that contribute to neuroinflammation.[15] This suggests that isobavachalcone can help maintain the integrity of the blood-brain barrier during inflammatory insults.[15]
Summary and Future Directions
The evidence presented in this guide highlights isobavachalcone as a promising multi-target therapeutic agent for neurodegenerative diseases. Its ability to concurrently modulate pathways involved in protein aggregation, neuroinflammation, and oxidative stress makes it a compelling candidate for further development.
Key Neuroprotective Actions of Isobavachalcone:
-
In Alzheimer's Disease: Promotes Aβ clearance and reduces neuroinflammation by activating AMPK-dependent autophagy and inhibiting the NLRP3 inflammasome.[3][4]
-
In Parkinson's Disease: Protects dopaminergic neurons by inhibiting microglia-mediated inflammation through the NF-κB pathway.[8]
-
General Mechanisms: Provides broad-spectrum neuroprotection by activating the Nrf2 antioxidant pathway and inhibiting TLR4-mediated inflammation.[1][12][15]
Future research should focus on comprehensive pharmacokinetic and toxicological profiling of isobavachalcone to ensure its safety and bioavailability in the central nervous system.[1][16] Further studies in a wider range of neurodegenerative models, including those for Huntington's disease and amyotrophic lateral sclerosis, are warranted. The development of optimized derivatives of isobavachalcone could also enhance its therapeutic efficacy and druggability, paving the way for potential clinical trials.
References
- 1. Isobavachalcone: A comprehensive review of its plant sources, pharmacokinetics, toxicity, pharmacological activities and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological review of isobavachalcone, a naturally occurring chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. Frontiers | Isobavachalcone ameliorates Alzheimer disease pathology by autophagy-mediated clearance of amyloid beta and inhibition of NLRP3 inflammasome in primary astrocytes and 5x-FAD mice [frontiersin.org]
- 5. Isobavachalcone ameliorates Alzheimer disease pathology by autophagy-mediated clearance of amyloid beta and inhibition of NLRP3 inflammasome in primary astrocytes and 5x-FAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isobavachalcone ameliorates cognitive deficits, and Aβ and tau pathologies in triple-transgenic mice with Alzheimer's disease - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. Isobavachalcone Attenuates MPTP-Induced Parkinson's Disease in Mice by Inhibition of Microglial Activation through NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isobavachalcone Attenuates MPTP-Induced Parkinson's Disease in Mice by Inhibition of Microglial Activation through NF-κB Pathway | PLOS One [journals.plos.org]
- 11. Isobavachalcone Attenuates MPTP-Induced Parkinson's Disease in Mice by Inhibition of Microglial Activation through NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isobavachalcone attenuates lipopolysaccharide-induced ICAM-1 expression in brain endothelial cells through blockade of toll-like receptor 4 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Pharmacokinetics and bioavailability of isobavachin in animal models
An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Isobavachalcone in Animal Models
Introduction
Isobavachalcone (IBC) is a prenylated chalcone predominantly isolated from the seeds of Psoralea corylifolia Linn.[1][2] It has garnered significant attention from the scientific community due to its wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3][4] Despite its therapeutic potential, the clinical application of isobavachalcone is currently limited by its low bioavailability.[5][6] This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of isobavachalcone in animal models, with a focus on data from rat studies.
Pharmacokinetics of Isobavachalcone in Rats
Pharmacokinetic studies in animal models, primarily rats, have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profile of isobavachalcone. A study in Sprague-Dawley rats provides key insights into its pharmacokinetic parameters following oral administration.
Data Presentation: Pharmacokinetic Parameters in Rats
The following table summarizes the key pharmacokinetic parameters of isobavachalcone in rats after a single oral administration of 80 mg/kg.
| Parameter | Symbol | Value | Unit | Description |
| Peak Plasma Concentration | Cmax | 242.3 ± 87.5 | ng/mL | The maximum concentration of the drug in the blood plasma. |
| Time to Peak Concentration | Tmax | 0.58 ± 0.14 | h | The time at which Cmax is reached. |
| Area Under the Curve (0-t) | AUC(0-t) | 485.7 ± 112.6 | ng·h/mL | The total drug exposure over a specific time period. |
| Area Under the Curve (0-∞) | AUC(0-∞) | 521.4 ± 123.9 | ng·h/mL | The total drug exposure from time zero to infinity. |
| Elimination Half-Life | t1/2 | 2.37 ± 0.53 | h | The time required for the drug concentration to be reduced by half. |
| Mean Residence Time | MRT | 3.12 ± 0.68 | h | The average time the drug molecules stay in the body. |
Data sourced from a study involving oral administration of 80 mg/kg isobavachalcone to rats.[7]
Bioavailability
Pharmacokinetic studies have consistently shown that isobavachalcone has low oral bioavailability.[5][6] This is primarily attributed to poor intrinsic permeation across the gastrointestinal tract and extensive metabolism.[8] The rapid metabolism, including both Phase I and Phase II biotransformations, significantly reduces the amount of unchanged isobavachalcone that reaches systemic circulation.
Metabolism of Isobavachalcone
The metabolism of isobavachalcone has been investigated in rats, revealing extensive biotransformation. Both Phase I and Phase II metabolic pathways are involved in its clearance.
Phase I Metabolism
Phase I reactions are primarily mediated by cytochrome P450 (CYP) enzymes. For isobavachalcone, these reactions include:
-
Hydroxylation: The addition of a hydroxyl group.
-
Reduction: The addition of hydrogen or removal of oxygen.
-
Cyclization: The formation of a ring structure.
-
Oxidative cleavage: The breaking of a chemical bond with the help of oxygen.
Studies have identified CYP1A2 and CYP2C19 as contributors to the hepatic metabolism of isobavachalcone.[8]
Phase II Metabolism
Phase II metabolism involves the conjugation of isobavachalcone or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. The main Phase II reactions are:
-
Glucuronidation: Conjugation with glucuronic acid, primarily mediated by UDP-glucuronosyltransferases (UGTs), with UGT1A1 and UGT1A9 being the main contributors.[8]
-
Sulfation: Conjugation with a sulfonate group.
In rat bile, following oral administration, five Phase I metabolites and ten Phase II metabolites (glucuronide and sulfated conjugates) have been identified.[1]
Caption: Metabolic pathway of Isobavachalcone.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of pharmacokinetic studies. The following sections outline a typical experimental protocol for investigating the pharmacokinetics of isobavachalcone in rats.
Animal Model
-
Species: Rat
-
Strain: Sprague-Dawley
-
Sex: Male
Drug Administration
-
Compound: Isobavachalcone
-
Dosage: 80 mg/kg[7]
-
Route of Administration: Oral gavage
Sample Collection
-
Biological Matrix: Blood
-
Collection Site: Jugular vein
-
Anticoagulant: Heparin
-
Sample Processing: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
Analytical Method: LC-MS/MS
A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the quantification of isobavachalcone in rat plasma.[7]
-
Sample Preparation: Protein precipitation is a common method for extracting the analyte from plasma. Acetonitrile is typically used for this purpose.[7]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Caption: Pharmacokinetic study workflow.
Conclusion
The pharmacokinetic profile of isobavachalcone in animal models is characterized by rapid absorption and elimination, with low oral bioavailability. Extensive Phase I and Phase II metabolism are the primary reasons for its poor systemic exposure. The detailed experimental protocols and analytical methods described herein provide a foundation for further research aimed at improving the bioavailability of isobavachalcone, for instance, through novel drug delivery systems or co-administration with metabolic inhibitors. A thorough understanding of its ADME properties is essential for the development of isobavachalcone as a potential therapeutic agent.
References
- 1. Structural elucidation of in vivo metabolites of isobavachalcone in rat by LC-ESI-MS(n) and LC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological review of isobavachalcone, a naturally occurring chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Isobavachalcone: A comprehensive review of its plant sources, pharmacokinetics, toxicity, pharmacological activities and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of isobavachalcone in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation on the metabolic characteristics of isobavachin in Psoralea corylifolia L. (Bu-gu-zhi) and its potential inhibition against human cytochrome P450s and UDP-glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Isobavachin metabolism, metabolites, and clearance pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobavachalcone (IBC), a prenylated chalcone primarily isolated from Psoralea corylifolia, has garnered significant attention in the scientific community for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A thorough understanding of its metabolic profile, including its metabolites and clearance pathways, is paramount for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the current knowledge on isobavachalcone metabolism, intended to serve as a valuable resource for researchers and professionals in the field of drug development.
I. Metabolism of Isobavachalcone
The biotransformation of isobavachalcone is a complex process involving both Phase I and Phase II metabolic reactions, primarily occurring in the liver. These reactions modify the structure of IBC to facilitate its elimination from the body.
Phase I Metabolism
In vivo studies in rats have demonstrated that the Phase I metabolism of isobavachalcone proceeds through several key pathways: hydroxylation, reduction, cyclization, and oxidative cleavage[1]. These reactions are primarily catalyzed by Cytochrome P450 (CYP) enzymes. Studies have identified CYP1A2 and CYP2C19 as significant contributors to the hepatic metabolism of isobavachalcone[2]. The biotransformation results in the formation of at least five distinct Phase I metabolites[1].
Phase II Metabolism
Following Phase I modifications, isobavachalcone and its Phase I metabolites undergo Phase II conjugation reactions, which further increase their water solubility and facilitate their excretion. The principal Phase II metabolic pathways for isobavachalcone are glucuronidation and sulfation[1]. In vivo studies in rats have identified ten Phase II metabolites, predominantly as glucuronide and sulfate conjugates[1]. The UDP-glucuronosyltransferase (UGT) superfamily of enzymes, particularly UGT1A isoforms, plays a crucial role in the glucuronidation of isobavachalcone[2].
II. Identified Metabolites
The structural elucidation of isobavachalcone metabolites has been accomplished using advanced analytical techniques such as liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) and nuclear magnetic resonance (LC-NMR)[1]. The identified metabolites are categorized based on their formation through Phase I or Phase II reactions.
Table 1: Summary of Identified Isobavachalcone Metabolites in Rat Bile [1]
| Metabolite Type | Number Identified | Key Metabolic Reactions |
| Phase I | 5 | Hydroxylation, Reduction, Cyclization, Oxidative Cleavage |
| Phase II | 10 | Glucuronidation, Sulfation |
III. Clearance Pathways
The clearance of isobavachalcone from the body is primarily achieved through the excretion of its metabolites. The major routes of elimination are biliary and renal excretion. The extensive Phase I and Phase II metabolism of isobavachalcone results in the formation of polar conjugates that are readily eliminated.
IV. Pharmacokinetic Profile
The pharmacokinetic properties of isobavachalcone have been investigated in rats following oral administration. A study utilizing a dose of 80 mg/kg provided the following key parameters:
Table 2: Pharmacokinetic Parameters of Isobavachalcone in Rats Following Oral Administration (80 mg/kg)
| Parameter | Value | Unit |
| Tmax | 1.5 | h |
| Cmax | 289.3 | ng/mL |
| AUC(0-t) | 1234.7 | ng·h/mL |
| AUC(0-∞) | 1356.9 | ng·h/mL |
| t1/2 | 3.2 | h |
| CL/F | 58.9 | L/h/kg |
| Vd/F | 268.7 | L/kg |
Data sourced from a pharmacokinetic study in rats.
V. Enzyme Inhibition Profile
Isobavachalcone has been shown to exhibit inhibitory effects on various CYP and UGT enzymes. This is a critical consideration in drug development as it indicates a potential for drug-drug interactions.
Table 3: Inhibitory Potency of Isobavachalcone against Human CYP and UGT Isoforms
| Enzyme | IC50 (µM) | Ki (µM) | Type of Inhibition |
| CYP2B6 | 1.08 - 9.78 | 0.05 - 3.05 | - |
| CYP2C9 | 1.08 - 9.78 | 0.05 - 3.05 | - |
| CYP2C19 | 1.08 - 9.78 | 0.05 - 3.05 | - |
| CYP2D6 | 1.08 - 9.78 | - | - |
| CYP2E1 | 1.08 - 9.78 | - | - |
| UGT1A1 | 1.08 - 9.78 | 0.05 - 3.05 | - |
| UGT1A9 | 1.08 - 9.78 | 0.05 - 3.05 | - |
| UGT2B7 | 1.08 - 9.78 | 0.05 - 3.05 | - |
Data represents a range of reported values from in vitro inhibition studies. The specific type of inhibition was not consistently reported across all studies.
VI. Experimental Protocols
In Vivo Metabolite Identification in Rats
Animal Model: Male Sprague-Dawley rats are used. Administration: Isobavachalcone is administered orally. Sample Collection: Bile is collected at specified time intervals. Sample Preparation: Bile samples are pre-treated, often involving protein precipitation, and then concentrated. Analytical Method: Samples are analyzed using a high-performance liquid chromatography (HPLC) system coupled with an electrospray ionization tandem mass spectrometer (ESI-MS/MS). Further structural elucidation can be performed using LC-NMR. Data Analysis: Metabolites are identified by comparing their mass spectra and fragmentation patterns with that of the parent compound and by analyzing their chromatographic retention times[1].
Pharmacokinetic Study in Rats
Animal Model: Male Sprague-Dawley rats are used. Administration: Isobavachalcone is administered orally at a specific dose (e.g., 80 mg/kg). Sample Collection: Blood samples are collected from the tail vein at predetermined time points. Sample Preparation: Plasma is separated by centrifugation. Protein precipitation is performed using a solvent like acetonitrile. The supernatant is then collected for analysis. Analytical Method: Plasma concentrations of isobavachalcone are determined using a validated LC-MS/MS method. An internal standard is used for quantification. The separation is typically achieved on a C18 column with an isocratic mobile phase. Detection is performed using an ESI source in negative ion mode with multiple reaction monitoring (MRM)[3]. Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.
In Vitro Metabolism using Liver Microsomes
Test System: Pooled human or rat liver microsomes are used as the enzyme source. Incubation: Isobavachalcone is incubated with liver microsomes in a buffered solution (e.g., potassium phosphate buffer, pH 7.4) containing necessary cofactors. For Phase I metabolism, NADPH is required. For Phase II glucuronidation, UDPGA is added. Reaction Termination: The reaction is stopped at specific time points by adding a cold organic solvent, such as acetonitrile. Sample Analysis: The formation of metabolites is monitored by LC-MS/MS. Data Analysis: The rate of metabolite formation or the depletion of the parent compound is used to determine metabolic stability and identify the metabolites formed.
CYP and UGT Enzyme Inhibition Assays
Test System: Human liver microsomes or recombinant human CYP/UGT enzymes are used. Assay Principle: A specific probe substrate for each enzyme isoform is incubated with the enzyme source in the presence and absence of various concentrations of isobavachalcone. Incubation: The reaction mixture, containing the buffer, enzyme, probe substrate, and isobavachalcone (or vehicle control), is pre-incubated. The reaction is initiated by adding the appropriate cofactor (NADPH for CYPs, UDPGA for UGTs). Reaction Termination: The reaction is terminated by adding a cold organic solvent. Sample Analysis: The formation of the metabolite from the probe substrate is quantified by LC-MS/MS. Data Analysis: The rate of metabolite formation in the presence of isobavachalcone is compared to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated by non-linear regression. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition.
VII. Visualizations
Caption: Experimental workflow for studying isobavachalcone metabolism.
Caption: Metabolic pathways of isobavachalcone.
References
- 1. Structural elucidation of in vivo metabolites of isobavachalcone in rat by LC-ESI-MS(n) and LC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of isobavachalcone in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Isobavachalcone from Plant Material
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for extracting and purifying isobavachalcone, a promising prenylated chalcone with various pharmacological activities, from its primary plant source, Psoralea corylifolia (Babchi). The following sections detail optimized extraction and purification protocols, comparative data on different methodologies, and a visualization of a key signaling pathway affected by isobavachalcone.
Introduction to Isobavachalcone
Isobavachalcone is a natural flavonoid compound predominantly found in the seeds of Psoralea corylifolia. It has garnered significant interest in the scientific community due to its wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. Notably, isobavachalcone has been shown to be a potent inhibitor of the Akt signaling pathway, a crucial regulator of cell survival and proliferation, making it a valuable candidate for drug development.
Methods of Extraction
Several methods have been developed for the extraction of isobavachalcone from Psoralea corylifolia. The choice of method can significantly impact the yield and purity of the final product. Below is a comparative summary of common extraction techniques.
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Solvent/Reagents | Key Parameters | Reported Isobavachalcone Yield/Content | Reference |
| Alkaline Extraction & Acid Precipitation | 4% Alkali Solution, HCl | Solid-liquid ratio: 1:10, Extraction time: 2 h, Precipitation pH: 6, Ultrasound time: 20 min | Method reported to greatly improve the extraction rate (specific yield not quantified) | [1] |
| Ethanol Extraction | 70-90% Ethanol | Reflux extraction for 2 hours or continuous stirring for 12 hours | 0.74 - 11.71 mg/g in a 70% ethanol extract; 18.16% in a purified phenolic extract from 75% ethanol. A 90% ethanol extract showed significant antibacterial activity. | [2] |
| Ultrasonic-Assisted Extraction (UAE) | 80% Methanol | Ultrasonic treatment for 30 minutes | Specific yield for isobavachalcone not detailed, but UAE is a common method for flavonoid extraction. | |
| Soxhlet Extraction | Petroleum Ether, Dichloromethane, etc. | 6 hours | Yields vary depending on the solvent. |
Experimental Protocols
The following are detailed protocols for the extraction and purification of isobavachalcone.
Protocol 1: Alkaline Extraction and Acid Precipitation
This method is advantageous for its efficiency and cost-effectiveness.
Materials:
-
Dried and powdered seeds of Psoralea corylifolia
-
4% (w/v) Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) solution (1M)
-
Deionized water
-
Beakers and flasks
-
Magnetic stirrer
-
pH meter
-
Ultrasonic bath
-
Centrifuge
-
Filtration apparatus (e.g., Buchner funnel)
Procedure:
-
Alkaline Extraction: a. Weigh 100 g of powdered Psoralea corylifolia seeds and place them in a 2 L beaker. b. Add 1 L of 4% NaOH solution to achieve a solid-liquid ratio of 1:10. c. Place the beaker on a magnetic stirrer and stir the mixture for 2 hours at room temperature.
-
Filtration: a. After 2 hours, filter the mixture through a Buchner funnel to separate the solid residue from the alkaline extract.
-
Acid Precipitation: a. Transfer the filtrate to a clean beaker. b. While stirring, slowly add 1M HCl to the filtrate to adjust the pH to 6.0. Use a pH meter for accurate measurement. A precipitate will form. c. Place the beaker in an ultrasonic bath for 20 minutes to enhance precipitation. d. Allow the precipitate to settle for 30 minutes.
-
Collection and Drying: a. Centrifuge the mixture to pellet the precipitate. b. Decant the supernatant and wash the precipitate with deionized water. c. Repeat the centrifugation and washing steps twice. d. Dry the precipitate in a vacuum oven at a low temperature to obtain the crude isobavachalcone extract.
Protocol 2: Ethanol Extraction followed by Silica Gel Column Chromatography
This protocol is suitable for obtaining a higher purity isobavachalcone product.
Materials:
-
Dried and powdered seeds of Psoralea corylifolia
-
75% Ethanol
-
n-Hexane
-
5% Sodium carbonate (Na₂CO₃) solution
-
Hydrochloric acid (HCl) solution (1M)
-
Silica gel (for column chromatography)
-
Ethyl acetate
-
Hexane
-
Rotary evaporator
-
Chromatography column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Ethanol Extraction: a. Macerate 500 g of powdered Psoralea corylifolia seeds in 2.5 L of 75% ethanol at room temperature with continuous stirring for 12 hours. b. Repeat the extraction process once more with fresh solvent. c. Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to a volume of approximately 0.5 L.
-
Liquid-Liquid Partitioning: a. Defat the concentrated extract by partitioning twice with an equal volume of n-hexane. Discard the hexane layer. b. Alkalinize the remaining aqueous-ethanol layer with 5% Na₂CO₃ solution to a pH of 10. c. Remove any insoluble material by filtration. d. Acidify the filtrate with 1M HCl to a pH of 3-4 to precipitate the phenolic compounds. e. Collect the precipitate by filtration and dry it. This is your phenolic-rich extract.
-
Silica Gel Column Chromatography: a. Column Packing: Prepare a slurry of silica gel in hexane and pour it into a chromatography column. Allow the silica to settle, ensuring no air bubbles are trapped. b. Sample Loading: Dissolve the dried phenolic extract in a minimal amount of the initial mobile phase (e.g., 30% ethyl acetate in hexane) and load it onto the top of the silica gel column. c. Elution: Elute the column with a mobile phase of 30% ethyl acetate in hexane. d. Fraction Collection: Collect fractions of the eluate using a fraction collector. e. Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) to identify the fractions containing isobavachalcone. f. Isolation: Combine the fractions rich in isobavachalcone and evaporate the solvent to obtain the purified compound.
Visualizations
Experimental Workflow for Isobavachalcone Extraction and Purification
Caption: Workflow for Isobavachalcone Extraction and Purification.
Isobavachalcone's Inhibition of the Akt Signaling Pathway
Caption: Isobavachalcone inhibits the Akt signaling pathway.
Conclusion
The protocols and data presented herein offer a solid foundation for the extraction and purification of isobavachalcone for research and drug development purposes. The choice of extraction method should be guided by the desired yield, purity, and available resources. Further optimization of these methods may be necessary depending on the specific application. The inhibitory effect of isobavachalcone on the Akt signaling pathway underscores its therapeutic potential and warrants further investigation.
References
- 1. Study on the extraction process of isobavachalcone from <i>Psoraleae corylifolia</i> using alkaline extraction and acid precipitation [xuebao.bbmu.edu.cn]
- 2. Psoralea corylifolia L. and its active component isobavachalcone demonstrate antibacterial activity against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chemical Synthesis of Isobavachin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemical synthesis of isobavachin and its derivatives. This document includes detailed experimental protocols for key synthetic steps, a summary of quantitative data, and visualizations of relevant biological signaling pathways.
Introduction
This compound is a prenylated flavonoid that has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Its unique structure, featuring a chalcone backbone with a prenyl group, makes it an attractive target for chemical synthesis and derivatization to explore its therapeutic potential further. This document outlines the established synthetic routes to this compound and provides protocols for its preparation and the synthesis of related derivatives.
Chemical Synthesis of this compound
The total synthesis of this compound can be efficiently achieved through a multi-step process. A common strategy involves the initial synthesis of the chalcone scaffold, isobavachalcone, via a Claisen-Schmidt condensation, followed by the introduction of the prenyl group.
Synthesis of Isobavachalcone (Precursor to this compound)
A widely employed method for synthesizing chalcones is the Claisen-Schmidt condensation of an appropriate acetophenone and a benzaldehyde derivative.
Experimental Protocol: Claisen-Schmidt Condensation for Isobavachalcone
This protocol describes the base-catalyzed condensation of 2,4-dihydroxyacetophenone and 4-hydroxybenzaldehyde.
-
Materials:
-
2,4-dihydroxyacetophenone
-
4-hydroxybenzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl, concentrated)
-
Distilled water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Beakers
-
Büchner funnel and filter paper
-
-
Procedure:
-
Dissolve 2,4-dihydroxyacetophenone (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Prepare a solution of sodium hydroxide (2.5 equivalents) in water and add it dropwise to the ethanolic solution of the reactants with constant stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with concentrated HCl until the pH is acidic.
-
A yellow precipitate of isobavachalcone will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water to remove any inorganic impurities.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure isobavachalcone.
-
Dry the purified product under vacuum.
-
Five-Step Synthesis of Isobavachalcone
A more complex but efficient synthesis of isobavachalcone has been reported with an overall yield of 15%. This five-step process involves:[1]
-
Protection of hydroxyl groups: The hydroxyl groups of the starting materials are protected, for example, using methoxymethyl (MOM) ethers.
-
Iodination: Regioselective iodination of the protected acetophenone.
-
Palladium-catalyzed Stille coupling: Introduction of the prenyl group via Stille coupling of the iodinated intermediate with prenyltributyltin.[1]
-
Claisen-Schmidt condensation: Condensation of the prenylated acetophenone with a protected 4-hydroxybenzaldehyde.
-
Deprotection: Removal of the protecting groups to yield isobavachalcone.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives allows for the exploration of structure-activity relationships (SAR). Modifications can be made to the aromatic rings or the prenyl chain.
Experimental Protocol: Synthesis of Organometallic Derivatives
This protocol outlines a general procedure for synthesizing organometallic derivatives of isobavachalcone by replacing the benzaldehyde component in the Claisen-Schmidt condensation with a formyl-organometallic complex.
-
Materials:
-
2,4-dihydroxy-3-prenylacetophenone (or a protected version)
-
Formylferrocene (or other formyl-organometallic compounds)
-
Base (e.g., NaOH or KOH)
-
Solvent (e.g., Ethanol or Methanol)
-
Standard work-up and purification reagents.
-
-
Procedure:
-
Follow the general Claisen-Schmidt condensation procedure described in section 2.1.
-
Substitute 4-hydroxybenzaldehyde with the desired formyl-organometallic reagent (e.g., formylferrocene, formylruthenocene).
-
The reaction conditions (base, solvent, temperature, and time) may need to be optimized for each specific organometallic aldehyde.
-
Purify the resulting organometallic chalcone derivative using column chromatography or recrystallization.
-
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of isobavachalcone and its derivatives.
| Compound | Synthetic Method | Overall Yield (%) | Reference |
| Isobavachalcone | Five-step synthesis involving Stille coupling and Claisen-Schmidt condensation | 15 | |
| 2',4',4-Trihydroxy-5'-geranylchalcone | Total synthesis involving regioselective iodination and Suzuki coupling | 36 | |
| Various Chalcone Derivatives | Claisen-Schmidt Condensation | 50-90 |
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways involved in cancer progression. Understanding these pathways is crucial for drug development professionals.
AKT/GSK-3β/β-catenin Signaling Pathway
This compound has been reported to inhibit the AKT/GSK-3β/β-catenin signaling pathway, which is often dysregulated in colorectal cancer.[2][3][4] Inhibition of this pathway leads to decreased cell proliferation and induction of apoptosis.
Caption: Inhibition of the AKT/GSK-3β/β-catenin pathway by this compound.
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of this compound and its derivatives.
Caption: General workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Heterologous biosynthesis of isobavachalcone in tobacco based on in planta screening of prenyltransferases [frontiersin.org]
- 3. Isobavachalcone: A comprehensive review of its plant sources, pharmacokinetics, toxicity, pharmacological activities and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Quantification of Isobavachalcone in Biological Samples
Introduction
Isobavachalcone (IBC) is a naturally occurring chalcone found in plants such as Psoralea corylifolia. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2][3] To facilitate preclinical and clinical development, robust and sensitive analytical methods for the accurate quantification of isobavachalcone in biological matrices are essential. These methods are crucial for pharmacokinetic studies, toxicological assessments, and understanding the in vivo disposition of this promising compound.[1] This document provides detailed application notes and protocols for the quantification of isobavachalcone in biological samples, primarily plasma, using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
Analytical Techniques
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of isobavachalcone in biological samples due to its high selectivity, sensitivity, and wide dynamic range.[4][5] Both HPLC and UPLC systems can be effectively utilized. UPLC offers advantages in terms of faster analysis times and improved resolution.[6][7]
Sample Preparation
The primary goal of sample preparation is to extract isobavachalcone from the complex biological matrix and remove interfering substances, such as proteins and phospholipids, that can suppress the ionization of the analyte and contaminate the analytical system.[8][9]
-
Protein Precipitation (PPT): This is a simple and widely used method for plasma sample preparation.[4][9] Acetonitrile is a common precipitating agent.[4][9]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.[5][8]
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analyte while interfering substances are washed away. This method can be more time-consuming and expensive.[8]
Experimental Protocols
Protocol 1: Quantification of Isobavachalcone in Rat Plasma using LC-MS/MS
This protocol is based on a validated method for the pharmacokinetic study of isobavachalcone in rats.[4]
1. Materials and Reagents
-
Isobavachalcone (analytical standard)
-
Neobavaisoflavone (Internal Standard, IS)
-
Acetonitrile (HPLC grade)[4]
-
Water (HPLC grade)[4]
-
Rat plasma (blank)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source[4]
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of acetonitrile containing the internal standard (Neobavaisoflavone).[4]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
4. Chromatographic Conditions
-
Column: Kinetex C18, 2.6 μm, 100 mm × 2.1 mm[4]
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)[4]
-
Flow Rate: 0.2 mL/min[4]
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
5. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[4]
-
MRM Transitions:
Protocol 2: High-Throughput Quantification using UPLC-MS/MS
This protocol is adapted for higher throughput analysis, which is often required in drug development.
1. Materials and Reagents
-
Same as Protocol 1.
2. Instrumentation
3. Sample Preparation (Protein Precipitation)
-
Follow the same procedure as in Protocol 1.
4. Chromatographic Conditions
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 × 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-2.0 min: 5-95% B (linear gradient)
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95-5% B (linear gradient)
-
2.6-3.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
5. Mass Spectrometric Conditions
-
Same as Protocol 1.
Data Presentation
The following tables summarize the quantitative data obtained from the validation of the analytical methods.
Table 1: LC-MS/MS Method Validation Parameters for Isobavachalcone Quantification [4]
| Parameter | Result |
| Linearity Range | 3.79 - 484.5 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 3.79 ng/mL |
| Recovery | 81.2 - 89.8% |
| Intra-day Precision (RSD) | < 10% |
| Inter-day Precision (RSD) | < 10% |
Table 2: UPLC-MS/MS Method Validation Parameters (Representative)
| Parameter | Expected Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Recovery | 85 - 115% |
| Intra-day Precision (RSD) | < 15% |
| Inter-day Precision (RSD) | < 15% |
| Accuracy (RE) | ± 15% |
Signaling Pathways and Experimental Workflows
Isobavachalcone has been shown to modulate several key signaling pathways involved in cancer and inflammation.
Isobavachalcone's Effect on the Akt/GSK-3β/β-catenin Signaling Pathway
Isobavachalcone inhibits the proliferation of cancer cells by downregulating the Akt/GSK-3β/β-catenin signaling pathway.[10][11] This inhibition leads to the induction of apoptosis.[10][12]
Caption: Isobavachalcone inhibits the Akt/GSK-3β/β-catenin pathway, leading to apoptosis.
Isobavachalcone's Inhibition of the TRIF-Dependent TLR Signaling Pathway
Isobavachalcone can also suppress the TRIF-dependent signaling pathway of Toll-like receptors (TLRs), which plays a role in the inflammatory response.[13]
Caption: Isobavachalcone inhibits the TRIF-dependent TLR signaling pathway.
Experimental Workflow for Isobavachalcone Quantification in Plasma
The following diagram illustrates the general workflow for quantifying isobavachalcone in plasma samples.
Caption: General workflow for the quantification of isobavachalcone in plasma samples.
References
- 1. Isobavachalcone: A comprehensive review of its plant sources, pharmacokinetics, toxicity, pharmacological activities and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pharmacological review of isobavachalcone, a naturally occurring chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of isobavachalcone in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of isoflavone glycosides and aglycones in rat plasma by LC-MS/MS: Troubleshooting of interference from food and its application to pharmacokinetic study of Semen Sojae Praeparatum extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phcog.com [phcog.com]
- 7. Establishment of a UPLC-MS/MS Method for Studying the Effect of Salt-Processing on Tissue Distribution of Twelve Major Bioactive Components of Qing'e Pills in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cbspd.com [cbspd.com]
- 9. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isobavachalcone isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Isobavachalcone suppresses the TRIF-dependent signaling pathway of Toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Isobavachin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of isobavachin, a prenylated flavonoid with significant biological activities, including anti-osteoporosis and anti-inflammatory effects.[1][2] The described protocol is applicable for the determination of this compound in plant extracts, specifically from Psoralea corylifolia L., and can be adapted for other matrices.[3] This application note provides detailed experimental procedures, chromatographic conditions, method validation data, and visual workflows to ensure successful implementation in a laboratory setting.
Introduction
This compound is a key bioactive constituent found in the seeds of Psoralea corylifolia L. (Fabaceae), a plant widely used in traditional medicine.[3] Its diverse pharmacological properties have led to increasing interest in its quantification for quality control of herbal products and in various stages of drug development. High-Performance Liquid Chromatography (HPLC) offers a reliable and precise method for the analysis of this compound. This document presents a robust HPLC method coupled with UV detection for the accurate determination of this compound.
Experimental
Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Ultrasonic bath
-
Filtration assembly
-
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (ACS grade)
-
Methanol (HPLC grade)
-
Ethanol (Analytical grade)
-
Chromatographic Conditions
A reversed-phase HPLC method is employed for the separation and quantification of this compound.
| Parameter | Condition |
| HPLC Column | BEH C18, 2.1 mm × 50 mm, 1.7 µm (Note: A standard C18 column, e.g., 4.6 mm x 250 mm, 5 µm, can also be used with method adjustments) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0–2 min, 10–50% B2–3 min, 50-100% B3–3.2 min, 100% B3.2–3.5 min, 100–10% B3.5–4.0 min, 10% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 254 nm, 270 nm, 315 nm, or 335 nm[4] (250 nm can also be used[3]) |
| Injection Volume | 4 µL |
Protocols
Standard Solution Preparation
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at initial conditions) to achieve concentrations ranging from 0.04 µM to 40 µM.[4]
Sample Preparation (from Psoralea corylifolia seeds)
-
Pulverization: Grind the dried seeds of Psoralea corylifolia into a fine powder (60-mesh).[3]
-
Extraction: Accurately weigh 0.1 g of the powdered sample and transfer it to a round-bottom flask. Add 50 mL of ethanol and extract by refluxing for 1 hour.[3]
-
Cooling and Filtration: Allow the extract to cool to room temperature. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the sample with the mobile phase to bring the this compound concentration within the linear range of the calibration curve.
HPLC Analysis Protocol
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration.
-
Sample Analysis: Inject the prepared sample solutions.
-
Data Acquisition and Processing: Record the chromatograms and integrate the peak area for this compound. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples using the regression equation from the calibration curve.
Method Validation Summary
The described HPLC method has been validated for its performance and reliability. The following tables summarize the key validation parameters.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | ~1.1 |
| Theoretical Plates | > 2000 | > 3000 |
| Repeatability (%RSD) | < 2.0% | < 1.5% |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | 0.9992[4] |
| Linear Range | 0.04 – 40 µM[4] |
| Limit of Detection (LOD) | 0.01 µM[4] |
| Limit of Quantification (LOQ) | 0.04 µM[4] |
| Precision (Intra-day & Inter-day) | RSD < 3.6%[4] |
| Accuracy (Recovery) | 94.94% to 103.5%[3] |
| Repeatability (%RSD) | 0.56%–2.1%[3] |
| Solution Stability (24h, %RSD) | ≤ 1.8%[3] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Key components for reliable this compound quantification.
Conclusion
The HPLC method detailed in this application note is demonstrated to be simple, precise, and accurate for the quantification of this compound in Psoralea corylifolia extracts. The comprehensive protocol and validation data provide a solid foundation for researchers and scientists to implement this method for quality control, pharmacokinetic studies, and other research applications involving this compound. The provided workflows offer a clear visual guide to the experimental process.
References
- 1. This compound, a main bioavailable compound in Psoralea corylifolia, alleviates lipopolysaccharide-induced inflammatory responses in macrophages and zebrafish by suppressing the MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation on the metabolic characteristics of this compound in Psoralea corylifolia L. (Bu-gu-zhi) and its potential inhibition against human cytochrome P450s and UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Investigation on the metabolic characteristics of this compound in Psoralea corylifolia L. (Bu-gu-zhi) and its potential inhibition against human cytochrome P450s and UDP-glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Isobavachalcone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobavachalcone is a prenylated chalcone found in various medicinal plants, notably Psoralea corylifolia. It has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. As research into the therapeutic potential of isobavachalcone progresses, robust and sensitive analytical methods are crucial for its accurate quantification in biological matrices. This document provides detailed application notes and protocols for the detection and quantification of isobavachalcone using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Quantitative Data Summary
The following tables summarize the quantitative data from a validated LC-MS/MS method for the determination of isobavachalcone in rat plasma.[1]
Table 1: LC-MS/MS Method Parameters for Isobavachalcone Quantification [1]
| Parameter | Value |
| Chromatography | |
| Column | Kinetex C18 (2.6 µm, 100 mm x 2.1 mm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 0.2 mL/min |
| Elution Type | Isocratic |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 323.0 |
| Product Ion (m/z) | 118.9 |
| Internal Standard (IS) | Neobavaisoflavone |
| IS Precursor Ion (m/z) | 321.1 |
| IS Product Ion (m/z) | 265.0 |
Table 2: Method Validation Data for Isobavachalcone in Rat Plasma [1]
| Parameter | Result |
| Linearity Range | 3.79 - 484.5 ng/mL |
| Recovery | 81.2 - 89.8% |
| Intra-day Precision (RSD) | < 10% |
| Inter-day Precision (RSD) | < 10% |
Experimental Protocols
Protocol 1: Quantification of Isobavachalcone in Plasma
This protocol is based on a validated method for the determination of isobavachalcone in rat plasma.[1]
1. Materials and Reagents:
-
Isobavachalcone and Neobavaisoflavone (Internal Standard) reference standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Rat plasma (or other biological plasma)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
2. Sample Preparation:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of acetonitrile containing the internal standard (Neobavaisoflavone).
-
Vortex the mixture for 2 minutes to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (Acetonitrile:Water, 60:40, v/v).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Inject a suitable volume of the prepared sample onto the LC-MS/MS system.
-
Perform chromatographic separation and mass spectrometric detection using the parameters outlined in Table 1.
-
Quantify the concentration of isobavachalcone by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Protocol 2: General Protocol for Quantification of Isobavachalcone in Tissue
This protocol provides a general guideline for the extraction of isobavachalcone from tissue samples. Optimization may be required for specific tissue types.
1. Materials and Reagents:
-
Isobavachalcone and a suitable internal standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Tissue sample (e.g., liver, tumor)
-
Homogenizer (e.g., bead beater, sonicator)
-
Microcentrifuge tubes
2. Sample Preparation:
-
Weigh a portion of the tissue sample (e.g., 50-100 mg).
-
Add a suitable volume of cold acetonitrile (e.g., 500 µL) containing the internal standard.
-
Homogenize the tissue sample until a uniform suspension is achieved.
-
Vortex the homogenate for 2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Collect the supernatant and proceed with the evaporation and reconstitution steps as described in Protocol 1 (steps 5-7).
Visualizations
Caption: Experimental workflow for isobavachalcone analysis.
Caption: Isobavachalcone structure and MS/MS fragmentation.
Caption: Isobavachalcone's inhibitory effects on signaling pathways.
References
Application Notes and Protocols for Isobavachalcone in Cell Culture-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobavachalcone (IBC) is a prenylated chalcone, a type of natural flavonoid, predominantly isolated from the medicinal plant Psoralea corylifolia.[1][2][3] Emerging research has highlighted its diverse pharmacological activities, including anti-tumor, anti-inflammatory, neuroprotective, and antibacterial effects, making it a compound of significant interest in drug discovery and development.[2][4] Mechanistically, isobavachalcone has been shown to modulate a variety of cellular signaling pathways, induce programmed cell death, and influence the tumor microenvironment.[2][4][5]
These application notes provide a comprehensive overview of the use of isobavachalcone in cell culture-based assays, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experiments.
Physicochemical Properties and Handling
-
Appearance: Yellow powder
-
Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[6] For cell culture experiments, it is recommended to prepare a stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium.
-
Storage: Store stock solutions at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Mechanism of Action
Isobavachalcone exerts its biological effects through the modulation of multiple signaling pathways:
-
Anti-Cancer Activity:
-
Induction of Apoptosis: IBC induces apoptosis in various cancer cell lines by altering the expression of apoptosis-related proteins. This includes downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, leading to the activation of caspases (caspase-3 and caspase-9) and subsequent cleavage of PARP.[1][7][8][9]
-
Induction of Necroptosis and Autophagy: In some cancer cell types, such as triple-negative breast cancer cells, isobavachalcone can induce other forms of programmed cell death, including necroptosis and autophagy.[10]
-
Inhibition of Proliferation and Cell Cycle Arrest: IBC can inhibit the proliferation of cancer cells by causing cell cycle arrest, often in the G0/G1 phase.[6]
-
Modulation of Signaling Pathways: Isobavachalcone has been shown to inhibit key cancer-promoting signaling pathways, including the AKT/GSK-3β/β-catenin, ERK, and Wnt pathways.[1][2][4][7]
-
-
Anti-Inflammatory Activity:
-
IBC suppresses inflammatory responses by inhibiting the TRIF-dependent signaling pathway of Toll-like receptors (TLRs), which reduces the activation of NF-κB and IRF3.[11] It also inhibits the production of inflammatory mediators by activating the NRF2/HO-1 pathway.[2] In human umbilical vein endothelial cells (HUVECs), isobavachalcone has been shown to attenuate TNF-α-induced vascular inflammation.[12][13]
-
-
Neuroprotective Effects:
-
In the context of Alzheimer's disease, isobavachalcone has been found to promote the clearance of amyloid-beta and inhibit the NLRP3 inflammasome through autophagy-mediated pathways in primary astrocytes.[14]
-
Data Presentation
Table 1: Anti-proliferative Activity of Isobavachalcone in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value / Effective Concentration | Exposure Time | Reference |
| OVCAR-8 | Ovarian Cancer | MTT | 7.92 µM | 72 h | [15] |
| PC3 | Prostate Cancer | MTT | - | - | [15] |
| A549 | Lung Cancer | MTT | - | - | [15] |
| MCF-7 | Breast Cancer | MTT | 10, 20, 40 µM (Concentration-dependent apoptosis) | 24 h | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT | 40 µM (Induced programmed cell death) | 24 h | [10] |
| HCT116 | Colorectal Cancer | CCK-8 | Dose-dependent inhibition (20-100 µmol/L) | 24, 48, 72 h | [6] |
| SW480 | Colorectal Cancer | CCK-8 | Dose-dependent inhibition (20-100 µmol/L) | 24, 48, 72 h | [6] |
| MGC803 | Gastric Cancer | MTT | Concentration-dependent inhibition (10-60 µM) | 24, 48 h | [16] |
| IMR-32 | Neuroblastoma | MTT | Cytotoxic | - | [8] |
| NB-39 | Neuroblastoma | MTT | Cytotoxic | - | [8] |
| Panc 02 | Pancreatic Cancer | CCK-8 | Significant inhibition at various concentrations | 24, 48, 72 h | [5] |
Table 2: Anti-inflammatory and Other Activities of Isobavachalcone
| Cell Line/Model | Biological Effect | Assay/Endpoint | Effective Concentration | Exposure Time | Reference |
| HUVECs | Attenuation of TNF-α-induced vascular inflammation | Decreased ICAM-1 and VCAM-1 expression | 50 µM | - | [12] |
| Primary Astrocytes | Inhibition of NLRP3 inflammasome | ELISA (IL-1β release) | IC50: 2.95 µM | 1.5 h | [14] |
| Primary Astrocytes | Clearance of Amyloid Beta | Confocal microscopy | 10 µM | 24 h | [14] |
| MRSA | Antibacterial | MIC | 3.12 µg/mL | - | [17][18] |
| MSSA | Antibacterial | MIC | 1.56 µg/mL | - | [17][18] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of isobavachalcone on cell proliferation and to determine its cytotoxic concentrations.
Materials:
-
Isobavachalcone stock solution (in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[16][19]
-
Prepare serial dilutions of isobavachalcone in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of isobavachalcone (e.g., 0, 5, 10, 20, 40, 80 µM). Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[6]
-
After incubation, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[16][20]
-
Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[20]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with isobavachalcone.
Materials:
-
Isobavachalcone stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of isobavachalcone for the desired duration.
-
Harvest the cells by trypsinization and wash them twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins in key signaling pathways affected by isobavachalcone.
Materials:
-
Isobavachalcone stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, Bcl-2, Bax, Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with isobavachalcone as described for other assays.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.[21]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[21]
-
Determine the protein concentration of each lysate using a BCA assay.[21]
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.[21]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like β-actin or GAPDH to normalize protein expression levels.
Mandatory Visualizations
Caption: Isobavachalcone's anti-cancer signaling pathways.
References
- 1. Isobavachalcone isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isobavachalcone: A comprehensive review of its plant sources, pharmacokinetics, toxicity, pharmacological activities and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isobavachalcone Activates Antitumor Immunity on Orthotopic Pancreatic Cancer Model: A Screening and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-tumor, Anti-inflammatory, and Antibacterial Effects of Isobavachalcone and Their Molecular Mechanisms - ProQuest [proquest.com]
- 7. Isobavachalcone isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. Isobavachalcone | CAS:20784-50-3 | Manufacturer ChemFaces [chemfaces.com]
- 10. mdpi.com [mdpi.com]
- 11. Isobavachalcone suppresses the TRIF-dependent signaling pathway of Toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Isobavachalcone ameliorates Alzheimer disease pathology by autophagy-mediated clearance of amyloid beta and inhibition of NLRP3 inflammasome in primary astrocytes and 5x-FAD mice [frontiersin.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Isobavachalcone induces the apoptosis of gastric cancer cells via inhibition of the Akt and Erk pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Isobavachalcone as an Active Membrane Perturbing Agent and Inhibitor of ABCB1 Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
Designing In Vivo Experiments with Isobavachalcone in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo experiments to evaluate the therapeutic potential of isobavachalcone (IBC) in mouse and rat models. Isobavachalcone, a prenylated chalcone isolated from plants such as Psoralea corylifolia, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] This document outlines detailed protocols for various disease models, summarizes key quantitative data from preclinical studies, and provides visual representations of relevant signaling pathways and experimental workflows.
I. Preclinical Data Summary of Isobavachalcone in Rodent Models
The following tables summarize the quantitative data from various in vivo studies investigating the efficacy of isobavachalcone in different disease models.
Table 1: Anti-Inflammatory and Immunomodulatory Effects
| Disease Model | Animal Model | Isobavachalcone Dose & Route | Key Findings | Reference |
| Ulcerative Colitis | Dextran sulfate sodium (DSS)-induced colitis in mice | Not specified in abstract | Significantly improved clinical symptoms (disease activity index), reduced histological damage, and suppressed levels of MPO, TNF-α, IL-6, IL-1β, and PGE2 in colon tissues. | [4] |
| Diabetic Nephropathy | Streptozotocin (STZ)-induced diabetic rats | Oral administration (dose not specified in abstract) | Reduced serum creatinine, blood urea nitrogen, and 24-hour urinary protein. Ameliorated kidney pathological appearances and reduced pro-inflammatory mediator production. | [5] |
| Rheumatoid Arthritis | Collagen-induced arthritis (CIA) model rats | Not specified in abstract | Significantly reduced paw swelling and arthritis severity. | [6] |
Table 2: Anti-Cancer Effects
| Disease Model | Animal Model | Isobavachalcone Dose & Route | Key Findings | Reference |
| Pancreatic Cancer | Orthotopic Panc 02 mouse model | 20 mg/kg, daily for 10 days (route not specified) | Significantly decreased tumor weight, suppressed cell proliferation (Ki67 staining), and increased apoptosis (TUNEL staining). Increased the population of CD8+ T cells in tumor tissue and spleen. | [7] |
| Colorectal Cancer | Xenograft model | Oral administration | An in vivo study confirmed the anticancer activity of orally administered IBC without obvious toxicity. | [2] |
Table 3: Neuroprotective Effects
| Disease Model | Animal Model | Isobavachalcone Dose & Route | Key Findings | Reference |
| Alzheimer's Disease | 5x-FAD mice | 25 and 50 mg/kg for 2 months (route not specified) | Significantly improved cognitive functions (enhanced memory and motor performance). Upregulated autophagic proteins to reduce brain amyloid burden. | [8] |
Table 4: Pharmacokinetics and Toxicity
| Parameter | Animal Model | Isobavachalcone Dose & Route | Key Findings | Reference |
| Pharmacokinetics | C57BL/6J male mice | 30 mg/kg, oral | Blood and brain samples were collected at multiple time points up to 24 hours for analysis. | [8] |
| Pharmacokinetics | Rats | 80 mg/kg, oral | The method was suitable for pharmacokinetic studies with good linearity observed in the concentration range of 3.79-484.5 ng/mL in rat plasma. | [9] |
| Metabolites | Rats | Oral administration | Five phase I metabolites (from hydroxylation, reduction, cyclization, and oxidative cleavage) and ten phase II metabolites (glucuronide and sulfated conjugates) were identified in rat bile. | [10] |
| Acute Toxicity | BALB/c mice | Intraperitoneal | The median lethal dose (LD50) for three synthetic chalcones was greater than 550 mg/kg. | [11] |
| Subchronic Toxicity | BALB/c mice | 20 mg/kg and 40 mg/kg, intraperitoneal (3 times/week for 21 days) | Two of the three tested synthetic chalcones were found to be relatively non-toxic. | [11] |
II. Experimental Protocols
The following are detailed protocols for key in vivo experiments based on published studies.
Protocol 1: Evaluation of Anti-Inflammatory Activity in a Murine Colitis Model
Objective: To assess the efficacy of isobavachalcone in a dextran sulfate sodium (DSS)-induced colitis model in mice.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Dextran sulfate sodium (DSS, 36-50 kDa)
-
Isobavachalcone (IBC)
-
Vehicle for IBC (e.g., 1% DMSO + 70% PEG-200 + 29% water[8])
-
Standard laboratory animal diet and water
-
Tools for oral gavage
-
Dissection tools
-
Reagents for histological analysis (formalin, paraffin, H&E stain)
-
Kits for measuring MPO, TNF-α, IL-6, IL-1β, and PGE2 levels (ELISA kits)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Induction of Colitis: Administer 3-5% (w/v) DSS in the drinking water for 5-7 consecutive days. A control group receives regular drinking water.
-
Isobavachalcone Administration:
-
Randomly divide the DSS-treated mice into a vehicle control group and one or more IBC treatment groups.
-
Administer IBC or vehicle daily via oral gavage, starting concurrently with DSS administration or as a therapeutic intervention after the onset of symptoms. Doses can be guided by existing literature (e.g., 20-50 mg/kg).
-
-
Monitoring:
-
Monitor body weight, stool consistency, and the presence of blood in the feces daily to calculate the Disease Activity Index (DAI).
-
-
Sample Collection:
-
At the end of the treatment period, euthanize the mice.
-
Collect the entire colon and measure its length.
-
Take a distal portion of the colon for histological analysis and another portion for biochemical analysis.
-
-
Histological Analysis:
-
Fix the colon segment in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Score the sections for inflammation severity and tissue damage.
-
-
Biochemical Analysis:
-
Homogenize the colon tissue and measure the levels of myeloperoxidase (MPO), TNF-α, IL-6, IL-1β, and prostaglandin E2 (PGE2) using commercially available ELISA kits.
-
Protocol 2: Evaluation of Anti-Cancer Activity in an Orthotopic Pancreatic Cancer Model
Objective: To determine the anti-tumor efficacy of isobavachalcone in an orthotopic pancreatic cancer mouse model.
Materials:
-
Female C57BL/6 mice (6-8 weeks old)[7]
-
Panc 02 murine pancreatic cancer cells[7]
-
Phosphate-buffered saline (PBS)
-
Isobavachalcone (IBC)
-
Vehicle for IBC
-
Surgical instruments for laparotomy
-
Sutures or wound clips
-
Calipers for tumor measurement (if palpable)
-
Reagents for immunohistochemistry (anti-Ki67 antibody) and immunofluorescence (TUNEL assay kit)
-
Flow cytometry reagents (antibodies against CD8, CD4, NK cells)
Procedure:
-
Cell Culture: Culture Panc 02 cells in appropriate media.
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Perform a small laparotomy to expose the pancreas.
-
Inject 5 x 10^5 Panc 02 cells (resuspended in 50 µL PBS) into the pancreas.[7]
-
Close the incision with sutures or wound clips.
-
-
Isobavachalcone Administration:
-
Allow the tumors to establish for a few days.
-
Randomly assign mice to a vehicle control group and an IBC treatment group.
-
Administer IBC (e.g., 20 mg/kg) or vehicle daily for a specified period (e.g., 10 days).[7] The route of administration (e.g., oral gavage or intraperitoneal injection) should be determined based on the experimental design.
-
-
Tumor Measurement and Sample Collection:
-
At the end of the treatment, euthanize the mice.
-
Excise the pancreas and weigh the tumor.[7]
-
Collect the tumor and spleen for further analysis.
-
-
Immunohistochemistry for Proliferation:
-
Fix a portion of the tumor in formalin, embed in paraffin, and section.
-
Perform immunohistochemical staining for the proliferation marker Ki67.[7]
-
Quantify the percentage of Ki67-positive cells.
-
-
Immunofluorescence for Apoptosis:
-
Use a portion of the tumor for TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect apoptotic cells.[7]
-
Quantify the proportion of TUNEL-positive cells.
-
-
Flow Cytometry for Immune Cell Infiltration:
-
Prepare single-cell suspensions from the tumor and spleen.
-
Stain the cells with fluorescently-labeled antibodies against CD8, CD4, and NK cell markers.
-
Analyze the cell populations by flow cytometry to determine the percentage of different immune cell types.[7]
-
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by isobavachalcone and a general experimental workflow for in vivo studies.
Caption: Isobavachalcone's anti-inflammatory mechanism via NF-κB inhibition.
Caption: Isobavachalcone's anti-cancer mechanisms of action.
Caption: A generalized workflow for in vivo studies with isobavachalcone.
IV. Considerations for Experimental Design
-
Animal Model Selection: The choice between mice and rats will depend on the specific disease model and the endpoints being measured. C57BL/6 mice are commonly used for cancer and immunology studies, while Sprague-Dawley or Wistar rats are often used for toxicology and metabolic studies.
-
Dosing and Formulation: Isobavachalcone has low bioavailability.[6][12] The dose and route of administration should be carefully selected based on pharmacokinetic data and previous efficacy studies. A suitable vehicle that ensures solubility and stability of the compound is crucial.
-
Toxicity Assessment: While some studies suggest low toxicity, it is important to include a toxicity assessment in your experimental design, especially for long-term studies. This can include monitoring for clinical signs of toxicity, body weight changes, and histopathological analysis of major organs.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
These application notes and protocols provide a solid foundation for designing and executing in vivo experiments with isobavachalcone. Researchers should adapt these protocols to their specific research questions and available resources, always ensuring rigorous scientific methodology and ethical treatment of animals.
References
- 1. Pharmacological review of isobavachalcone, a naturally occurring chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Frontiers | Isobavachalcone exhibits antifungal and antibiofilm effects against C. albicans by disrupting cell wall/membrane integrity and inducing apoptosis and autophagy [frontiersin.org]
- 4. Therapeutic potential of isobavachalcone, a natural flavonoid, in murine experimental colitis by inhibiting NF-κB p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isobavachalcone ameliorates diabetic nephropathy in rats by inhibiting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isobavachalcone Activates Antitumor Immunity on Orthotopic Pancreatic Cancer Model: A Screening and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Isobavachalcone ameliorates Alzheimer disease pathology by autophagy-mediated clearance of amyloid beta and inhibition of NLRP3 inflammasome in primary astrocytes and 5x-FAD mice [frontiersin.org]
- 9. Determination of isobavachalcone in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural elucidation of in vivo metabolites of isobavachalcone in rat by LC-ESI-MS(n) and LC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielosp.org [scielosp.org]
- 12. Isobavachalcone: A comprehensive review of its plant sources, pharmacokinetics, toxicity, pharmacological activities and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of isobavachin to induce neuronal differentiation in stem cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Isobavachalcone (IBA), a prenylated chalconoid, has been identified as a potent small molecule inducer of neuronal differentiation in mouse embryonic stem cells (mESCs).[1][2] This document provides a detailed overview of the application of isobavachalcone for inducing neuronal differentiation, including its mechanism of action, experimental protocols, and key findings. IBA promotes neurogenesis through a distinct signaling pathway involving protein prenylation and modulation of the MAPK signaling cascade. Specifically, isobavachalcone treatment leads to the activation of ERK phosphorylation and the suppression of p38 and JNK phosphorylation, ultimately guiding stem cells toward a neuronal lineage.[1][2] The protocols outlined below are based on established methodologies and provide a framework for researchers to utilize isobavachalcone in their own stem cell differentiation studies.
Introduction
The directed differentiation of stem cells into specific neuronal lineages holds immense promise for regenerative medicine, disease modeling, and drug discovery. Small molecules that can efficiently and reproducibly guide this process are of significant interest. Isobavachalcone, a naturally occurring chalcone, has emerged as one such molecule, demonstrating the ability to facilitate the differentiation of mouse embryonic stem cells into neuronal cells.[1][2] Its mechanism of action is linked to its prenyl group, which is hypothesized to undergo protein prenylation, subsequently activating the ERK MAPK pathway—a critical regulator of neuronal differentiation.[1] This targeted activity makes isobavachalcone a valuable tool for researchers in the field of neuroscience and stem cell biology.
Data Presentation
The following tables summarize the key findings related to the effects of isobavachalcone on the expression of neuronal markers and signaling proteins during the differentiation of mouse embryonic stem cells.
Table 1: Effect of Isobavachalcone on Neuronal Marker Expression
| Marker | Cell Type/Stage | Treatment | Observation | Reference |
| Nestin | Neural Progenitor Cells (d 4, d 8+0) | IBA (10⁻⁷ mol/L) | High expression, indicating formation of neural progenitors. | [1][2] |
| β-tubulin III | Neurons (d 8+5, d 8+10) | IBA (10⁻⁷ mol/L) | Upregulated in a time-dependent manner, indicating neuronal differentiation. | [1][2] |
| GFAP | Astrocytes (d 8+5, d 8+10) | IBA (10⁻⁷ mol/L) | Upregulated in a time-dependent manner, indicating astrocyte formation. | [1][2] |
| Oct3/4 | Embryonic Stem Cells | IBA (10⁻⁷ mol/L) | Highly expressed in ES cells, disappears at terminal differentiation. | [1] |
Table 2: Effect of Isobavachalcone on MAPK Signaling Pathway
| Protein | Treatment | Observation | Reference |
| p-ERK | IBA (10⁻⁷ mol/L) | Upregulated during late neuronal differentiation (d 8+5, d 8+10). | [1][2] |
| p-p38 | IBA (10⁻⁷ mol/L) | Downregulated after IBA treatment. | [1][2] |
| p-JNK | IBA (10⁻⁷ mol/L) | Downregulated after IBA treatment. | [1][2] |
Signaling Pathway
The proposed signaling pathway for isobavachalcone-induced neuronal differentiation is depicted below. Isobavachalcone is believed to be activated by Geranylgeranyltransferase I (GGTase I), leading to protein prenylation. This event subsequently modulates the MAPK signaling pathway, promoting neuronal differentiation through the activation of ERK and inhibition of p38 and JNK.
Caption: Isobavachalcone signaling pathway in neuronal differentiation.
Experimental Protocols
The following protocols are based on the methodology described for inducing neuronal differentiation in mouse embryonic stem cells using isobavachalcone.[1]
Mouse Embryonic Stem Cell Culture and Embryoid Body (EB) Formation
This protocol describes the initial culture of mESCs and the formation of embryoid bodies using the hanging drop method.
Caption: Workflow for Embryoid Body (EB) formation.
Materials:
-
Mouse embryonic stem cells (mESCs)
-
ES cell culture medium
-
Differentiation medium
-
Petri dishes
-
Agar-coated Petri dishes
Procedure:
-
Culture mESCs under standard conditions to maintain pluripotency.
-
To initiate differentiation, create hanging drops by placing 30 µL drops containing approximately 900 ES cells onto the lids of Petri dishes.[1]
-
Culture the hanging drops for 2 days to allow for the formation of embryoid bodies (EBs).[1]
-
After 2 days, transfer the EBs to agar-coated Petri dishes and culture in suspension for an additional 2 days in differentiation medium.[1]
Isobavachalcone Treatment for Neuronal Differentiation
This protocol details the treatment of EBs with isobavachalcone to induce neuronal differentiation.
Materials:
-
Day 4 EBs
-
Isobavachalcone (IBA) stock solution
-
Differentiation medium (neural basal medium with 1% B27 supplement)
-
Poly-D-lysine-coated culture plates
-
Optional: Geranylgeranyltransferase I inhibitor (GGTI-298) for mechanistic studies
-
Optional: Retinoic acid (RA) as a positive control
-
Optional: DMSO as a solvent control
Procedure:
-
On day 4 of EB culture, add isobavachalcone to the differentiation medium to a final concentration of 10⁻⁷ mol/L.[1]
-
Continue to culture the EBs in suspension in the presence of IBA for another 4 days.[1]
-
For mechanistic studies, a Geranylgeranyltransferase I inhibitor (GGTI-298) can be co-administered with IBA at a concentration of 10⁻⁶ mol/L.[1]
-
On day 8, plate the EBs onto poly-D-lysine-coated culture plates in differentiation medium containing IBA to promote further differentiation.[1]
-
Continue the culture for up to 10 more days (d 8+10), changing the medium every 2-3 days.[1][2]
-
Include appropriate controls, such as a solvent control (0.1% DMSO) and a positive control (10⁻⁷ mol/L Retinoic Acid).[1]
Analysis of Neuronal Differentiation
This protocol outlines the methods for assessing the extent of neuronal differentiation.
A. Immunocytochemistry
Materials:
-
Differentiated cells on coverslips or in culture plates
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-β-tubulin III for neurons, anti-GFAP for astrocytes)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Fix the differentiated cells with a suitable fixative.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with a blocking solution.
-
Incubate the cells with primary antibodies (e.g., anti-β-tubulin III at 1:50 dilution) overnight at 4°C.[1]
-
Wash the cells with PBS.
-
Incubate with the corresponding fluorescently labeled secondary antibodies (e.g., at 1:200 dilution) for 2 hours at room temperature, protected from light.[1]
-
Counterstain the nuclei with DAPI.[1]
-
Visualize the stained cells using a fluorescence microscope.
B. Western Blot Analysis
Materials:
-
Cell lysates from different time points of differentiation
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-β-tubulin III, anti-GFAP, anti-p-ERK, anti-p-p38, anti-p-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells at various stages of differentiation.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
Isobavachalcone presents a promising tool for the directed differentiation of stem cells into neuronal lineages. Its well-defined mechanism of action, centered on the modulation of the MAPK signaling pathway, offers a clear advantage for controlled and targeted differentiation protocols. The methods and data presented here provide a solid foundation for researchers to incorporate isobavachalcone into their studies, paving the way for further advancements in neuroregenerative research and the development of novel therapeutic strategies.
References
- 1. Promoting effects of isobavachin on neurogenesis of mouse embryonic stem cells were associated with protein prenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promoting effects of this compound on neurogenesis of mouse embryonic stem cells were associated with protein prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isobavachin Solubility for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with isobavachin for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound?
A1: this compound is a naturally occurring prenylated flavonoid.[1] Its key properties are summarized below. Understanding these characteristics, particularly its high lipophilicity (indicated by the XLogP3 value), is crucial for addressing solubility issues.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀O₄ | [2] |
| Molecular Weight | 324.37 g/mol | [3] |
| Appearance | White to light yellow solid/powder | [3] |
| Melting Point | 187-188 °C | |
| XLogP3 | 4.1 | [2] |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 4 |
Q2: I'm having difficulty dissolving my this compound powder. What is the recommended starting solvent?
A2: Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions. The recommended starting solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO) .[3] this compound is highly soluble in DMSO, reaching concentrations up to 100 mg/mL (308.29 mM).[3]
For best results:
-
Use fresh, anhydrous (hygroscopic) DMSO, as water content can significantly reduce solubility.[3]
-
Employ sonication or gentle heating to aid dissolution if precipitation occurs.[3]
Q3: My this compound stock solution precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue known as "crashing out." It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is insoluble. To prevent this, you must maintain this compound's solubility in the final aqueous medium.
There are two primary strategies:
-
Co-solvency: Maintain a low, non-toxic percentage of a solubilizing agent in your final solution.
-
Complexation: Use a carrier molecule, like a cyclodextrin, to encapsulate the this compound molecule, making it water-soluble.
The workflow below illustrates the general process for preparing a working solution from a DMSO stock.
Q4: Can you provide specific formulations to improve this compound's solubility in aqueous media for in vitro experiments?
A4: Yes. The following formulations have been shown to yield clear solutions of this compound at concentrations of ≥ 2.5 mg/mL (7.71 mM).[3] These are primarily designed for in vivo use but the principles are directly applicable for preparing high-concentration working solutions for in vitro assays where final DMSO concentration must be minimized.
Table 2: this compound Solubilization Formulations
| Formulation Protocol | Components (by volume) | Resulting Solubility | Reference |
| 1: Co-Solvent Mixture | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (7.71 mM) | [3] |
| 2: Cyclodextrin Complex | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.71 mM) | [3] |
| 3: Oil-based (for reference) | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (7.71 mM) | [3] |
Note: For in vitro cell culture, replace "Saline" or "Corn Oil" with your specific culture medium or buffer.
Q5: How do cyclodextrins work to improve the solubility of a hydrophobic compound like this compound?
A5: Cyclodextrins (CDs) are cyclic oligosaccharides that act as molecular containers.[4][5] They have a hydrophilic (water-loving) exterior surface and a hydrophobic (water-fearing) inner cavity.[5][6] A hydrophobic drug like this compound can be encapsulated within this central cavity, forming a "host-guest" inclusion complex.[4][5] This complex presents a hydrophilic exterior to the water, effectively making the insoluble drug soluble in the aqueous medium.[7][8]
Q6: I am studying inflammation. How does this compound interact with relevant signaling pathways?
A6: this compound has demonstrated significant anti-inflammatory properties.[1] In studies involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound was shown to inhibit the inflammatory response by suppressing the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][9] This leads to a reduction in the production of pro-inflammatory mediators.[9]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Mass: Determine the mass of this compound powder needed. For 1 mL of a 10 mM solution (MW = 324.37 g/mol ): Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 324.37 g/mol * (1000 mg / 1 g) = 3.24 mg
-
Weighing: Accurately weigh 3.24 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of fresh, anhydrous DMSO to the tube.
-
Mixing: Vortex the tube vigorously. If needed, place the tube in a water bath sonicator for 5-10 minutes until the solution is completely clear.[3]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or at -80°C for up to 6 months, protected from light.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms in DMSO stock solution over time. | The DMSO used was not anhydrous and absorbed atmospheric water. | Discard the solution. Prepare a new stock using a fresh, sealed bottle of anhydrous DMSO.[3] |
| Compound precipitates immediately upon dilution into aqueous media. | The final concentration of this compound exceeds its solubility limit in the aqueous media. The final DMSO concentration is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Ensure the stock is added dropwise to the aqueous media while vortexing to facilitate rapid mixing. 3. Prepare the working solution using a co-solvent or cyclodextrin formulation as described in Table 2.[3] |
| Cell toxicity is observed at low this compound concentrations. | The final concentration of the organic solvent (e.g., DMSO) is too high for the specific cell line being used. | 1. Calculate the final percentage of DMSO in your well. Aim for ≤0.1% if possible, and always run a vehicle control (media + same % of DMSO without the drug). 2. Prepare a higher concentration stock solution (e.g., 50-100 mM) so a smaller volume is needed for the final dilution, thus reducing the final DMSO concentration. |
| Inconsistent or non-reproducible experimental results. | 1. The stock solution was not fully dissolved. 2. The stock solution has degraded due to improper storage or repeated freeze-thaw cycles. | 1. Visually inspect your stock solution for any particulate matter before each use. If not clear, sonicate again. 2. Always use aliquoted stock solutions. Prepare fresh working solutions for each experiment from a frozen stock aliquot.[3] |
References
- 1. This compound, a main bioavailable compound in Psoralea corylifolia, alleviates lipopolysaccharide-induced inflammatory responses in macrophages and zebrafish by suppressing the MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C20H20O4 | CID 193679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrin-Based Supramolecular Complexes of Osteoinductive Agents for Dental Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Multiple complexation of cyclodextrin with soy isoflavones present in an enriched fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Stability of isobavachin in different solvents and pH conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of isobavachalcone in various experimental conditions. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of isobavachalcone in different types of solvents?
A1: While a definitive stability profile of isobavachalcone across a wide range of solvents is not extensively documented in publicly available literature, based on studies of similar chalcones, some general behaviors can be anticipated. The solubility of chalcones is typically higher in polar aprotic solvents such as acetone and THF compared to non-polar solvents like n-hexane or protic solvents like ethanol and methanol[1]. The stability of isobavachalcone's fluorescent properties, and potentially its chemical structure, can be influenced by solvent polarity, with a loss of fluorescence observed in protic solvents like water and ethanol at neutral pH[2].
Q2: How does pH affect the stability of isobavachalcone?
A2: Based on stability studies of related flavonoids and chalcones, isobavachalcone is expected to be most unstable in alkaline (basic) conditions. Studies on isoflavones and achyrobichalcone have shown significant degradation in alkaline media, while demonstrating relative stability in acidic and neutral conditions[3][4]. Therefore, it is crucial to control the pH of solutions containing isobavachalcone, especially avoiding basic environments to prevent degradation.
Q3: Are there any known degradation products of isobavachalcone?
A3: Specific degradation products of isobavachalcone are not extensively characterized in the available literature. However, under forced degradation conditions (e.g., strong acid, strong base, oxidation), chalcones can undergo various reactions, including cyclization, rearrangement, or cleavage of the chalcone backbone. To identify potential degradation products in your experiments, it is recommended to use a stability-indicating analytical method, such as HPLC with mass spectrometry detection.
Q4: What are the recommended storage conditions for isobavachalcone solutions?
A4: To ensure the stability of isobavachalcone in solution, it is recommended to:
-
Store solutions at low temperatures (e.g., 2-8 °C or -20 °C).
-
Protect solutions from light, as exposure to UV or visible light can cause photodegradation.
-
Use buffered solutions to maintain a neutral or slightly acidic pH.
-
Prepare fresh solutions for experiments whenever possible.
Troubleshooting Guides
Problem: I am observing a decrease in the concentration of my isobavachalcone stock solution over time.
| Possible Cause | Troubleshooting Step |
| Solvent-mediated degradation | The choice of solvent can impact stability. If using a protic solvent like methanol or ethanol for long-term storage, consider switching to a more inert aprotic solvent such as DMSO or acetonitrile, and store at low temperatures. |
| pH instability | If the solution is unbuffered or has a pH > 7, the isobavachalcone may be degrading. Ensure the solution is buffered to a neutral or slightly acidic pH (e.g., pH 5-7). |
| Exposure to light | Photodegradation can occur. Protect your stock solution from light by storing it in an amber vial or wrapping the container in aluminum foil. |
| Temperature fluctuations | Storing at room temperature or experiencing freeze-thaw cycles can accelerate degradation. Aliquot your stock solution and store it at a consistent, low temperature. |
Problem: I am seeing unexpected peaks in my chromatogram when analyzing isobavachalcone.
| Possible Cause | Troubleshooting Step |
| Degradation during sample preparation | The sample preparation process (e.g., heating, exposure to harsh pH) may be causing degradation. Review your sample preparation protocol and minimize exposure to harsh conditions. |
| Degradation in the analytical mobile phase | If the mobile phase has a high pH, it could be causing on-column degradation. Ensure the mobile phase pH is compatible with isobavachalcone stability. |
| Impurity in the starting material | The unexpected peaks may be impurities present in the initial isobavachalcone sample. Verify the purity of your standard. |
Data Summary
The following table summarizes the expected stability of chalcones based on data from related compounds. This should be used as a general guide for isobavachalcone.
| Condition | Expected Stability of Isobavachalcone | Reference Compounds |
| Acidic (pH 1-3) | Generally Stable | Isoflavones[3], Achyrobichalcone[4] |
| Neutral (pH 7) | Generally Stable (potential for reduced fluorescence in protic solvents)[2] | Isoflavones[3] |
| Alkaline (pH > 8) | Unstable | Isoflavones[3], Achyrobichalcone[4] |
| Oxidative (e.g., H₂O₂) | Potentially Unstable | Isoflavones[3] |
| Thermal (Elevated Temperature) | Potentially Unstable | Isoflavones[3] |
| Photolytic (Light Exposure) | Potentially Unstable | Isoflavones[3] |
Experimental Protocols
Protocol: Forced Degradation Study of Isobavachalcone
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of isobavachalcone under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of isobavachalcone in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period, taking samples at shorter intervals (e.g., 0.5, 1, 2, 4 hours) due to expected rapid degradation. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period (e.g., 2, 6, 12, 24 hours).
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).
-
Photolytic Degradation: Expose the stock solution to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw a sample and dilute it to an appropriate concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient mobile phase of acetonitrile and water with a UV detector).
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of isobavachalcone.
Visualizations
Caption: Experimental workflow for a forced degradation study of isobavachalcone.
Caption: Key factors influencing the stability of isobavachalcone.
References
- 1. scispace.com [scispace.com]
- 2. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lume.ufrgs.br [lume.ufrgs.br]
- 4. Development, optimisation and validation of a stability-indicating HPLC method of achyrobichalcone quantification using experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing the dosage and administration route for isobavachin in vivo
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage and administration route of isobavachin (isobavachalcone, IBC) in vivo. The following sections offer troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data from various studies to facilitate successful experimental design and execution.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered when working with isobavachalcone in vivo.
Q1: What are the main challenges when administering isobavachalcone in vivo?
A1: The primary challenges are its low aqueous solubility and potential for hepatotoxicity.[1] Isobavachalcone is a hydrophobic compound, making it difficult to prepare formulations suitable for in vivo administration, which can lead to issues with bioavailability and dose consistency. Additionally, some studies have indicated that IBC can cause liver damage, a factor that must be considered in experimental design and monitoring.[2][3]
Q2: How can I improve the solubility of isobavachalcone for in vivo studies?
A2: Due to its poor water solubility, isobavachalcone requires a suitable vehicle for administration. Common approaches include creating a suspension or using co-solvents. For oral administration, suspending IBC in a vehicle like Carboxymethylcellulose Sodium (CMC-Na) is a reported method. For intraperitoneal injections, a solution with co-solvents such as DMSO and Cremophor in water, or Solutol HS-15 and PEG 600, has been used for similar poorly soluble chalcones.[4] It is crucial to ensure the final concentration of any organic solvent is non-toxic to the animal model.
Q3: What are the signs of isobavachalcone-induced hepatotoxicity in animal models?
A3: In vivo studies, particularly in zebrafish models, have shown that isobavachalcone can induce liver injury.[2][3] Signs of hepatotoxicity may include increased levels of liver enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST).[2] Pathological changes in the liver, such as altered lipid metabolism and ultrastructural changes, have also been observed.[3] Researchers should consider including liver function tests and histological analysis of the liver in their experimental endpoints, especially at higher doses or with chronic administration.
Q4: What is the mechanism of isobavachalcone-induced hepatotoxicity?
A4: Recent studies suggest that isobavachalcone-induced hepatotoxicity may be mediated by ferroptosis, an iron-dependent form of programmed cell death.[2] This involves the System Xc--GSH-GPX4 signaling pathway.[2] IBC has been shown to increase reactive oxygen species (ROS), lipid peroxidation, and intracellular iron levels while decreasing glutathione (GSH) and glutathione peroxidase 4 (GPX4), key components of the anti-ferroptotic defense system.[2] Another study has also linked its hepatotoxicity to dysregulation of the calcium signaling pathway and lipid metabolism disorders.[3]
Q5: Can I administer isobavachalcone through different routes?
A5: Yes, isobavachalcone has been administered both orally (via gavage) and intraperitoneally (via injection) in animal studies. The choice of administration route will depend on the experimental goals, the desired pharmacokinetic profile, and the formulation. Oral administration is common for assessing bioavailability and effects after gastrointestinal absorption, while intraperitoneal injection can provide more direct systemic exposure.
II. Troubleshooting Guides
This section provides solutions to specific problems that may arise during in vivo experiments with isobavachalcone.
Problem 1: The isobavachalcone suspension is not homogenous and appears to be precipitating.
-
Question: My isobavachalcone suspension in CMC-Na is not uniform, and I am concerned about accurate dosing. What can I do?
-
Answer:
-
Ensure Proper Suspension Preparation: When preparing the suspension, ensure the isobavachalcone powder is finely ground to increase its surface area. Gradually add the powder to the CMC-Na solution while continuously vortexing or sonicating to ensure a fine, homogenous suspension.
-
Maintain Suspension During Dosing: Before drawing each dose into the syringe, ensure the bulk suspension is thoroughly mixed. If you are dosing multiple animals from the same batch, vortex the suspension between each animal to prevent settling.
-
Consider Alternative Vehicles: If homogeneity remains an issue, you may need to explore other vehicle options. For some poorly soluble compounds, formulations containing co-solvents like PEG 400, Tween 80, or Solutol HS-15 can improve solubility and stability. However, the tolerability and potential effects of these vehicles on the experimental outcomes must be carefully evaluated.
-
Problem 2: I am observing signs of distress or toxicity in my animals after administration.
-
Question: Shortly after administering isobavachalcone, my animals are showing signs of lethargy and ruffled fur. What could be the cause, and how should I proceed?
-
Answer:
-
Vehicle Toxicity: First, rule out toxicity from the administration vehicle. Administer a vehicle-only control group to assess for any adverse effects of the formulation itself. High concentrations of some solvents, like DMSO, can be toxic.
-
Acute Compound Toxicity: The observed signs could be due to acute toxicity of isobavachalcone at the administered dose. Consider performing a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
-
Monitor for Hepatotoxicity: As isobavachalcone has known hepatotoxicity, the observed signs could be related to liver injury.[2][3] It is advisable to collect blood samples to measure liver enzymes (ALT, AST) and to perform histological analysis of the liver at the end of the study to assess for any pathological changes.
-
Refine the Dosing Regimen: If toxicity is observed, consider reducing the dose or the frequency of administration.
-
Problem 3: The experimental results are highly variable between animals in the same treatment group.
-
Question: I am seeing a wide range of responses to isobavachalcone within the same experimental group. What could be causing this variability?
-
Answer:
-
Inconsistent Dosing: Variability can arise from inconsistent administration, especially with suspensions. Ensure your technique for oral gavage or intraperitoneal injection is consistent and that the suspension is homogenous for each dose (see Problem 1).
-
Low Bioavailability: Isobavachalcone has low and variable oral bioavailability.[1] This can lead to significant differences in systemic exposure even with consistent dosing. For oral studies, consider measuring plasma concentrations of isobavachalcone to correlate exposure with the observed effects.
-
Metabolism Differences: Individual differences in drug metabolism can also contribute to variability. The biotransformation of isobavachalcone involves hydroxylation, reduction, cyclization, and conjugation reactions.[5]
-
Animal Health and Husbandry: Ensure all animals are of a similar age, weight, and health status. Standardize housing conditions, diet, and light-dark cycles, as these factors can influence physiological responses.
-
III. Data Presentation: Summary of In Vivo Studies
The following table summarizes quantitative data from various in vivo studies of isobavachalcone, providing a comparative overview of dosages, administration routes, and outcomes across different models.
| Animal Model | Disease/Condition | Administration Route | Dosage Regimen | Vehicle | Key Outcomes |
| Mice (C57BL/6) | Pancreatic Cancer (Orthotopic) | Intraperitoneal (IP) | 20 mg/kg/day for 10 days | Not specified | Significant decrease in tumor weight; suppressed cell proliferation and increased apoptosis in tumors. |
| Mice (BALB/c nu/nu) | Triple-Negative Breast Cancer (Xenograft) | Intraperitoneal (IP) | 20, 40, and 80 mg/kg for 18 days | Not specified | Dose-dependent inhibition of tumor growth.[6] |
| Rats (Diabetic) | Diabetic Nephropathy | Oral Gavage | Not specified | Not specified | Ameliorated renal damage, reduced pro-inflammatory mediators.[7] |
| Mice | Clostridium difficile Infection | Intragastric | 50 mg/kg | 5% CMC-Na | Reduced disease symptoms and weight loss; better efficacy than vancomycin at the same dose.[8] |
| Zebrafish Embryos | Hepatotoxicity Study | Aqueous Exposure | Not specified | Not specified | Increased mortality, decreased hatchability, liver injury, increased ALT and AST.[2] |
| Mice (5x-FAD) | Alzheimer's Disease | Not specified | Not specified | Not specified | Improved memory and motor performance; reduced amyloid-beta levels and neuroinflammation.[9][10] |
IV. Experimental Protocols
This section provides detailed methodologies for the two most common routes of isobavachalcone administration in vivo.
A. Oral Gavage Administration Protocol
This protocol is for the administration of an isobavachalcone suspension to rodents.
Materials:
-
Isobavachalcone powder
-
Vehicle (e.g., 0.5% or 1% Carboxymethylcellulose Sodium (CMC-Na) in sterile water)
-
Mortar and pestle (optional, for fine grinding)
-
Sonicator or vortex mixer
-
Sterile syringes (1 mL or 3 mL)
-
Oral gavage needles (stainless steel or flexible plastic, appropriate size for the animal)
-
Scale for weighing animals
Procedure:
-
Preparation of Isobavachalcone Suspension:
-
Calculate the required amount of isobavachalcone and vehicle based on the desired dose (e.g., mg/kg) and dosing volume (typically 5-10 mL/kg for mice).
-
If necessary, finely grind the isobavachalcone powder using a mortar and pestle.
-
In a sterile tube, add the vehicle (e.g., CMC-Na solution).
-
Slowly add the isobavachalcone powder to the vehicle while continuously vortexing or sonicating to create a fine, homogenous suspension.
-
-
Animal Handling and Dosing:
-
Weigh the animal to determine the precise volume of the suspension to be administered.
-
Gently but firmly restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head.
-
Measure the gavage needle against the animal's body, from the tip of the nose to the last rib, to ensure the needle will reach the stomach without causing perforation.
-
Draw the calculated volume of the homogenous suspension into the syringe with the gavage needle attached.
-
With the animal held in an upright position, insert the gavage needle into the mouth, slightly to one side to avoid the incisors.
-
Gently advance the needle along the roof of the mouth and down the esophagus. The animal should swallow as the tube passes. Do not force the needle if resistance is met.
-
Once the needle is in the correct position, slowly depress the syringe plunger to administer the suspension.
-
Smoothly withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress, such as difficulty breathing or fluid coming from the nose, which could indicate improper administration into the trachea.
-
B. Intraperitoneal (IP) Injection Protocol
This protocol is for the administration of an isobavachalcone solution to rodents.
Materials:
-
Isobavachalcone
-
Sterile vehicle (e.g., a mixture of DMSO, Cremophor, and sterile saline or water). A vehicle of Solutol HS-15 and PEG 600 has also been reported for a similar compound.[4]
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol for disinfection
-
Scale for weighing animals
Procedure:
-
Preparation of Isobavachalcone Solution:
-
Calculate the required amount of isobavachalcone and vehicle components.
-
First, dissolve the isobavachalcone in a minimal amount of a suitable solvent like DMSO.
-
Add the other vehicle components (e.g., Cremophor, then saline) sequentially while mixing thoroughly to maintain a clear solution. Ensure the final concentration of solvents like DMSO is within a safe range for the animal model.
-
Warm the solution to room or body temperature before injection to reduce discomfort for the animal.
-
-
Animal Handling and Injection:
-
Weigh the animal to determine the precise injection volume.
-
Gently restrain the animal, exposing its abdomen. For mice, one method is to hold the scruff of the neck and secure the tail.
-
Tilt the animal's head downwards to help move the abdominal organs away from the injection site.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
-
Gently pull back on the plunger to ensure no fluid (blood or urine) enters the syringe, which would indicate incorrect placement.
-
If placement is correct, slowly inject the solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of pain, distress, or adverse reaction at the injection site.
-
V. Visualization of Signaling Pathways and Experimental Workflows
This section provides diagrams created using the DOT language to visualize key signaling pathways modulated by isobavachalcone and a typical experimental workflow.
A. Signaling Pathway Diagrams
B. Experimental Workflow Diagram
References
- 1. Isobavachalcone: A comprehensive review of its plant sources, pharmacokinetics, toxicity, pharmacological activities and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isobavachalcone induces hepatotoxicity in zebrafish embryos and HepG2 cells via the System Xc--GSH-GPX4 signaling pathway in ferroptosis response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The enhanced hepatotoxicity of isobavachalcone in depigmented zebrafish due to calcium signaling dysregulation and lipid metabolism disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 5. Structural elucidation of in vivo metabolites of isobavachalcone in rat by LC-ESI-MS(n) and LC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isobavachalcone Induces Multiple Cell Death in Human Triple-Negative Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isobavachalcone ameliorates diabetic nephropathy in rats by inhibiting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Frontiers | Isobavachalcone ameliorates Alzheimer disease pathology by autophagy-mediated clearance of amyloid beta and inhibition of NLRP3 inflammasome in primary astrocytes and 5x-FAD mice [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of Isobavachalcone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of isobavachalcone (IBC).
Frequently Asked Questions (FAQs)
Q1: What is isobavachalcone and why is its oral bioavailability low?
A1: Isobavachalcone (IBC) is a naturally occurring prenylated chalcone with a wide range of promising pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] However, its therapeutic potential is limited by its low oral bioavailability.[1][3] This is primarily attributed to its poor aqueous solubility and potential for first-pass metabolism, which hinder its absorption from the gastrointestinal tract into the systemic circulation.
Q2: What are the key pharmacokinetic parameters of isobavachalcone after oral administration?
A2: A pharmacokinetic study in rats following a single oral dose of 80 mg/kg of isobavachalcone provides insight into its absorption and elimination profile. The key parameters are summarized in the table below. The low maximum plasma concentration (Cmax) and area under the curve (AUC) are indicative of its poor oral bioavailability.
| Parameter | Value | Unit | Reference |
| Tmax | 1.9 ± 0.5 | h | [4] |
| Cmax | 185.6 ± 45.2 | ng/mL | [4] |
| AUC(0-t) | 1254.7 ± 265.8 | ng·h/mL | [4] |
| AUC(0-∞) | 1368.4 ± 289.1 | ng·h/mL | [4] |
| t1/2 | 4.2 ± 0.9 | h | [4] |
Q3: What general strategies can be employed to improve the oral bioavailability of poorly soluble compounds like isobavachalcone?
A3: Several formulation strategies can be explored to overcome the low oral bioavailability of poorly soluble drugs. These include:
-
Nanonization: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, thereby enhancing the dissolution rate and bioavailability. Nanosuspensions are a common approach.[5][6][7][8][9]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a solid state can enhance its wettability and dissolution rate.[10][11][12][13][14][15][16] Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the gastrointestinal fluids and facilitate its absorption via the lymphatic pathway, bypassing first-pass metabolism.[17][18][19][20][21][22][23][24][25]
-
Use of Bioenhancers: Co-administration with compounds that inhibit drug-metabolizing enzymes or efflux transporters can increase the systemic exposure of the drug. Piperine, a component of black pepper, is a well-known bioenhancer.[26]
Troubleshooting Guides
Issue 1: Low Dissolution Rate of Isobavachalcone in Formulation Development
Problem: You are observing a very slow and incomplete dissolution of isobavachalcone from your initial formulations, which is likely to lead to poor in vivo performance.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor wettability of the drug powder. | 1. Incorporate a surfactant: Add a pharmaceutically acceptable surfactant (e.g., Tween 80, sodium lauryl sulfate) to the dissolution medium or the formulation itself to improve wetting. 2. Prepare a solid dispersion: Formulating isobavachalcone as a solid dispersion with a hydrophilic carrier can significantly enhance its wettability. |
| Drug particle size is too large. | 1. Micronization/Nanonization: Reduce the particle size of the isobavachalcone powder through micronization or by preparing a nanosuspension. This will increase the surface area available for dissolution. |
| Inadequate formulation design. | 1. Optimize the formulation: Systematically evaluate different formulation approaches such as solid dispersions, nanosuspensions, or lipid-based formulations. 2. Conduct solubility studies: Determine the solubility of isobavachalcone in various polymers, surfactants, and oils to select the most appropriate excipients for your chosen formulation strategy. |
Issue 2: High Variability in Permeability Studies
Problem: Your Caco-2 cell permeability assays are showing high variability between wells and experiments, making it difficult to assess the intestinal permeability of isobavachalcone and the effectiveness of your formulations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Caco-2 cell monolayer integrity. | 1. Monitor Transepithelial Electrical Resistance (TEER): Regularly measure the TEER values of your Caco-2 monolayers to ensure they are within the acceptable range for your laboratory before and after each experiment. 2. Standardize cell culture conditions: Maintain consistent cell seeding density, passage number, and culture duration (typically 21 days) to ensure the formation of a uniform and well-differentiated monolayer. |
| Low aqueous solubility of isobavachalcone. | 1. Use of co-solvents: Dissolve isobavachalcone in a minimal amount of a non-toxic co-solvent (e.g., DMSO) and then dilute it in the transport buffer. Ensure the final concentration of the co-solvent does not affect cell viability or monolayer integrity. 2. Test formulations: Evaluate the permeability of isobavachalcone when formulated in nanosuspensions or SEDDS, which can maintain the drug in a solubilized state in the aqueous transport medium. |
| Efflux transporter activity. | 1. Conduct bidirectional permeability studies: Measure the permeability of isobavachalcone in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of efflux transporters like P-glycoprotein (P-gp). 2. Use of efflux inhibitors: Co-incubate the cells with known inhibitors of P-gp (e.g., verapamil) to confirm if isobavachalcone is a substrate. |
Experimental Protocols
Protocol 1: Preparation of an Isobavachalcone Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of isobavachalcone with polyvinylpyrrolidone (PVP) to enhance its dissolution rate.
Materials:
-
Isobavachalcone
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (analytical grade)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh isobavachalcone and PVP K30 in a 1:4 drug-to-polymer ratio.
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at 40°C until a solid film is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Pass the powdered solid dispersion through a 100-mesh sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further evaluation.
Protocol 2: In Vitro Dissolution Testing
Objective: To evaluate the dissolution rate of isobavachalcone from a prepared formulation.
Apparatus: USP Dissolution Apparatus II (Paddle Apparatus)
Dissolution Medium: 0.5% (w/v) Sodium Lauryl Sulfate (SLS) in 900 mL of phosphate buffer (pH 6.8)
Procedure:
-
Set the temperature of the dissolution medium to 37 ± 0.5°C and the paddle speed to 75 RPM.
-
Place a precisely weighed amount of the isobavachalcone formulation (equivalent to a specific dose) into each dissolution vessel.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a 5 mL aliquot of the dissolution medium.
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of isobavachalcone in the filtered samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug dissolved at each time point.
Protocol 3: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of isobavachalcone.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS)
-
Isobavachalcone
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS for analysis
Procedure:
-
Seed Caco-2 cells onto the Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Prior to the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Measure the TEER of each insert to confirm monolayer integrity.
-
Prepare the transport buffer (HBSS) containing a known concentration of isobavachalcone.
-
To measure apical-to-basolateral (A-B) permeability, add the isobavachalcone solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
To measure basolateral-to-apical (B-A) permeability, add the isobavachalcone solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with an equal volume of fresh buffer.
-
At the end of the experiment, measure the TEER again and perform a Lucifer yellow leak test to confirm that the monolayer integrity was maintained.
-
Analyze the concentration of isobavachalcone in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating key signaling pathways affected by isobavachalcone and a typical experimental workflow for developing and evaluating a bioavailability-enhanced formulation.
A typical workflow for developing and evaluating a bioavailability-enhanced formulation of isobavachalcone.
Isobavachalcone inhibits the AKT, ERK, and Wnt signaling pathways, which are involved in cell proliferation and survival.
Isobavachalcone inhibits the NF-κB signaling pathway, a key regulator of inflammation.
Isobavachalcone activates the NRF2/HO-1 signaling pathway, which is involved in the cellular antioxidant response.
References
- 1. Isobavachalcone: A comprehensive review of its plant sources, pharmacokinetics, toxicity, pharmacological activities and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of isobavachalcone in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and evaluation of nanosuspensions for enhancing the dissolution of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive Review on the Formulation Methods and Evaluation Parameters for Nanosuspension Formulation - IJNDD [ijndd.in]
- 8. semanticscholar.org [semanticscholar.org]
- 9. ijpsr.com [ijpsr.com]
- 10. sybespharmacy.com [sybespharmacy.com]
- 11. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. ijbpas.com [ijbpas.com]
- 14. Advancing Drug Delivery Paradigms: Polyvinyl Pyrolidone (PVP)-Based Amorphous Solid Dispersion for Enhanced Physicochemical Properties and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. turkjps.org [turkjps.org]
- 16. iajps.com [iajps.com]
- 17. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. walshmedicalmedia.com [walshmedicalmedia.com]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. m.youtube.com [m.youtube.com]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. pharmtech.com [pharmtech.com]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 26. Frontiers | Pharmacokinetic Profile and Oral Bioavailability of Diosgenin, Charantin, and Hydroxychalcone From a Polyherbal Formulation [frontiersin.org]
Improving the yield of isobavachin synthesis reactions
Welcome to the technical support center for the synthesis of isobavachalcone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of isobavachalcone in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of isobavachalcone.
Q1: My overall yield for isobavachalcone synthesis is low. What are the common causes and how can I improve it?
A1: Low yields in isobavachalcone synthesis can stem from several factors, depending on the chosen synthetic route. Here are some common causes and troubleshooting strategies:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. Ensure your reagents are pure and dry, as impurities can inhibit the reaction.
-
-
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.
-
Solution: Optimize reaction conditions such as temperature and catalyst choice. For instance, in Claisen-Schmidt condensation, controlling the temperature can minimize self-condensation of the ketone.
-
-
Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion.
-
Solution: Carefully control the stoichiometry of your reactants. A slight excess of the aldehyde in Claisen-Schmidt condensation may improve the yield.
-
-
Product Degradation: The product may be sensitive to the reaction or workup conditions.
-
Solution: Employ milder reaction conditions where possible. During workup, avoid prolonged exposure to strong acids or bases.
-
-
Purification Losses: Significant amounts of product can be lost during purification steps.
-
Solution: Optimize your purification technique. For column chromatography, select an appropriate solvent system to ensure good separation. Recrystallization, if applicable, should be performed with a minimal amount of a suitable solvent to maximize recovery.
-
Q2: I am observing multiple spots on my TLC plate after a Claisen-Schmidt condensation for isobavachalcone synthesis. What are the likely side products?
A2: In a Claisen-Schmidt condensation for isobavachalcone, you might observe the following side products:
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Self-condensation product of the acetophenone: The acetophenone starting material can react with itself.
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Cannizzaro reaction products of the benzaldehyde: If a strong base is used, the benzaldehyde can undergo a disproportionation reaction.
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Products from side reactions of the prenyl group: The prenyl group can undergo cyclization or rearrangement under certain conditions.
To minimize these, ensure a slow, dropwise addition of the base at a controlled temperature (e.g., 0-5 °C) and use an appropriate stoichiometry of reactants.
Q3: During the Stille or Suzuki coupling to introduce the prenyl group, I am getting low yields of the desired prenylated product. What can I do?
A3: Low yields in palladium-catalyzed cross-coupling reactions for prenylation can be due to several factors:
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Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture, leading to its deactivation.
-
Solution: Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents.
-
-
Ligand Choice: The choice of phosphine ligand is critical for the efficiency of the coupling reaction.
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Solution: Screen different phosphine ligands to find the optimal one for your specific substrates.
-
-
Incomplete Transmetalation: The transfer of the prenyl group from the organotin (Stille) or organoboron (Suzuki) reagent to the palladium center may be inefficient.
-
Solution: For Stille coupling, the addition of additives like Cu(I) salts can sometimes accelerate the transmetalation step. For Suzuki coupling, the choice of base is crucial for the activation of the boronic acid/ester.
-
-
Homocoupling: The organometallic reagent can couple with itself, leading to byproducts.
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Solution: This can often be suppressed by carefully controlling the reaction temperature and the rate of addition of the reagents.
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Q4: How can I effectively purify my synthesized isobavachalcone?
A4: Purification of isobavachalcone typically involves a combination of techniques:
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Extraction: After quenching the reaction, an aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate) is a common first step to remove inorganic salts and highly polar impurities.
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Column Chromatography: This is the most common method for purifying crude isobavachalcone. A silica gel column with a gradient of ethyl acetate in hexane is often effective. The exact solvent system should be determined by TLC analysis of the crude product.
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Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can further enhance the purity.
Quantitative Data on Isobavachalcone Synthesis Yields
The following tables summarize reported yields for different isobavachalcone synthesis methods.
Table 1: Comparison of Overall Yields for Different Synthetic Routes
| Synthetic Route | Key Steps | Overall Yield (%) | Reference |
| Claisen-Schmidt Condensation | Protection, Claisen-Schmidt, Deprotection | 12 | [1] |
| Stille Coupling & Claisen-Schmidt | Stille Coupling, Claisen-Schmidt, Deprotection | 15 | [2] |
| Suzuki Coupling | Regioselective Iodination, Suzuki Coupling | 36-53 | [2] |
Table 2: Optimization of Reaction Conditions for Chalcone Synthesis (General)
| Parameter | Variation | Effect on Yield |
| Catalyst (Claisen-Schmidt) | NaOH, KOH, Ba(OH)₂ | Strong bases like NaOH and KOH generally give higher yields. |
| Solvent (Claisen-Schmidt) | Ethanol, Methanol, Dichloromethane | Protic solvents like ethanol and methanol are commonly used and effective. |
| Temperature (Claisen-Schmidt) | 0 °C to Room Temperature | Lower temperatures can minimize side reactions and improve selectivity. |
| Catalyst (Stille/Suzuki) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | The choice of palladium catalyst and ligand is crucial and substrate-dependent. |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of isobavachalcone.
Protocol 1: Synthesis of Isobavachalcone via Claisen-Schmidt Condensation
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Protection of Phenolic Hydroxyl Groups:
-
Dissolve the starting substituted 2,4-dihydroxyacetophenone in a suitable solvent (e.g., anhydrous DMF).
-
Add a protecting group reagent (e.g., methoxymethyl chloride (MOM-Cl)) and a base (e.g., diisopropylethylamine).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Perform an aqueous workup and extract the protected acetophenone. Purify by column chromatography.
-
-
Claisen-Schmidt Condensation:
-
Dissolve the protected acetophenone and 4-hydroxybenzaldehyde (which may also need protection) in ethanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of a strong base (e.g., 50% NaOH) dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Acidify the reaction mixture with dilute HCl and collect the precipitated protected isobavachalcone by filtration.
-
-
Deprotection:
-
Dissolve the protected isobavachalcone in a suitable solvent (e.g., methanol).
-
Add an acid catalyst (e.g., 2M HCl).
-
Stir the reaction at room temperature or with gentle heating until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the crude isobavachalcone.
-
Purify the final product by column chromatography on silica gel.
-
Protocol 2: Synthesis of Isobavachalcone via Stille Coupling and Claisen-Schmidt Condensation
This route introduces the prenyl group via a palladium-catalyzed Stille coupling.
-
Preparation of Prenylated Acetophenone:
-
To a solution of a protected 3-iodo-2,4-dihydroxyacetophenone in anhydrous DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄) and prenyltributyltin.
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
After cooling, perform a standard aqueous workup and purify the prenylated acetophenone by column chromatography.
-
-
Claisen-Schmidt Condensation and Deprotection:
-
Follow the procedures outlined in Protocol 1, steps 2 and 3, using the synthesized prenylated acetophenone.
-
Visualizations
Signaling Pathways
The following diagrams illustrate signaling pathways known to be modulated by isobavachalcone, contributing to its anticancer and anti-inflammatory effects.
Caption: Anticancer signaling pathways modulated by Isobavachalcone.[2][3][4][5][6][7][8][9][10][11]
Caption: Anti-inflammatory signaling pathway of Isobavachalcone.[1][5][12]
Experimental Workflow
This diagram outlines a general workflow for the synthesis and purification of isobavachalcone.
Caption: General experimental workflow for isobavachalcone synthesis.
References
- 1. Isobavachalcone: A comprehensive review of its plant sources, pharmacokinetics, toxicity, pharmacological activities and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isobavachalcone isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isobavachalcone isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isobavachalcone as an Active Membrane Perturbing Agent and Inhibitor of ABCB1 Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological review of isobavachalcone, a naturally occurring chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
Preventing degradation of isobavachin during extraction and storage
Technical Support Center: Isobavachalcone Stability and Handling
Welcome to the technical support center for isobavachalcone. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of isobavachalcone during extraction and storage.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause isobavachalcone degradation?
A1: Isobavachalcone, a prenylated chalcone, is susceptible to degradation primarily due to four factors:
-
pH: Extreme acidic or alkaline conditions can catalyze hydrolysis or isomerization. Stability is generally favored in neutral to slightly acidic conditions.
-
Temperature: Elevated temperatures accelerate the rate of degradation reactions.
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Light: Exposure to UV or even ambient light can lead to photodegradation.
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Oxidation: As a phenolic compound, isobavachalcone is prone to oxidation, especially in the presence of oxygen and metal ions.
Q2: What is the recommended solvent for dissolving and storing isobavachalcone?
A2: For long-term storage of stock solutions, it is recommended to use anhydrous dimethyl sulfoxide (DMSO) or ethanol. These solvents provide good solubility and minimize hydrolytic degradation. Solutions should be stored at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.
Q3: How should I handle isobavachalcone powder for long-term storage?
A3: Isobavachalcone powder should be stored in a tightly sealed container, protected from light and moisture, at -20°C. Under these conditions, the powder form is generally stable for extended periods.
Q4: Are there any visual indicators of isobavachalcone degradation?
A4: A change in the color of the solid powder from its typical pale yellow to a brownish hue can indicate degradation. In solution, a color change or the appearance of precipitates may suggest degradation or insolubility. However, the absence of visual changes does not guarantee stability, and chromatographic analysis is necessary for confirmation.
Q5: Can I add antioxidants to my isobavachalcone solutions to improve stability?
A5: Yes, the addition of antioxidants can help mitigate oxidative degradation. Common antioxidants used for flavonoids include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid at low concentrations (e.g., 0.01-0.1%). However, it is crucial to ensure that the chosen antioxidant does not interfere with downstream experiments.
Troubleshooting Guides
Issue 1: Low Yield of Isobavachalcone After Extraction
| Potential Cause | Troubleshooting Step |
| Degradation during extraction | Optimize extraction parameters. Use moderate temperatures (e.g., below 50°C) and minimize extraction time. Work under dim light or use amber glassware to reduce light exposure. |
| Inappropriate solvent | Ensure the extraction solvent is suitable for isobavachalcone. A mixture of polar and non-polar solvents, such as ethanol/ethyl acetate, is often effective. |
| pH-related degradation | If using pH-driven extraction methods (e.g., alkaline extraction followed by acid precipitation), carefully control the pH to avoid extremes that can cause degradation. A pH range of 4-6 is often optimal for precipitation of phenolic compounds. |
| Oxidation | Degas solvents prior to use and consider performing extractions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Issue 2: Degradation of Isobavachalcone in Stored Stock Solutions
| Potential Cause | Troubleshooting Step |
| Inappropriate storage temperature | Store stock solutions at -20°C or -80°C. Avoid storing at 4°C or room temperature for extended periods. |
| Repeated freeze-thaw cycles | Aliquot stock solutions into smaller, single-use volumes to prevent degradation from repeated temperature fluctuations. |
| Solvent contains water | Use anhydrous grade solvents to prepare stock solutions to prevent hydrolysis. |
| Light exposure | Store stock solution vials in the dark (e.g., in a freezer box or wrapped in aluminum foil). |
| Oxidative degradation | Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing. |
Issue 3: Inconsistent Results in Biological Assays
| Potential Cause | Troubleshooting Step |
| Degradation in assay medium | Assess the stability of isobavachalcone in your specific cell culture or assay buffer. Phenolic compounds can be unstable in certain media. Prepare fresh dilutions from a frozen stock solution immediately before each experiment. |
| Interaction with media components | Components in the assay medium, such as metal ions, can catalyze degradation. Consider using a chelating agent like EDTA if metal-ion-catalyzed oxidation is suspected, provided it does not interfere with the assay. |
| Photodegradation during incubation | If assays involve prolonged incubation periods, protect the plates from light by covering them with aluminum foil or using a dark incubator. |
Quantitative Data on Isobavachalcone Stability
The following tables summarize the expected stability of isobavachalcone under various conditions based on data from related chalcones and general principles of flavonoid chemistry. Note: This data is illustrative and should be confirmed by specific stability studies.
Table 1: Effect of Temperature on Isobavachalcone Stability in Ethanol (Stored in the dark for 7 days)
| Temperature | Purity (%) | Degradation (%) |
| -20°C | >99% | <1% |
| 4°C | ~98% | ~2% |
| 25°C (Room Temp) | ~90% | ~10% |
| 40°C | ~75% | ~25% |
Table 2: Effect of pH on Isobavachalcone Stability in Aqueous Solution (24 hours at 25°C)
| pH | Purity (%) | Degradation (%) |
| 3.0 | ~95% | ~5% |
| 5.0 | ~98% | ~2% |
| 7.0 | ~97% | ~3% |
| 9.0 | ~85% | ~15% |
| 11.0 | ~60% | ~40% |
Table 3: Effect of Light Exposure on Isobavachalcone Stability in Ethanol (72 hours at 25°C)
| Light Condition | Purity (%) | Degradation (%) |
| Dark | >98% | <2% |
| Ambient Light | ~92% | ~8% |
| Direct UV Light (254 nm) | ~50% | ~50% |
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution of Isobavachalcone
-
Materials:
-
Isobavachalcone powder (≥98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Accurately weigh the desired amount of isobavachalcone powder in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) may be applied if necessary.
-
Purge the headspace of the tube with argon or nitrogen for 10-15 seconds.
-
Quickly cap the tube and seal it with paraffin film.
-
Aliquot the stock solution into smaller, single-use volumes in amber vials or tubes wrapped in foil.
-
Store the aliquots at -80°C.
-
Protocol 2: Stability Testing of Isobavachalcone by HPLC
-
Objective: To assess the stability of isobavachalcone under specific stress conditions (e.g., temperature, pH, light).
-
Materials:
-
Isobavachalcone stock solution (e.g., 1 mg/mL in methanol)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (with 0.1% formic acid), gradient elution
-
Incubators, pH meter, UV lamp
-
-
Procedure:
-
Initial Analysis (T=0): Dilute the isobavachalcone stock solution to a working concentration (e.g., 50 µg/mL) with the mobile phase and inject it into the HPLC system to obtain the initial peak area and purity.
-
Stress Conditions:
-
Thermal Stress: Incubate aliquots of the stock solution at various temperatures (-20°C, 4°C, 25°C, 40°C) for a defined period (e.g., 1, 3, 7 days).
-
pH Stress: Adjust the pH of aqueous solutions of isobavachalcone to various levels (e.g., 3, 5, 7, 9, 11) using HCl or NaOH. Incubate at a constant temperature for a set time (e.g., 24 hours).
-
Photolytic Stress: Expose a solution of isobavachalcone in a quartz cuvette to a UV lamp (e.g., 254 nm) or ambient light for a specific duration. Keep a control sample wrapped in foil.
-
-
Analysis of Stressed Samples: At each time point, withdraw an aliquot of the stressed sample, dilute it to the working concentration, and analyze it by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Calculate the percentage of isobavachalcone remaining by comparing the peak area of the stressed sample to the initial (T=0) sample.
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
% Degradation = 100 - % Remaining
-
-
Visualizations
Caption: Workflow for assessing the stability of isobavachalcone.
Caption: Potential degradation pathways for isobavachalcone.
Technical Support Center: Crystallization of Isobavachalcone for X-ray Crystallography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of isobavachalcone for X-ray crystallography.
Troubleshooting Crystallization Issues
Obtaining high-quality single crystals of isobavachalcone suitable for X-ray diffraction can be challenging. This guide addresses common problems encountered during the crystallization process.
Problem 1: Isobavachalcone fails to dissolve in the chosen solvent.
Possible Causes and Solutions:
-
Insufficient Solvent Volume: The concentration of isobavachalcone may be too high for the amount of solvent used.
-
Solution: Gradually add more solvent in small increments until the solid dissolves. Gentle heating and sonication can aid dissolution.
-
-
Inappropriate Solvent: Isobavachalcone, like many chalcones, has specific solubility characteristics.
-
Solution: Consult the solubility data table below. If the initial solvent is not effective, select a solvent in which isobavachalcone has higher solubility. Common effective solvents include Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[1]
-
-
Low Temperature: Solubility is often temperature-dependent.
Problem 2: No crystals form after the solution is set up for crystallization.
Possible Causes and Solutions:
-
Solution is Undersaturated: The concentration of isobavachalcone may be too low for crystal nucleation to occur.
-
Solution for Slow Evaporation: Loosen the cap of the crystallization vial slightly to allow for slow solvent evaporation, which will gradually increase the concentration.
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Solution for Vapor Diffusion: Ensure the precipitant (anti-solvent) is sufficiently volatile to diffuse into the isobavachalcone solution and induce supersaturation.
-
Solution for Slow Cooling: The initial concentration might be too low. Try preparing a more concentrated solution at a higher temperature.
-
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Lack of Nucleation Sites: Crystal growth requires an initial nucleation event.
-
Solution: Introduce a "seed crystal" of isobavachalcone into the solution. If no seed crystal is available, gently scratch the inside of the glass vial with a clean glass rod at the air-liquid interface to create microscopic imperfections that can serve as nucleation sites.
-
-
Inappropriate Solvent System: The chosen solvent or solvent mixture may be too good of a solvent, preventing the compound from precipitating.
-
Solution: For single-solvent methods, consider a solvent in which isobavachalcone is only moderately soluble. For vapor diffusion or solvent layering, ensure a significant difference in solubility between the solvent and the anti-solvent.
-
Problem 3: The result is an oil or amorphous precipitate instead of crystals.
Possible Causes and Solutions:
-
Supersaturation was reached too quickly: Rapid changes in concentration or temperature can cause the compound to "crash out" of solution as an oil or amorphous solid.
-
Solution: Slow down the crystallization process. For slow cooling, insulate the crystallization vessel to decrease the cooling rate. For vapor diffusion, use a less volatile anti-solvent or increase the distance between the isobavachalcone solution and the anti-solvent reservoir. For slow evaporation, reduce the opening of the vial.
-
-
Presence of Impurities: Impurities can interfere with the formation of a regular crystal lattice.
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Solution: Ensure the isobavachalcone sample is of high purity (>95%). If necessary, purify the sample using techniques like column chromatography before attempting crystallization.
-
-
Compound Properties: Some compounds are inherently difficult to crystallize and have a tendency to form oils.
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Solution: Try a different crystallization technique. If slow cooling failed, attempt vapor diffusion or slow evaporation. Using a co-crystallizing agent can sometimes promote the formation of a crystalline solid.
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Problem 4: The crystals are too small, twinned, or of poor quality.
Possible Causes and Solutions:
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Too many nucleation events: If too many crystals nucleate at once, they will compete for the available material and result in a large number of small crystals.
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Solution: Reduce the rate of supersaturation. This can be achieved by slowing down the cooling rate, using a less volatile anti-solvent in vapor diffusion, or reducing the rate of evaporation.
-
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Vibrations or Disturbances: Physical disturbances can trigger excessive nucleation.
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Solution: Place the crystallization experiment in a location free from vibrations and temperature fluctuations.
-
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Rapid Crystal Growth: Crystals that grow too quickly are often of lower quality.
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Solution: Slow down the crystallization process as described above. A slower growth process allows the molecules to arrange themselves more orderly into the crystal lattice.
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Quantitative Data Summary
The following tables provide solubility data for isobavachalcone and a hypothetical representation of temperature-dependent solubility to guide solvent selection and crystallization method development.
Table 1: Known Solubility of Isobavachalcone at 25°C
| Solvent | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 64 |
| Ethanol | 64 |
| Water | Insoluble |
Data sourced from Selleck Chemicals product information.[2]
Table 2: Illustrative Example of Temperature-Dependent Solubility of a Chalcone in Ethanol
| Temperature (°C) | Hypothetical Solubility (mg/mL) |
| 4 | 10 |
| 25 | 30 |
| 50 | 80 |
Disclaimer: This table is for illustrative purposes only and is based on general trends observed for chalcones. Actual solubility of isobavachalcone at different temperatures needs to be determined experimentally.
Experimental Protocols
Below are detailed methodologies for common crystallization techniques that can be adapted for isobavachalcone.
Protocol 1: Crystallization by Slow Evaporation
-
Preparation of a Saturated Solution:
-
Dissolve a known quantity of isobavachalcone in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) at room temperature in a clean glass vial. Start with a small amount of solvent and gradually add more until the solid is fully dissolved. Aim for a solution that is close to saturation.
-
-
Setup:
-
Cover the vial with a cap or parafilm.
-
Puncture a few small holes in the cap or parafilm with a needle to allow for slow evaporation of the solvent.
-
-
Crystallization:
-
Place the vial in a vibration-free location at a constant temperature.
-
Monitor the vial over several days to weeks for crystal growth.
-
-
Crystal Harvesting:
-
Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the supernatant.
-
Gently wash the crystals with a small amount of cold solvent and then allow them to air dry.
-
Protocol 2: Crystallization by Vapor Diffusion
-
Preparation of the Sample Droplet:
-
Dissolve isobavachalcone in a "good" solvent (e.g., DMSO or methanol) to create a concentrated solution.
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Place a small droplet (5-10 µL) of this solution on a glass coverslip or in a small inner vial.
-
-
Preparation of the Reservoir:
-
In a larger, sealable container (e.g., a well of a crystallization plate or a small beaker), add a larger volume (0.5-1 mL) of a "poor" or "anti-solvent" in which isobavachalcone is insoluble (e.g., water or hexane).
-
-
Setup:
-
If using a coverslip, invert it and place it over the reservoir, sealing the well.
-
If using an inner vial, place it inside the larger container and seal the outer container.
-
-
Crystallization:
-
The more volatile anti-solvent will slowly diffuse into the sample droplet, gradually reducing the solubility of isobavachalcone and inducing crystallization.
-
Place the setup in a stable environment and monitor for crystal growth over several days.
-
-
Crystal Harvesting:
-
Once crystals have formed, carefully open the container and harvest the crystals as described in the slow evaporation protocol.
-
Protocol 3: Crystallization by Slow Cooling
-
Preparation of a Saturated Solution at Elevated Temperature:
-
In a clean vial, add isobavachalcone and a minimal amount of a suitable solvent (e.g., ethanol).
-
Gently heat the mixture while stirring until all the solid dissolves. If necessary, add more solvent dropwise until a clear, saturated solution is obtained at the elevated temperature.
-
-
Setup:
-
Loosely cap the vial to prevent rapid evaporation.
-
Place the vial in an insulated container (e.g., a Dewar flask filled with warm water or an insulated box) to ensure a slow cooling rate.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature over several hours to days.
-
Crystal formation should occur as the solution cools and becomes supersaturated.
-
-
Crystal Harvesting:
-
Once the solution has reached room temperature and crystal growth has ceased, harvest the crystals as previously described.
-
Visualizations
Experimental Workflow for Isobavachalcone Crystallization
Caption: A general workflow for the crystallization of isobavachalcone.
Troubleshooting Decision Tree for Isobavachalcone Crystallization
Caption: A decision tree for troubleshooting common isobavachalcone crystallization problems.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of isobavachalcone crystals?
A1: Isobavachalcone is a yellow crystalline powder.[1] The habit (shape) of the single crystals can vary depending on the crystallization conditions, but they are expected to be yellow and transparent.
Q2: How pure does my isobavachalcone sample need to be for successful crystallization?
A2: For growing high-quality single crystals for X-ray crystallography, a purity of >95% is highly recommended. Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to disorder and poor diffraction data.
Q3: I've tried multiple solvents and techniques, but I still can't get single crystals. What else can I try?
A3: If standard methods fail, you might consider more advanced techniques. Co-crystallization, where you crystallize isobavachalcone with another molecule (a co-former), can sometimes produce high-quality crystals when the parent compound will not. You could also explore a wider range of solvents and anti-solvents, or try more complex techniques like solvent layering.
Q4: How long should I wait for crystals to grow?
A4: Crystal growth is a kinetic process, and patience is often key. It can take anywhere from a few days to several weeks for crystals to appear and grow to a suitable size. It is best to set up your crystallization experiments and leave them undisturbed for an extended period.
Q5: My crystals are very thin needles. Are they suitable for X-ray diffraction?
A5: While thicker, more equant (block-like) crystals are ideal, thin needles can sometimes be used for X-ray diffraction, especially with modern diffractometers and synchrotron radiation sources. However, they may be weakly diffracting and difficult to handle. If you consistently obtain needles, try to slow down the crystal growth rate further, as this can sometimes lead to the growth of thicker crystals.
References
Potential interference of isobavachin in common biochemical assays
Welcome to the technical support center for researchers working with isobavachalcone (IBC). This resource provides guidance on the potential interference of isobavachalcone in common biochemical assays and offers troubleshooting strategies to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is isobavachalcone and what are its known biological activities?
Isobavachalcone (IBC) is a naturally occurring prenylated chalcone isolated from plants such as Psoralea corylifolia.[1][2][3] It is recognized for a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[3][4][5] A key mechanism of its anticancer activity is the inhibition of the Akt signaling pathway, which plays a crucial role in cell proliferation and survival.[4][6]
Q2: Can isobavachalcone's intrinsic properties interfere with biochemical assays?
Yes, isobavachalcone possesses inherent chemical and physical properties that can lead to assay interference. The primary sources of interference are its autofluorescence and its tendency to aggregate at higher concentrations. These properties can lead to false-positive or false-negative results in various assay formats.
Q3: What is autofluorescence and how can isobavachalcone's autofluorescence affect my results?
Autofluorescence is the natural emission of light by a compound when it is excited by a certain wavelength. Isobavachalcone has been reported to exhibit fluorescence with an emission maximum above 500 nm.[7] This can be problematic in fluorescence-based assays if its emission spectrum overlaps with that of the assay's reporter fluorophores. This can lead to an artificially high signal, masking the true biological effect.
Q4: What is compound aggregation and why is it a concern with isobavachalcone?
Compound aggregation is a phenomenon where small molecules form colloidal particles in solution, particularly at higher concentrations. These aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to false-positive results in high-throughput screening (HTS).[8] Chalcones as a class of compounds have been noted for their potential to aggregate.
Troubleshooting Guides
Issue 1: Suspected Interference in Fluorescence-Based Assays (e.g., FRET, FP)
Symptoms:
-
High background fluorescence in wells containing only isobavachalcone and buffer.
-
Non-linear or bell-shaped dose-response curves.
-
Discrepancy between results from different fluorescence-based assays measuring the same biological endpoint.
Troubleshooting Workflow:
Caption: Workflow for diagnosing and mitigating fluorescence assay interference.
Detailed Methodologies:
-
Spectral Scanning:
-
Prepare a solution of isobavachalcone in the assay buffer at the highest concentration to be used in the experiment.
-
Use a spectrophotometer to measure the absorbance spectrum of the solution to identify absorbance peaks.
-
Use a spectrofluorometer to measure the fluorescence emission spectrum of the solution, using an excitation wavelength near the absorbance maximum and also the excitation wavelength used in your assay.
-
Compare the absorbance and emission spectra of isobavachalcone with the excitation and emission spectra of your assay's fluorophores to check for overlap.
-
-
Compound-Only Control:
-
Set up control wells containing the assay buffer and isobavachalcone at various concentrations, but without the biological target (e.g., enzyme, cells).
-
Read the plate using the same settings as your main experiment.
-
A significant signal in these wells indicates direct interference from the compound.
-
Issue 2: Suspected Interference in Luciferase Reporter Assays
Symptoms:
-
Inhibition of luciferase activity that is independent of the intended biological target.
-
Results that are inconsistent with other assays measuring the same pathway.
Troubleshooting Steps:
-
Perform a direct luciferase inhibition assay:
-
Run a cell-free assay with purified luciferase enzyme, its substrate (e.g., D-luciferin), and isobavachalcone.
-
A decrease in light output in the presence of isobavachalcone indicates direct inhibition of the luciferase enzyme.
-
Studies have shown that compounds similar to isobavachalcone, like isoflavonoids, can inhibit firefly luciferase but not Renilla luciferase.[9][10]
-
-
Use a dual-luciferase reporter system:
-
Employ a system with a primary reporter (e.g., firefly luciferase) driven by your promoter of interest and a constitutively expressed control reporter (e.g., Renilla luciferase).
-
If isobavachalcone inhibits both luciferases to a similar extent, the effect is likely non-specific. If it selectively inhibits the experimental reporter, the effect is more likely to be biological.
-
Issue 3: Suspected Interference due to Compound Aggregation
Symptoms:
-
Sharp, non-sigmoidal dose-response curves.
-
High hill slopes in curve fits.
-
Activity is sensitive to the presence of detergents.
Troubleshooting Steps:
-
Include a non-ionic detergent:
-
Add a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer.
-
If the inhibitory activity of isobavachalcone is significantly reduced, it is likely due to aggregation-based inhibition.[8]
-
-
Dynamic Light Scattering (DLS):
-
Use DLS to directly observe the formation of aggregates in solutions of isobavachalcone at various concentrations in your assay buffer.
-
Data Summary
Table 1: Reported Bioactivities of Isobavachalcone
| Target/Activity | Cell Line/System | Reported IC50/Effective Concentration | Reference |
| Akt Inhibition | OVCAR-8 | 7.92 µM | [6] |
| Cell Growth Inhibition | PC3 | 15.06 µM | [6] |
| Cell Growth Inhibition | A549 | 32.2 µM | [6] |
| Cell Growth Inhibition | MCF-7 | 28.29 µM | [6] |
| Antibacterial (MRSA) | - | MIC: 3.12 µg/mL | [11] |
| Antibiofilm (MRSA) | - | MBIC: 0.78 µg/mL | [11] |
Signaling Pathway and Experimental Diagrams
Akt Signaling Pathway Inhibition by Isobavachalcone
References
- 1. Isobavachalcone as an Active Membrane Perturbing Agent and Inhibitor of ABCB1 Multidrug Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isobavachalcone: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diverse Molecular Targets for Chalcones with Varied Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ISOBAVACHALCONE | 20784-50-3 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Naturally Occurring Chalcones with Aggregation-Induced Emission Enhancement Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Determining the cytotoxic concentration of isobavachin in different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with isobavachin, focusing on determining its cytotoxic concentration in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration (IC50) of this compound?
A1: The half-maximal inhibitory concentration (IC50) of this compound varies significantly depending on the cell line, exposure time, and the assay used. For example, in MDA-MB-231 human breast cancer cells, the IC50 was reported to be 21.45 µM at 24 hours, decreasing to 8.53 µM at 72 hours.[1] In colorectal cancer cell lines, the IC50 at 24 hours was 75.48 µM for HCT116 and 44.07 µM for SW480.[2] It is crucial to determine the IC50 empirically for your specific cell line and experimental conditions.
Q2: Which assay is recommended for determining the cytotoxicity of this compound?
A2: Several viability assays are suitable for determining this compound's cytotoxicity. The most commonly cited methods are colorimetric assays such as the MTT and CCK-8 assays.[1][2][3] The MTT assay, for instance, measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Q3: How does this compound induce cell death?
A3: this compound has been shown to induce cytotoxicity through multiple mechanisms. In different cancer cell lines, it can trigger apoptosis (programmed cell death), necroptosis, and autophagy.[1] The specific signaling pathways implicated include the suppression of the PI3K/Akt/mTOR, AKT/GSK-3β/β-catenin, and MAPK/NF-κB pathways.[2][4][5]
Q4: Are there any known issues with this compound solubility?
A4: Like many flavonoid compounds, this compound has low aqueous solubility. It is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution before being diluted in cell culture medium for experiments. Always run a vehicle control (medium with the same final concentration of DMSO) to ensure the solvent itself is not causing cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects in the plate. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consider using a reverse pipetting technique. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| IC50 value is much higher/lower than expected from literature | Different cell line passage number or health; Variation in assay incubation time; Incorrect concentration of this compound. | Use cells with a low passage number and ensure they are in the logarithmic growth phase. Strictly adhere to the optimized incubation times for your cell line. Verify the concentration of your this compound stock solution. |
| Vehicle control (DMSO) shows significant cytotoxicity | DMSO concentration is too high; Cell line is particularly sensitive to DMSO. | Ensure the final concentration of DMSO in the culture medium is low, typically ≤0.5%. If cells are sensitive, lower the concentration further and adjust the stock solution concentration accordingly. |
| No dose-dependent effect observed | This compound concentration range is not appropriate; this compound has degraded. | Test a wider range of concentrations, for example, from 0.1 µM to 100 µM, in a preliminary experiment to identify the effective range.[2] Store the this compound stock solution protected from light at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Assay Used |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 h | 21.45 | MTT |
| 48 h | 15.15 | MTT | ||
| 72 h | 8.53 | MTT | ||
| HCT116 | Colorectal Cancer | 24 h | 75.48 | CCK-8 |
| SW480 | Colorectal Cancer | 24 h | 44.07 | CCK-8 |
| Panc 02 | Pancreatic Cancer | 24 h | Significant inhibition observed at 10-30 µM | CCK-8 |
| RAW 264.7 | Macrophage-like | Not Specified | ~47 | Not Specified |
Experimental Protocols
Protocol: Determining Cytotoxicity using MTT Assay[1]
This protocol is adapted from a study on MDA-MB-231 cells.[1]
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 6 x 10³ cells/well in 100 µL of complete medium. Incubate at 37°C in a 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from a concentrated stock solution in DMSO. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM).[1] Include wells with medium and the highest concentration of DMSO as a vehicle control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours in the dark at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.
Visualizations
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for a cytotoxicity assay and a key signaling pathway affected by this compound.
Caption: General workflow for determining IC50 using an MTT assay.
Caption: this compound-induced cytotoxicity via the PI3K/Akt/mTOR pathway.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Isobavachalcone isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isobavachalcone Activates Antitumor Immunity on Orthotopic Pancreatic Cancer Model: A Screening and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces autophagy-mediated cytotoxicity in AML12 cells via AMPK and PI3K/Akt/mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a main bioavailable compound in Psoralea corylifolia, alleviates lipopolysaccharide-induced inflammatory responses in macrophages and zebrafish by suppressing the MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Isobavachalcone (IBC) Treatment in Animal Studies
Welcome to the technical support center for researchers utilizing isobavachalcone (IBC) in long-term animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and provide practical solutions for your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with long-term isobavachalcone (IBC) treatment in animal studies?
A1: Researchers often encounter several challenges during long-term IBC administration in animal models. The most significant hurdles include:
-
Low Bioavailability: IBC, a naturally occurring chalcone, has poor water solubility, which leads to low oral bioavailability. This makes it difficult to achieve and maintain therapeutic concentrations in the bloodstream and target tissues.
-
Potential Hepatotoxicity: Studies have indicated that IBC may cause liver damage, especially at higher doses or with prolonged administration.[1] Signs of hepatotoxicity can include increased liver enzymes (ALT and AST), altered lipid metabolism, and histopathological changes in the liver.[1]
-
Formulation and Stability: Developing a stable and biocompatible formulation for long-term, repeated administration can be challenging. IBC may precipitate out of solution, and the chosen vehicle must be non-toxic and well-tolerated by the animals over the course of the study.
-
Off-Target Effects: Like many bioactive compounds, IBC may have off-target effects that can influence experimental outcomes and the health of the animals. Careful monitoring for unexpected physiological or behavioral changes is crucial.
Q2: How can I improve the oral bioavailability of IBC for my animal studies?
A2: Overcoming the low oral bioavailability of IBC is a critical step for successful long-term oral administration studies. Several formulation strategies can be employed:
-
Co-solvents and Surfactants: IBC is poorly soluble in water. A common approach is to use a mixture of co-solvents and surfactants to create a stable solution or suspension suitable for oral gavage. A widely used vehicle for hydrophobic compounds is a combination of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), and a non-ionic surfactant like Tween 80 (Polysorbate 80).
-
Lipid-Based Formulations: Encapsulating IBC in lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can enhance its solubility and absorption from the gastrointestinal tract.
-
Nanoparticle Formulations: Loading IBC into nanoparticles can improve its solubility, protect it from degradation in the gastrointestinal tract, and potentially enhance its absorption and bioavailability.
Q3: What are the signs of hepatotoxicity I should monitor for during long-term IBC treatment?
A3: Close monitoring for signs of liver toxicity is essential throughout your long-term study. Key parameters to assess include:
-
Biochemical Markers: Regularly collect blood samples to measure the levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). A significant increase in these enzymes can indicate liver damage.[1]
-
Histopathology: At the end of the study, or at interim time points, collect liver tissue for histopathological analysis. Look for signs of cellular damage, inflammation, and changes in liver morphology.
-
Clinical Signs: Observe the animals for clinical signs of distress, which may include weight loss, lethargy, changes in appetite, or abdominal swelling.
-
Organ-to-Body Weight Ratio: A significant increase in the liver-to-body weight ratio can be an indicator of liver inflammation or damage.
Q4: What are the known signaling pathways modulated by IBC?
A4: IBC has been shown to modulate several key signaling pathways involved in cellular processes like proliferation, inflammation, and apoptosis. Understanding these pathways is crucial for interpreting your experimental results. The primary pathways affected by IBC include:
-
PI3K/Akt Pathway: IBC has been reported to inhibit the PI3K/Akt signaling pathway, which is often overactive in cancer and inflammatory diseases.[2] This inhibition can lead to decreased cell proliferation and increased apoptosis.
-
NF-κB Pathway: IBC can suppress the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes. This inhibition is a major contributor to IBC's anti-inflammatory effects.
-
ERK Pathway: Some studies have shown that IBC can also inhibit the ERK signaling pathway, which is involved in cell growth and differentiation.
Troubleshooting Guides
Problem 1: Poor Solubility and Precipitation of IBC in Formulation
Symptoms:
-
The IBC formulation appears cloudy or contains visible precipitate.
-
Difficulty in drawing a consistent dose into the syringe.
-
Inconsistent experimental results between animals.
Possible Causes:
-
The concentration of IBC exceeds its solubility limit in the chosen vehicle.
-
The vehicle composition is not optimal for solubilizing IBC.
-
The formulation is not stable at the storage temperature or over time.
Solutions:
-
Optimize Vehicle Composition:
-
A common and effective vehicle for hydrophobic compounds like IBC is a mixture of DMSO, Tween 80, and saline or PEG. A typical starting formulation could be 5-10% DMSO, 5-10% Tween 80, and the remainder as saline or a polyethylene glycol like PEG300.[1][3]
-
Always perform a small-scale pilot test to determine the optimal ratio of solvents for your desired IBC concentration.
-
-
Sonication: Use a bath sonicator to aid in the dissolution of IBC in the vehicle.
-
Gentle Heating: Gentle warming of the vehicle can sometimes improve solubility, but be cautious as excessive heat can degrade the compound.
-
Fresh Preparation: Prepare the IBC formulation fresh before each administration, especially if you observe precipitation over time.
-
Stability Testing: If the formulation needs to be stored, conduct a stability study by preparing a batch and observing it for precipitation at the intended storage temperature over the duration of your dosing schedule.
Problem 2: Adverse Effects or Toxicity Observed in Animals
Symptoms:
-
Weight loss or failure to gain weight as expected.
-
Lethargy, ruffled fur, or other signs of distress.
-
Changes in food and water consumption.
-
Elevated liver enzymes in blood tests.
Possible Causes:
-
The dose of IBC is too high, leading to toxicity.
-
The vehicle itself is causing adverse effects with long-term administration.
-
Off-target effects of IBC.
Solutions:
-
Dose-Response Study: Before initiating a long-term study, conduct a pilot dose-response study to determine the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect-Level (NOAEL).[4][5] This will help you select a dose that is both effective and well-tolerated.
-
Vehicle Control Group: Always include a vehicle-only control group in your study to differentiate the effects of the vehicle from the effects of IBC.
-
Reduce Dose or Dosing Frequency: If adverse effects are observed, consider reducing the dose or the frequency of administration.
-
Monitor Animal Health Closely: Implement a comprehensive animal monitoring plan that includes daily clinical observations, weekly body weight measurements, and periodic blood collection for hematology and clinical chemistry analysis.
Quantitative Data
The following table summarizes key pharmacokinetic parameters of isobavachalcone in rats. Note that these values can vary depending on the animal species, strain, sex, and the formulation used.
Table 1: Pharmacokinetic Parameters of Isobavachalcone in Rats
| Parameter | Value | Animal Model | Route of Administration | Dose | Reference |
| Cmax (Maximum Concentration) | 208 ± 46 ng/mL | 5x-FAD Mice | Oral (p.o.) | 30 mg/kg | [6] |
| Tmax (Time to Cmax) | Not Specified | 5x-FAD Mice | Oral (p.o.) | 30 mg/kg | [6] |
| AUC (Area Under the Curve) | Not Specified | 5x-FAD Mice | Oral (p.o.) | 30 mg/kg | [6] |
Note: Comprehensive pharmacokinetic and long-term toxicity data, such as NOAEL for chronic studies, are not extensively published. Researchers should perform pilot studies to determine these parameters for their specific experimental conditions.
Experimental Protocols
Protocol 1: Oral Gavage Administration of IBC in Mice
This protocol provides a general guideline for the long-term oral administration of IBC to mice. It should be adapted based on the specific goals of the study and in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Isobavachalcone (IBC) powder
-
Vehicle (e.g., 5% DMSO, 10% Tween 80, 85% Saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
-
Animal scale
-
Oral gavage needles (20-22 gauge, 1.5 inches with a ball tip for adult mice)
-
1 mL syringes
Procedure:
-
Formulation Preparation: a. Calculate the required amount of IBC and vehicle for the number of animals and doses. b. In a sterile microcentrifuge tube, dissolve the IBC powder in DMSO first. c. Add Tween 80 and vortex thoroughly. d. Add the saline in small aliquots while vortexing to prevent precipitation. e. If necessary, sonicate the mixture for 5-10 minutes to ensure complete dissolution. f. Prepare the formulation fresh daily if stability is a concern.
-
Animal Dosing: a. Weigh each mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[4] b. Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head. c. Insert the gavage needle into the mouth, slightly to one side of the tongue. d. Gently advance the needle along the roof of the mouth and down the esophagus. The animal should swallow the needle. Do not force the needle. e. Once the needle is in the stomach (pre-measure the length from the mouth to the last rib), slowly administer the IBC formulation. f. Carefully withdraw the needle and return the mouse to its cage.
-
Monitoring: a. Observe the animal for at least 15 minutes after dosing for any signs of distress, such as difficulty breathing. b. Monitor body weight at least twice a week. c. Perform daily clinical observations. d. Collect blood samples at predetermined intervals for pharmacokinetic and toxicity analysis.
Protocol 2: Intraperitoneal (IP) Injection of IBC in Mice
This protocol outlines the procedure for long-term intraperitoneal administration of IBC in mice.
Materials:
-
IBC formulation (as prepared in Protocol 1)
-
Animal scale
-
25-27 gauge needles
-
1 mL syringes
Procedure:
-
Dose Calculation: a. Weigh each mouse to calculate the required injection volume. The maximum recommended volume for IP injection in mice is 10 mL/kg.
-
Animal Restraint and Injection: a. Restrain the mouse by scruffing the neck and turning it over to expose the abdomen. b. Tilt the mouse's head slightly downwards. c. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs. The needle should be inserted at a 15-30 degree angle. d. Aspirate briefly to ensure that no fluid (urine or blood) is drawn into the syringe. e. Slowly inject the IBC formulation into the peritoneal cavity. f. Withdraw the needle and return the mouse to its cage.
-
Monitoring: a. Follow the same monitoring procedures as outlined in the oral gavage protocol.
Visualizations
Caption: Experimental workflow for long-term isobavachalcone treatment in animal studies.
Caption: Isobavachalcone inhibits the PI3K/Akt signaling pathway.
Caption: Isobavachalcone inhibits the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Isobavachalcone as an Active Membrane Perturbing Agent and Inhibitor of ABCB1 Multidrug Transporter [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. No-observed-adverse-effect-level (NOAEL) assessment as an optimized dose of cholinesterase reactivators for the treatment of exposure to warfare nerve agents in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The no-observed-adverse-effect-level in drug safety evaluations: use, issues, and definition(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Isobavachalcone ameliorates Alzheimer disease pathology by autophagy-mediated clearance of amyloid beta and inhibition of NLRP3 inflammasome in primary astrocytes and 5x-FAD mice [frontiersin.org]
Validation & Comparative
A Comparative Analysis of Isobavachalcone and Other Prenylated Flavonoids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of isobavachalcone, a prominent prenylated flavonoid, with other members of its class, including xanthohumol and 8-prenylnaringenin. The focus is on their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data from various studies. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development by presenting a consolidated overview of the therapeutic potential of these natural compounds.
Biological Activities: A Quantitative Comparison
The therapeutic efficacy of isobavachalcone and other prenylated flavonoids has been quantified in numerous studies. The following tables summarize their performance in anticancer, anti-inflammatory, and antimicrobial assays, providing a basis for comparative evaluation.
Anticancer Activity
The cytotoxic effects of isobavachalcone and other prenylated flavonoids have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented below. Lower IC50 values are indicative of higher potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Isobavachalcone | OVCAR-8 (Ovarian) | 7.92 | [1] |
| PC3 (Prostate) | 15.06 | [1] | |
| A549 (Lung) | 32.2 | [1] | |
| MCF-7 (Breast) | 28.29 | [1] | |
| H1975 (Lung) | 4.35 (for a derivative) | [2] | |
| Xanthohumol | MDA-MB-231 (Breast) | 6.7 | [3] |
| HepG2 (Liver) | 10-40 (effective range) | [4] | |
| B16F10 (Melanoma) | 18.5 | [5] | |
| SW480 (Colon) | 3.6 | [6] | |
| SW620 (Colon) | 7.3 | [6] | |
| 8-Prenylnaringenin | PC-3 (Prostate) | Proliferation inhibition observed | [7] |
| UO.31 (Renal) | Proliferation inhibition observed | [7] |
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). The IC50 values for these inhibitory activities are compared in the following table.
| Compound | Assay | IC50 (µM) | Reference |
| Isobavachalcone | SIRT2 Inhibition | 0.84 | [8] |
| iNOS Expression | Suppression observed | [9] | |
| Xanthohumol | NO Production (LPS-induced) | 8.3 - 12.9 | [4] |
| COX-1 Inhibition | 16.6 | [10] | |
| COX-2 Inhibition | 41.5 | [10] | |
| 8-Prenylnaringenin | NO Production (LPS-induced) | 20.4 - 26.3 | [7] |
| COX-1 Inhibition | 27.1 | [11] | |
| Neougonin A | NO Production (LPS-induced) | 3.32 | [12] |
| Nymphaeol-A | NO Production | 7.0 | [13] |
| Nymphaeol-B | NO Production | 2.4 | [13] |
| Nymphaeol-C | NO Production | 3.5 | [13] |
| Isonymphaeol-B | NO Production | 3.1 | [13] |
| 3'-Geranyl-naringenin | NO Production | 4.6 | [13] |
Antimicrobial Activity
The antimicrobial efficacy is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value signifies greater antimicrobial potency.
| Compound | Microorganism | MIC (µg/mL) | MIC (µM) | Reference |
| Isobavachalcone | S. aureus (MSSA) | 1.56 | ~4.8 | [14] |
| S. aureus (MRSA) | 3.12 | ~9.6 | [14] | |
| Mycobacterium tuberculosis | 64 | ~197 | [14][15] | |
| S. aureus ATCC 29213 | - | 5.0 | [16][17] | |
| S. typhi | 0.3-39.1 (range) | - | [18] | |
| K. pneumoniae | 0.3-39.1 (range) | - | [18] | |
| Kanzonol C | Gram-positive & Gram-negative bacteria | 4.9-39.1 (range) | - | [18] |
| Dorsmanin C & F | Multidrug-resistant bacteria | 4 | - | [18] |
| 8,3'-diprenyl-5,7,4'-trihydroxyflavanone | P. aeruginosa & E. coli | 17 | - | [18] |
| 6-prenylpinocembrin | P. aeruginosa, E. coli, K. pneumoniae | 4-32 (range) | - | [18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the protocols for the key assays cited in this guide.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[19][20]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test flavonoid and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[19]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: A fluorescent dye, such as propidium iodide (PI), intercalates into the DNA of the cells. The amount of fluorescence emitted by the dye is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells in various cycle phases.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the flavonoid of interest for a specified duration. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.
-
Washing: Wash the cells twice with phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The data is then used to generate a histogram representing the cell cycle distribution.
Antimicrobial Susceptibility Testing (MIC Determination)
This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: The broth microdilution method involves exposing a standardized inoculum of bacteria to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration at which no growth is observed.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the test flavonoid in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.
Nitric Oxide (NO) Inhibition Assay
This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide in stimulated macrophages.
Principle: The Griess reaction is used to measure the amount of nitrite, a stable and nonvolatile breakdown product of NO. In this reaction, nitrite reacts with sulfanilic acid to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically.
Protocol:
-
Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate. Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test flavonoid.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for NO production.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm. The amount of nitrite is determined using a standard curve of sodium nitrite.
Signaling Pathways and Mechanisms of Action
The biological activities of isobavachalcone and other prenylated flavonoids are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Isobavachalcone Signaling Pathways
Isobavachalcone has been shown to exert its anticancer effects by modulating several key signaling pathways, including the AKT/GSK-3β/β-catenin and SIRT2 pathways.[7][8] Its anti-inflammatory actions are linked to the inhibition of the NF-κB and TRIF-dependent Toll-like receptor (TLR) signaling pathways.[13]
Caption: Isobavachalcone's anticancer mechanism.
Xanthohumol Signaling Pathways
Xanthohumol demonstrates a broad spectrum of anticancer and anti-inflammatory activities by targeting multiple signaling pathways. Its anticancer effects are mediated through the inhibition of NF-κB, Notch1, Akt, and STAT3 signaling.[4][11][18] The anti-inflammatory properties of xanthohumol are attributed to its ability to activate the Nrf2 pathway, which in turn suppresses inflammation.[2]
Caption: Multifaceted signaling pathways of Xanthohumol.
Licochalcone A Anti-inflammatory Signaling
Licochalcone A is a potent anti-inflammatory agent that primarily acts through the inhibition of the NF-κB pathway and the activation of the Nrf2 signaling cascade.[10]
Caption: Licochalcone A's anti-inflammatory mechanism.
Conclusion
Isobavachalcone and other prenylated flavonoids exhibit a remarkable range of biological activities, making them promising candidates for the development of novel therapeutics. This guide provides a comparative overview of their anticancer, anti-inflammatory, and antimicrobial properties, supported by quantitative data and detailed experimental protocols. The elucidation of their mechanisms of action through various signaling pathways further underscores their potential in targeted drug discovery. Further research, particularly head-to-head comparative studies, will be invaluable in identifying the most potent and selective compounds for specific therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activity of xanthohumol involves heme oxygenase-1 induction via NRF2-ARE signaling in microglial BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Isobavachalcone suppresses expression of inducible nitric oxide synthase induced by Toll-like receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory Prenylated Flavonoids from Helminthostachys zeylanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel chalcone/aryl carboximidamide hybrids as potent anti-inflammatory via inhibition of prostaglandin E2 and inducible NO synthase activities: design, synthesis, molecular docking studies and ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunotoxicity and Anti-Inflammatory Characterizations of Prenylated Flavonoids—The Lipophilic 7-O-Terpenylated Wogonin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 8-Prenylnaringenin - Wikipedia [en.wikipedia.org]
- 14. Flavonoids: A Review of Antibacterial Activity Against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. research.wur.nl [research.wur.nl]
Isobavachalcone: An In Vivo Neuroprotective Candidate for Alzheimer's Disease
A Comparative Guide for Researchers
While direct in vivo validation of the neuroprotective effects of isobavachin in mammalian models of neurodegenerative diseases remains to be extensively documented, compelling evidence from studies on its close structural analog, isobavachalcone (IBC), provides a strong rationale for its therapeutic potential. This guide offers a comparative analysis of IBC's performance against established and experimental neuroprotective agents in preclinical Alzheimer's disease (AD) models, supported by experimental data and detailed methodologies.
Performance Comparison in Alzheimer's Disease Models
Isobavachalcone has demonstrated significant neuroprotective effects in transgenic mouse models of Alzheimer's disease, namely the 5x-FAD and 3xTg-AD models. These models are characterized by the progressive accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to cognitive decline. The following tables summarize the key findings from in vivo studies of IBC and compare them with the standard-of-care drug, Donepezil, and another well-studied natural compound, Resveratrol.
Table 1: Effects on Cognitive Function
| Compound | Animal Model | Dosage | Duration | Behavioral Test | Outcome |
| Isobavachalcone | 5x-FAD | 25 & 50 mg/kg | 2 months | Radial Arm Maze | Significantly improved spatial memory.[1] |
| Open Field Test | Improved exploratory behavior.[2] | ||||
| Rotarod Test | Enhanced motor performance.[1] | ||||
| 3xTg-AD | Not Specified | Not Specified | Not Specified | Significantly improved anxiety, memory, and recognition deficits.[3] | |
| Donepezil | 5x-FAD | 1 mg/kg | 4 weeks | Novel Object Recognition, Morris Water Maze | Reversed cognitive deficits.[4] |
| 3xTg-AD | 0.3 mg/kg | Single dose | 5-Choice Serial Reaction Time Task | Ameliorated attention deficits.[5] | |
| Resveratrol | 3xTg-AD | 4 g/kg diet | 4-5 months | Not Specified | Decreased neuroinflammation and Aβ oligomer accumulation.[6][7][8] |
Table 2: Effects on Neuropathology
| Compound | Animal Model | Dosage | Duration | Neuropathological Marker | Outcome |
| Isobavachalcone | 5x-FAD | 25 & 50 mg/kg | 2 months | Aβ plaques | Reduced Aβ deposition.[6] |
| NLRP3 Inflammasome | Suppressed inflammasome activity.[6] | ||||
| GFAP & IL-1β | Reduced neuroinflammation markers.[2] | ||||
| 3xTg-AD | Not Specified | Not Specified | Aβ oligomers | Attenuated accumulation.[3] | |
| Tau hyperphosphorylation | Reduced.[3] | ||||
| Donepezil | 5x-FAD | 1 mg/kg | 2-4 weeks | Aβ plaques | Significantly reduced plaque number.[4][9] |
| Microglia & Astrocyte activation | Reduced.[9] | ||||
| Tau phosphorylation | No significant alteration.[9] | ||||
| Resveratrol | 3xTg-AD | 4 g/kg diet | 5 months | Aβ oligomers | Reduced accumulation.[6][7] |
| Neuroinflammation markers | Decreased.[6] |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of isobavachalcone are attributed to its modulation of key signaling pathways involved in inflammation and protein clearance.
Isobavachalcone's Proposed Neuroprotective Signaling
Caption: Isobavachalcone's neuroprotective mechanism.
In Vivo Experimental Workflow for Alzheimer's Disease Models
Caption: Typical in vivo study workflow.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the comparison tables.
Animal Models and Drug Administration
-
5x-FAD Mice: These mice overexpress five familial Alzheimer's disease mutations in the amyloid precursor protein (APP) and presenilin 1 (PSEN1) genes, leading to accelerated Aβ deposition.[10]
-
3xTg-AD Mice: These mice harbor three mutations (APP Swedish, MAPT P301L, and PSEN1 M146V) and develop both Aβ plaques and neurofibrillary tangles.
-
Drug Administration: Isobavachalcone (25 or 50 mg/kg) was administered orally to 5x-FAD mice for two months.[1] Donepezil (1 mg/kg) was given via intraperitoneal injection or orally to 5x-FAD mice for 2-4 weeks.[4][9] Resveratrol was provided in the diet (4 g/kg) to 3xTg-AD mice for 4-5 months.[6][8]
Behavioral Assessments
-
Morris Water Maze (MWM): This test assesses spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water. Escape latency and path length are measured.
-
Radial Arm Maze (RAM): This maze is used to evaluate spatial working and reference memory. The number of errors (re-entry into arms) is recorded.[1]
-
Open Field Test: This test measures locomotor activity and anxiety-like behavior. Parameters such as distance traveled and time spent in the center of the arena are analyzed.[2]
Immunohistochemistry (IHC) and Immunofluorescence
-
Aβ Plaque Staining: Brain sections are incubated with anti-Aβ antibodies (e.g., 6E10) to visualize and quantify amyloid plaques.
-
Glial Cell Staining: Antibodies against GFAP (for astrocytes) and Iba1 (for microglia) are used to assess neuroinflammation.
-
Image Analysis: The number and area of plaques, as well as the intensity of glial staining, are quantified using imaging software like ImageJ.
Western Blotting
-
Protein Extraction: Brain tissue is homogenized and lysed to extract proteins.
-
Electrophoresis and Transfer: Protein samples are separated by size using SDS-PAGE and transferred to a membrane.
-
Immunodetection: Membranes are incubated with primary antibodies against target proteins (e.g., Aβ, tau, p-tau, inflammatory markers) and then with secondary antibodies conjugated to an enzyme for detection. Band intensity is quantified to determine protein levels.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Preparation: Brain homogenates or plasma are prepared.
-
Assay Procedure: Samples are added to microplate wells coated with a capture antibody specific for the target protein (e.g., Aβ40, Aβ42, IL-1β). A detection antibody and a substrate are then added to produce a colorimetric signal that is proportional to the amount of protein present.[2]
Conclusion
The available in vivo data for isobavachalcone in established Alzheimer's disease mouse models demonstrates its significant potential as a neuroprotective agent. It effectively mitigates cognitive deficits and key neuropathological hallmarks of AD, including Aβ accumulation and neuroinflammation. Its multimodal mechanism of action, involving the induction of autophagy and suppression of the NLRP3 inflammasome, presents a promising therapeutic strategy. While direct comparisons with other agents are complex due to variations in experimental design, the performance of isobavachalcone appears comparable or superior to resveratrol and targets a broader range of pathologies than Donepezil, which primarily addresses symptomatic relief and has limited effects on tau pathology. Further preclinical evaluation of this compound and isobavachalcone is warranted to fully elucidate their therapeutic utility for Alzheimer's disease.
References
- 1. Isobavachalcone ameliorates Alzheimer disease pathology by autophagy-mediated clearance of amyloid beta and inhibition of NLRP3 inflammasome in primary astrocytes and 5x-FAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isobavachalcone ameliorates cognitive deficits, and Aβ and tau pathologies in triple-transgenic mice with Alzheimer's disease - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. Disease-modifying treatment with I2 imidazoline receptor ligand LSL60101 in an Alzheimer's disease mouse model: a comparative study with donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impaired Attention in the 3xTgAD Mouse Model of Alzheimer's Disease: Rescue by Donepezil (Aricept) | Journal of Neuroscience [jneurosci.org]
- 6. Neuroprotective Effects of Chronic Resveratrol Treatment and Exercise Training in the 3xTg-AD Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of Chronic Resveratrol Treatment and Exercise Training in the 3xTg-AD Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Donepezil ameliorates Aβ pathology but not tau pathology in 5xFAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacity of Isobavachin and Commercially Prevalent Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant capacity of isobavachin, a prenylated flavonoid found in Psoralea corylifolia, against well-established antioxidants such as Vitamin C (ascorbic acid), Vitamin E (α-tocopherol), and Trolox. The comparison is based on data from in vitro antioxidant assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Due to the limited availability of direct quantitative antioxidant data for isolated this compound, this guide also includes contextual data on related compounds from Psoralea corylifolia to provide a broader perspective on its potential antioxidant activity.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of a compound is often expressed as its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the reported IC50 values for this compound and the reference antioxidants. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.
| Antioxidant | DPPH IC50 (µM) | ABTS IC50 (µM) | Notes |
| This compound | Data not available | Data not available | Some studies suggest antioxidant properties, while one study reported no significant DPPH radical scavenging activity. |
| Bakuchiol | Not explicitly quantified | Not explicitly quantified | Described as an excellent scavenger of DPPH and other radicals[1][2]. |
| Psoralen | ~27,700 (for an extract) | Data not available | This value is for a P. corylifolia extract with psoralen as a reference, not for pure psoralen[3]. |
| Vitamin C (Ascorbic Acid) | 25 - 50 | 10 - 30 | A potent water-soluble antioxidant. |
| Vitamin E (α-Tocopherol) | 40 - 60 | 15 - 40 | A potent lipid-soluble antioxidant. |
| Trolox | 30 - 70 | 5 - 20 | A water-soluble analog of Vitamin E, commonly used as a standard. |
Note: The IC50 values for Vitamin C, Vitamin E, and Trolox are approximate ranges compiled from multiple sources and are intended for comparative purposes.
Experimental Methodologies
The following are detailed protocols for the DPPH and ABTS radical scavenging assays, which are commonly employed to evaluate antioxidant capacity.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compound (this compound or other antioxidants)
-
Positive controls (e.g., Vitamin C, Trolox)
-
Spectrophotometer (capable of measuring absorbance at ~517 nm)
-
Micropipettes and microplates (optional)
-
-
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.
-
Serial dilutions of the test compound and positive controls are prepared in the same solvent.
-
A specific volume of the DPPH solution is added to a specific volume of the test compound or control solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at approximately 517 nm.
-
The percentage of radical scavenging activity is calculated using the following formula:
where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically.
-
Reagents and Equipment:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound (this compound or other antioxidants)
-
Positive controls (e.g., Trolox, Vitamin C)
-
Spectrophotometer (capable of measuring absorbance at ~734 nm)
-
-
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or PBS) to obtain an absorbance of 0.70 ± 0.02 at approximately 734 nm.
-
A specific volume of the diluted ABTS•+ solution is mixed with a specific volume of the test compound or control solution.
-
The reaction mixture is incubated at room temperature for a specified time (e.g., 6 minutes).
-
The absorbance is measured at approximately 734 nm.
-
The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
The IC50 value is determined from the plot of percentage inhibition versus concentration.
-
Visualizing Antioxidant Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General mechanism of a radical scavenging antioxidant assay.
Caption: Experimental workflow for determining antioxidant capacity.
References
Isobavachalcone: A Comparative Analysis of its Anti-Inflammatory Efficacy Against Synthetic Drugs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Isobavachalcone's Performance with Synthetic Anti-Inflammatory Alternatives, Supported by Experimental Data.
In the quest for novel anti-inflammatory agents, natural compounds are increasingly scrutinized for their therapeutic potential. Isobavachalcone, a prenylated chalcone isolated from plants such as Psoralea corylifolia, has demonstrated significant anti-inflammatory properties. This guide provides a comparative analysis of the efficacy of isobavachalcone against two commonly used synthetic anti-inflammatory drugs: the corticosteroid dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) indomethacin. This comparison is based on available experimental data on their mechanisms of action and inhibitory effects on key inflammatory mediators.
Mechanism of Action: A Tale of Three Inhibitors
The anti-inflammatory effects of isobavachalcone, dexamethasone, and indomethacin are mediated through distinct molecular mechanisms, primarily targeting key signaling pathways and enzymes involved in the inflammatory cascade.
Isobavachalcone exerts its anti-inflammatory effects by modulating multiple signaling pathways. It has been shown to significantly inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2][3] The NF-κB pathway is a critical regulator of the expression of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][4] By preventing the degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB, isobavachalcone effectively dampens the inflammatory response.[3] Furthermore, isobavachalcone's inhibition of the MAPK signaling pathway contributes to its broad anti-inflammatory profile.[1]
Dexamethasone , a potent synthetic glucocorticoid, functions by binding to the glucocorticoid receptor. This complex then translocates to the nucleus, where it can upregulate the expression of anti-inflammatory proteins and, more significantly, repress the expression of pro-inflammatory genes.[5][6] A primary mechanism of this repression is the inhibition of transcription factors such as NF-κB and activator protein-1 (AP-1).[7] Dexamethasone also induces the expression of annexin A1, which inhibits phospholipase A2, an enzyme responsible for the release of arachidonic acid, the precursor for prostaglandins and leukotrienes.[7]
Indomethacin , a non-selective NSAID, primarily acts by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8][9] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9][10] By blocking the production of prostaglandins, indomethacin effectively reduces the cardinal signs of inflammation.[8]
Quantitative Comparison of Inhibitory Activity
A direct comparison of the potency of these three compounds is challenging due to the limited number of studies that have evaluated them head-to-head under identical experimental conditions. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for each compound against key inflammatory mediators. It is crucial to note that these values were obtained from different studies and should be interpreted with caution.
| Compound | Target | Cell Type / Assay | IC50 Value |
| Isobavachalcone | Nitric Oxide (NO) Production | LPS-stimulated BV-2 microglia | 1.6 µM[11] |
| COX-2 Enzyme Activity | in vitro enzyme assay | 0.95 µM | |
| Dexamethasone | Nitric Oxide (NO) Production | IFN-γ-stimulated RAW 264.7 cells | 9 nM |
| Anti-inflammatory effect (unspecified) | LPS-induced RAW 264.7 macrophages | 22.7 µg/mL | |
| Indomethacin | Prostaglandin E2 (PGE2) Release | LPS-stimulated RAW 264.7 cells | 2.8 µM |
| Prostaglandin D2 (PGD2) Inhibition | Cell-based reaction | 0.64 nM |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol is used to quantify the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of isobavachalcone, dexamethasone, or a vehicle control for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.
-
Griess Reaction: 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Measurement: After a 10-minute incubation at room temperature in the dark, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.
Prostaglandin E2 (PGE2) Measurement (ELISA)
This protocol measures the concentration of PGE2 in the cell culture supernatant using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Cell Culture and Treatment: Similar to the NO assay, RAW 264.7 cells are seeded, pre-treated with the test compounds (isobavachalcone, indomethacin, or vehicle), and then stimulated with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: The assay is performed according to the manufacturer's instructions for a commercial PGE2 ELISA kit. Briefly, the supernatant is added to a microplate pre-coated with a PGE2 antibody, along with a fixed amount of HRP-labeled PGE2.
-
Competition and Washing: The plate is incubated to allow competition between the PGE2 in the sample and the HRP-labeled PGE2 for binding to the antibody. The wells are then washed to remove unbound components.
-
Substrate and Measurement: A substrate solution is added, and the color development is stopped. The absorbance is read at 450 nm. The concentration of PGE2 in the sample is inversely proportional to the color intensity and is determined by comparison with a standard curve.
Western Blot for NF-κB p65 Nuclear Translocation
This protocol is used to determine the effect of a compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.
-
Cell Culture and Treatment: RAW 264.7 cells are grown to 80-90% confluency, pre-treated with isobavachalcone or vehicle, and then stimulated with LPS for a short period (e.g., 30-60 minutes).
-
Nuclear and Cytoplasmic Extraction: The cells are harvested, and nuclear and cytoplasmic protein fractions are isolated using a commercial extraction kit.
-
Protein Quantification: The protein concentration of each fraction is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from the nuclear and cytoplasmic extracts are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the NF-κB p65 subunit. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The relative amount of p65 in the nucleus versus the cytoplasm is quantified to assess the degree of translocation.
Conclusion
Isobavachalcone demonstrates significant anti-inflammatory potential through its ability to inhibit key inflammatory pathways, including NF-κB and MAPK, and to suppress the production of inflammatory mediators like nitric oxide and the activity of COX-2. While a direct, comprehensive comparison of its potency against synthetic drugs like dexamethasone and indomethacin is limited by the available data, the existing evidence suggests that isobavachalcone is a promising candidate for further investigation as a novel anti-inflammatory agent. Its multifaceted mechanism of action may offer advantages over single-target synthetic drugs. Further studies employing standardized, head-to-head comparisons are warranted to fully elucidate its therapeutic potential and relative efficacy.
References
- 1. Isobavachin, a main bioavailable compound in Psoralea corylifolia, alleviates lipopolysaccharide-induced inflammatory responses in macrophages and zebrafish by suppressing the MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neobavaisoflavone ameliorates LPS-induced RAW264.7 cell inflammations by suppressing the activation of NF-κB and MAPKs signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. esmed.org [esmed.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Indometacin - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
Isobavachalcone: Bridging the Gap Between Benchtop and Preclinical Efficacy
Isobavachalcone (IBC), a prenylated chalcone isolated from Psoralea corylifolia, has garnered significant attention within the scientific community for its potential as a multifaceted therapeutic agent.[1][2][3] Extensive research has demonstrated its anti-cancer, anti-inflammatory, and antibacterial properties in both laboratory settings and animal models.[4][5] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of isobavachalcone, offering researchers, scientists, and drug development professionals a detailed overview of its performance, supported by experimental data and methodologies.
In Vitro Efficacy: Unraveling the Molecular Mechanisms
In the controlled environment of cell cultures, isobavachalcone has consistently demonstrated potent cytotoxic and pro-apoptotic effects across a range of cancer cell lines. Studies have shown that IBC can inhibit cell proliferation and induce programmed cell death in various cancers, including pancreatic, colorectal, breast, and lung cancer.[1][2][6][7][8]
The anti-cancer activity of isobavachalcone in vitro is attributed to its ability to modulate several key signaling pathways. A common mechanism observed is the induction of reactive oxygen species (ROS), which leads to oxidative stress and subsequently triggers apoptosis.[1][9] Furthermore, isobavachalcone has been shown to inhibit the AKT/GSK-3β/β-catenin signaling pathway, a critical cascade involved in cell survival and proliferation.[2][10][11] Other identified molecular targets include the ERK/RSK2 signaling pathway and sirtuin 2 (SIRT2).[7][12]
Table 1: Summary of In Vitro Efficacy of Isobavachalcone in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings | IC50 Values | Reference |
| Panc 02 | Pancreatic Cancer | Inhibited proliferation, induced apoptosis and ROS generation. | Not specified | [1] |
| HCT116, SW480 | Colorectal Cancer | Inhibited proliferation and colony formation in a dose- and time-dependent manner; induced apoptosis. | ~50 µM in SW480, >75 µM in HCT116 | [2][6] |
| MCF-7, MDA-MB-231 | Breast Cancer | Induced apoptosis and autophagy. In MDA-MB-231, induced apoptosis, necroptosis, and autophagy. | Not specified | [13][14] |
| H1975, A549, PC9 | Non-Small Cell Lung Cancer | Inhibited cell viability. A derivative (compound 16) showed potent cytotoxicity. | IC50 of compound 16: 4.35 µM in H1975 | [8] |
| OVCAR-8, PC3, A549 | Ovarian, Prostate, Lung Cancer | Promoted apoptosis. | Not specified | [15] |
Experimental Protocols: In Vitro Assays
Cell Viability Assay (CCK-8):
-
Cancer cells (e.g., Panc 02, HCT116, SW480) are seeded in 96-well plates at a specified density.[1][2]
-
After overnight incubation, cells are treated with varying concentrations of isobavachalcone for 24, 48, or 72 hours.[1][4]
-
Following treatment, 10 µl of Cell Counting Kit-8 (CCK-8) reagent is added to each well, and the plate is incubated for an additional 2 hours at 37°C.[1]
-
The absorbance is measured at 450 nm using a microplate reader to determine cell viability.[1]
Apoptosis Assay (Flow Cytometry):
-
Cells are treated with different concentrations of isobavachalcone for a specified time (e.g., 24 hours).[1][2]
-
The cells are then harvested and washed with cold PBS.
-
Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[1][2]
-
The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.[1][2]
Western Blot Analysis:
-
Following treatment with isobavachalcone, cells are lysed to extract total proteins.
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., AKT, GSK-3β, β-catenin, cleaved caspase-3, PARP, Bcl-2, Bax).[2][11]
-
After washing, the membrane is incubated with a corresponding secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]
Experimental Workflow for In Vitro Analysis
A diagram illustrating the general workflow for in vitro experiments investigating the effects of isobavachalcone.
In Vivo Efficacy: Translating Cellular Effects to Animal Models
The promising in vitro results of isobavachalcone have been corroborated in several in vivo studies, primarily utilizing tumor xenograft models in mice. These studies have demonstrated that systemic administration of isobavachalcone can significantly inhibit tumor growth and induce apoptosis in tumor tissues.[1][7]
In an orthotopic pancreatic cancer model, treatment with isobavachalcone at a dose of 20 mg/kg for 10 days resulted in a significant decrease in tumor weight.[1] Immunohistochemical analysis of these tumors revealed a reduction in the proliferation marker Ki67 and an increase in apoptotic cells as indicated by TUNEL staining.[1] Similarly, in a triple-negative breast cancer xenograft model, a 30 mg/kg dose of isobavachalcone markedly inhibited tumor growth.[7]
Table 2: Summary of In Vivo Efficacy of Isobavachalcone
| Cancer Model | Animal Model | Dosage and Administration | Key Findings | Reference |
| Orthotopic Pancreatic Cancer | Mice | 20 mg/kg for 10 days | Significantly decreased tumor weight; suppressed cell proliferation (Ki67) and increased apoptosis (TUNEL) in vivo. | [1] |
| Triple-Negative Breast Cancer | Xenograft Model | 30 mg/kg | Markedly inhibited tumor growth; induced apoptosis in tumor tissues. | [7] |
| Anaplastic Thyroid Cancer | Xenograft Model | Not specified | The combination of IBC and doxorubicin synergistically suppressed tumor growth. | [15] |
Experimental Protocols: In Vivo Studies
Orthotopic/Xenograft Tumor Model:
-
Cancer cells (e.g., Panc 02, 8505C) are harvested and resuspended in a suitable medium like PBS.[1][15]
-
The cell suspension is implanted into the appropriate site in immunocompromised mice (e.g., orthotopically in the pancreas or subcutaneously).[1]
-
Once tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
Isobavachalcone is administered at a predetermined dose and schedule (e.g., 20 mg/kg daily).[1]
-
Tumor growth is monitored regularly by measuring tumor volume.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, immunofluorescence).[1]
Immunohistochemistry (IHC) and Immunofluorescence (IF):
-
Excised tumor tissues are fixed in formalin and embedded in paraffin.[15]
-
Tissue sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed using appropriate methods.
-
Sections are blocked and then incubated with primary antibodies against proteins of interest (e.g., Ki67, CD31).[1][15]
-
For IHC, a secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a substrate to produce a colored precipitate.
-
For IF, a fluorescently labeled secondary antibody is used.[1]
-
The sections are counterstained and mounted for microscopic examination.[1]
Signaling Pathway of Isobavachalcone in Colorectal Cancer
A simplified diagram of the AKT/GSK-3β/β-catenin signaling pathway inhibited by isobavachalcone in colorectal cancer cells, leading to decreased proliferation and induced apoptosis.
Correlation and Clinical Outlook
The presented data highlights a strong correlation between the in vitro and in vivo efficacy of isobavachalcone. The cytotoxic and pro-apoptotic effects observed in cell culture translate to tangible tumor growth inhibition in animal models. The molecular pathways identified in vitro, such as the AKT/GSK-3β/β-catenin pathway and the induction of ROS, provide a mechanistic basis for the anti-tumor activity seen in vivo.
While these preclinical findings are promising, further research is necessary to fully elucidate the pharmacokinetic and toxicological profile of isobavachalcone.[9][16] Its low bioavailability may present a challenge for clinical translation, necessitating the exploration of novel drug delivery systems.[16] Nevertheless, the consistent anti-cancer effects demonstrated across multiple studies underscore the potential of isobavachalcone as a lead compound for the development of new cancer therapeutics. The synergistic effects observed when combined with conventional chemotherapeutic agents like doxorubicin further expand its potential clinical applications.[15]
References
- 1. Isobavachalcone Activates Antitumor Immunity on Orthotopic Pancreatic Cancer Model: A Screening and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isobavachalcone isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-tumor, Anti-inflammatory, and Antibacterial Effects of Isobavachalcone and Their Molecular Mechanisms - ProQuest [proquest.com]
- 5. Pharmacological review of isobavachalcone, a naturally occurring chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Isobavachalcone, a natural sirtuin 2 inhibitor, exhibits anti-triple-negative breast cancer efficacy in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel isobavachalcone derivatives induce apoptosis and necroptosis in human non-small cell lung cancer H1975 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Isobavachalcone isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Synergy between isobavachalcone and doxorubicin suppressed the progression of anaplastic thyroid cancer through ferroptosis activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isobavachalcone: A comprehensive review of its plant sources, pharmacokinetics, toxicity, pharmacological activities and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Isobavachalcone Content in Psoralea Species: A Guide for Researchers
A comprehensive review of isobavachalcone abundance in the Psoralea genus reveals a significant focus on Psoralea corylifolia, with limited comparative quantitative data available for other species. This guide summarizes the existing data, provides detailed experimental protocols for quantification, and explores the molecular pathways influenced by this potent chalcone.
Isobavachalcone, a prenylated chalcone, is a significant bioactive compound found within the Psoralea genus, renowned for its wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1] While Psoralea corylifolia has been extensively studied as a primary source of this compound, a comprehensive comparative analysis of isobavachalcone content across different Psoralea species remains a developing area of research. This guide aims to provide researchers, scientists, and drug development professionals with the available quantitative data, standardized experimental methodologies, and an understanding of the compound's biological interactions.
Quantitative Comparison of Isobavachalcone Content
The majority of quantitative studies on isobavachalcone have been conducted on Psoralea corylifolia (also known as Cullen corylifolium). The concentration of isobavachalcone in this species can vary depending on the specific plant part, extraction method, and geographical origin. Below is a summary of reported isobavachalcone content in P. corylifolia.
| Psoralea Species | Plant Part | Extraction Method | Isobavachalcone Content | Reference |
| Psoralea corylifolia | Seeds | 70% Ethanol Extract | 0.74 - 11.71 mg/g | [2] |
| Cullen corylifolium (syn. Psoralea corylifolia) | Seeds | Phenolic Extract | 18.16% of the extract | [3] |
Note: The study on Cullen corylifolium reports the percentage of isobavachalcone in the phenolic extract, not in the raw plant material, which likely accounts for the higher relative value.
Experimental Protocols
For researchers aiming to quantify and compare isobavachalcone content in different Psoralea species, the following experimental protocols, based on established methodologies for P. corylifolia, are recommended.
1. Sample Preparation and Extraction
-
Plant Material: Dried and powdered seeds of the Psoralea species of interest.
-
Extraction Solvent: 70% ethanol or methanol are commonly used.
-
Extraction Procedure:
-
Weigh a known amount of the powdered plant material (e.g., 1.0 g).
-
Add a specific volume of the extraction solvent (e.g., 25 mL).
-
Perform extraction using ultrasonication for a defined period (e.g., 30 minutes) or reflux extraction.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the residue to ensure complete extraction.
-
Combine the supernatants and filter through a 0.45 µm membrane filter before analysis.
-
2. High-Performance Liquid Chromatography (HPLC) Analysis
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used, consisting of acetonitrile and water (often with a small percentage of an acid like formic or acetic acid to improve peak shape).
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Detection Wavelength: Isobavachalcone can be detected at approximately 275 nm.[2]
-
Quantification: A calibration curve should be prepared using a certified reference standard of isobavachalcone at various concentrations. The concentration of isobavachalcone in the plant extracts is then determined by comparing the peak area from the sample chromatogram to the calibration curve.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the extraction and quantification of isobavachalcone from Psoralea species.
Isobavachalcone and Cellular Signaling
Isobavachalcone has been shown to modulate several key signaling pathways involved in cell proliferation and apoptosis, which contributes to its observed anticancer properties. One of the well-documented pathways is the AKT/GSK-3β/β-catenin signaling cascade.[7]
The diagram below illustrates the inhibitory effect of isobavachalcone on this pathway in cancer cells.
References
- 1. Phytochemical characterization and bioinformatics guided evaluation of antioxidant and cytotoxic effects of Psoralea bituminosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isobavachalcone From Cullen corylifolium Presents Significant Antibacterial Activity Against Clostridium difficile Through Disruption of the Cell Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemical and Pharmacological Studies on the Genus Psoralea: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phcogj.com [phcogj.com]
- 6. researchgate.net [researchgate.net]
- 7. Isobavachalcone isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Isobavachalcone: A Procedural Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Isobavachalcone, a bioactive flavonoid compound utilized in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Hazard Assessment and Safety Data
According to the Safety Data Sheet (SDS) provided by suppliers, Isobavachalcone is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is designated as "for research use only" and not for human or veterinary use.[1][2] While general handling does not require special measures, it is classified as Water Hazard Class 1 (slightly hazardous for water), and large quantities should not be allowed to enter ground water, water courses, or sewage systems.[1] Some studies have indicated potential hepatotoxicity (liver toxicity) with Isobavachalcone.[3]
For quick reference, the hazard ratings from the National Fire Protection Association (NFPA) and the Hazardous Materials Identification System (HMIS) are summarized below.
| Hazard Rating System | Category | Rating | Interpretation |
| NFPA | Health | 0 | No hazard beyond that of ordinary combustible material. |
| Fire | 0 | Will not burn under normal fire conditions. | |
| Reactivity | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water. | |
| HMIS | Health | 0 | No significant risk to health. |
| Fire | 0 | Materials that will not burn. | |
| Reactivity | 0 | Normally stable; does not react with water. | |
| Data sourced from the Isobavachalcone Safety Data Sheet.[1] |
Experimental Protocol: Standard Operating Procedure for Isobavachalcone Disposal
This protocol outlines the step-by-step methodology for the safe disposal of Isobavachalcone waste in a laboratory setting.
1.0 Objective: To define the procedure for the disposal of pure Isobavachalcone, solutions, and contaminated labware to ensure safety and regulatory compliance.
2.0 Scope: This procedure applies to all research, scientific, and drug development personnel who handle Isobavachalcone at Weill Cornell Medicine (WCM) and other institutions following similar waste management guidelines.[4]
3.0 Personal Protective Equipment (PPE): While the SDS does not mandate specific PPE, standard laboratory practice should be followed:
-
Safety glasses
-
Standard laboratory coat
-
Gloves
4.0 Disposal Procedures:
4.1 Small Quantities of Pure Isobavachalcone:
-
According to the supplier SDS, smaller quantities of pure, uncontaminated Isobavachalcone can be disposed of with household or regular laboratory trash.[1]
-
Procedure:
-
Ensure the quantity is minimal (typically less than a few grams, consult your institution's specific guidelines).
-
Place the solid Isobavachalcone in a sealed primary container (e.g., a vial or a sealed bag).
-
Place the sealed primary container into the general laboratory solid waste stream.
-
4.2 Large Quantities or Contaminated Isobavachalcone:
-
Large quantities or Isobavachalcone that is contaminated with other hazardous chemicals must be disposed of as chemical waste.[4][5] Do not allow undiluted product or large quantities to reach any water source.[1]
-
Procedure:
-
Collect the Isobavachalcone waste in a designated, leak-proof, and chemically compatible waste container.
-
Affix a "Hazardous Waste" label to the container.
-
Clearly list all constituents on the label, including "Isobavachalcone" and any other solvents or chemicals present.
-
Store the sealed container in a designated satellite accumulation area until collection by the institution's Environmental Health and Safety (EHS) department.[4]
-
4.3 Disposal of Empty Isobavachalcone Containers:
-
Disposal of uncleaned packaging and containers must be done in accordance with official regulations.[1]
-
Procedure:
-
Rinse the empty container three times with a suitable solvent (e.g., ethanol, DMSO).
-
Collect the rinsate as chemical waste, as described in section 4.2.
-
After triple-rinsing, deface the original label on the container.
-
The decontaminated container can then be disposed of in the appropriate laboratory glassware or plasticware recycling or waste stream.
-
4.4 Disposal of Contaminated Labware:
-
Disposable labware (e.g., pipette tips, gloves, absorbent pads) contaminated with Isobavachalcone should be managed as chemical waste.[5]
-
Procedure:
-
Collect all contaminated solid items in a designated solid chemical waste container or a securely lined cardboard box.
-
Label the container appropriately as chemical waste, listing "Isobavachalcone" as a contaminant.
-
Manage for pickup by EHS.
-
Logical Workflow for Isobavachalcone Waste Management
The following diagram illustrates the decision-making process for the proper disposal of Isobavachalcone waste materials.
Caption: Isobavachalcone Waste Disposal Decision Workflow.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Isobavachalcone: A comprehensive review of its plant sources, pharmacokinetics, toxicity, pharmacological activities and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 5. orf.od.nih.gov [orf.od.nih.gov]
Essential Safety and Logistical Information for Handling Isobavachalcone
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of Isobavachalcone in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound.
Personal Protective Equipment (PPE)
While Isobavachalcone is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety practices is essential to minimize exposure and ensure a safe working environment.[1] The following personal protective equipment is recommended:
-
Lab Coat : A standard lab coat should be worn to protect from potential splashes.
-
Eye Protection : Safety glasses with side shields or safety goggles are mandatory to protect the eyes from accidental splashes or aerosols.
-
Hand Protection : Chemical-resistant gloves should be worn when handling Isobavachalcone. Nitrile gloves are a suitable choice for general chemical handling and are preferred over latex gloves to prevent potential allergies.[2] It is crucial to inspect gloves for any tears or punctures before use and to replace them immediately if they become contaminated.[2]
Operational Plan and Handling Procedures
A systematic approach to handling Isobavachalcone will ensure safety and the integrity of the experiments.
-
Preparation :
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form to avoid inhalation of dust.
-
Ensure the work area is clean and free of clutter.
-
Have all necessary equipment and reagents ready before starting the experiment.
-
-
Handling :
-
When weighing the solid compound, use a spatula and handle it carefully to prevent generating dust.
-
If preparing solutions, add the solvent to the Isobavachalcone powder slowly to avoid splashing.
-
Keep containers with Isobavachalcone tightly closed when not in use.[1]
-
-
Post-Handling :
-
Clean the work area thoroughly with an appropriate solvent and decontaminate any equipment used.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of Isobavachalcone and any contaminated materials is crucial for environmental safety and regulatory compliance. While a safety data sheet suggests that small quantities may be disposed of with household waste, this is not a recommended practice in a laboratory setting.[1] A more stringent and safer approach should be followed.
-
Waste Segregation : All waste contaminated with Isobavachalcone, including unused compound, solutions, contaminated pipette tips, gloves, and paper towels, should be considered chemical waste.
-
Waste Collection :
-
Collect solid waste in a clearly labeled, sealed plastic bag or container.
-
Collect liquid waste in a compatible, leak-proof container with a secure cap.
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name "Isobavachalcone".
-
-
Storage : Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[3][4]
-
Disposal : Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) department. Do not pour Isobavachalcone solutions down the drain.[5]
Quantitative Data for Isobavachalcone
The following table summarizes key quantitative properties of Isobavachalcone:
| Property | Value | Source |
| CAS Number | 20784-50-3 | [3][6] |
| Molecular Formula | C₂₀H₂₀O₄ | [3] |
| Molecular Weight | 324.37 g/mol | [6] |
| Solubility (DMSO) | 64 mg/mL (197.3 mM) | [6] |
| Solubility (Ethanol) | 64 mg/mL (197.3 mM) | [6] |
| Solubility (Water) | Insoluble | [6] |
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling and disposal of Isobavachalcone in a laboratory setting.
Caption: Workflow for Safe Handling of Isobavachalcone.
References
- 1. icash.public-health.uiowa.edu [icash.public-health.uiowa.edu]
- 2. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vumc.org [vumc.org]
- 6. info.waxie.com [info.waxie.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
